AS1842856
説明
特性
IUPAC Name |
5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-2-22-9-11(18(24)25)17(23)14-13(22)8-12(15(19)16(14)20)21-10-6-4-3-5-7-10/h8-10,21H,2-7,20H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMCHYGXXYBDCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=C(C(=C2N)F)NC3CCCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AS1842856: A Selective Foxo1 Inhibitor for Research and Drug Discovery
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
AS1842856 is a potent and selective small-molecule inhibitor of the Forkhead box protein O1 (Foxo1), a key transcription factor in the insulin (B600854) signaling pathway.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, physicochemical properties, and its application in various in vitro and in vivo models. Detailed experimental protocols and data are presented to facilitate its use in research and drug development. Recent findings on its potential off-target effects are also discussed.
Introduction
Forkhead box protein O1 (Foxo1) is a critical transcription factor that integrates insulin signaling with the regulation of metabolic homeostasis.[3] It plays a pivotal role in diverse cellular processes, including gluconeogenesis, adipogenesis, cell cycle control, and apoptosis.[3][4] Dysregulation of Foxo1 activity is implicated in various metabolic disorders, most notably type 2 diabetes.[5] this compound has emerged as a valuable chemical probe to investigate the physiological and pathological roles of Foxo1 and as a potential therapeutic agent.[5][6] This quinolone derivative selectively binds to the active, dephosphorylated form of Foxo1, thereby inhibiting its transcriptional activity.[1][7]
Physicochemical Properties of this compound
This compound, with the chemical name 5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a cell-permeable compound.[7] Its key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | [7] |
| Molecular Formula | C₁₈H₂₂FN₃O₃ | [7][8] |
| Molecular Weight | 347.38 g/mol | [7] |
| CAS Number | 836620-48-5 | [7] |
| Solubility | Soluble in DMSO (0.5 mg/mL) | [8] |
Mechanism of Action
This compound functions as a selective inhibitor of Foxo1. Its mechanism involves direct binding to the dephosphorylated, active form of Foxo1, which prevents its interaction with DNA and subsequent transactivation of target genes.[1][3] It does not bind to the phosphorylated, inactive form of Foxo1.[1] This targeted action leads to the suppression of Foxo1-mediated cellular processes.
Recent studies have suggested that this compound may also exhibit off-target activity by directly inhibiting Glycogen Synthase Kinase 3 (GSK3).[9][10] This dual inhibition of both Foxo1 and GSK3 may contribute to its observed cytotoxic effects in certain cancer cell lines.[9][10]
Signaling Pathway of Foxo1 Inhibition by this compound
Caption: Foxo1 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized in various assays.
| Parameter | Value | Cell Line/Assay | Reference |
| IC₅₀ (Foxo1) | 33 nM | HepG2 cell-based reporter assay | [1][2][11] |
| IC₅₀ (Foxo3a) | > 1 µM | HepG2 cell-based reporter assay | [2] |
| IC₅₀ (Foxo4) | > 1 µM | HepG2 cell-based reporter assay | [2] |
| Inhibition of Foxo1-mediated promoter activity | 70% at 0.1 µM | HepG2 cells | [1] |
| Inhibition of Foxo3a-mediated promoter activity | 3% at 0.1 µM | HepG2 cells | [1] |
| Inhibition of Foxo4-mediated promoter activity | 20% at 0.1 µM | HepG2 cells | [1] |
| Oral Bioavailability (Rats) | 1.47% | Wistar rats | [5] |
Key Experimental Applications and Protocols
This compound has been utilized in a range of studies to elucidate the role of Foxo1 in metabolic processes.
Inhibition of Adipogenesis in 3T3-L1 Preadipocytes
Persistent treatment with this compound has been shown to almost completely suppress the differentiation of 3T3-L1 preadipocytes into mature adipocytes.[3][12][13] This effect is associated with the downregulation of the master adipogenic regulator PPARγ and mitochondrial proteins.[3]
Experimental Workflow for Adipogenesis Inhibition Assay
Caption: Experimental workflow for studying the effect of this compound on adipogenesis.
Protocol: Inhibition of 3T3-L1 Adipocyte Differentiation
-
Cell Culture: Culture 3T3-L1 preadipocytes in Basal Medium I (BMI) until confluence.
-
Differentiation Induction:
-
Two days post-confluence (Day 0), replace BMI with Differentiation Medium I (DMI) containing a standard adipogenic cocktail (e.g., insulin, dexamethasone, and IBMX).
-
On Day 2, replace DMI with Differentiation Medium II (DMII) containing insulin.
-
On Day 4, replace DMII with Basal Medium II (BMII) and maintain the culture until Day 8-12, replacing the medium every two days.
-
-
This compound Treatment: Add this compound (e.g., 0.1 µM) or vehicle control (e.g., 0.1% DMSO) to the culture medium throughout the differentiation process (Days 0-12) or at specific stages as required by the experimental design.[3]
-
Analysis of Adipogenesis:
-
Oil Red O Staining: On Day 8-12, fix the cells and stain with Oil Red O solution to visualize lipid droplet accumulation. Quantify by extracting the dye and measuring absorbance.
-
Western Blotting: Lyse cells at different time points and perform Western blot analysis for key proteins such as Foxo1, phospho-Foxo1, and PPARγ.
-
Gene Expression Analysis: Extract RNA and perform qRT-PCR to analyze the expression of adipogenic marker genes.
-
Suppression of Hepatic Gluconeogenesis
This compound has been demonstrated to inhibit hepatic glucose production by suppressing the mRNA levels of key gluconeogenic enzymes, glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK).[3]
Protocol: In Vitro Gluconeogenesis Assay in HepG2 Cells
-
Cell Culture and Transfection: Culture HepG2 cells and transiently transfect with a Foxo1 expression vector and a luciferase reporter plasmid containing the insulin response element.
-
Treatment: Treat the transfected cells with varying concentrations of this compound or insulin as a positive control.
-
Luciferase Reporter Assay: After incubation, lyse the cells and measure luciferase activity to determine the effect of this compound on Foxo1-mediated transactivation.
-
Gene Expression Analysis: In parallel experiments with non-transfected HepG2 or primary hepatocytes, treat cells with this compound and analyze the mRNA levels of G6Pase and PEPCK using qRT-PCR.
In Vivo Studies in Diabetic Mouse Models
Oral administration of this compound to diabetic db/db mice has been shown to significantly reduce fasting plasma glucose levels.[1][3]
Protocol: In Vivo Efficacy in db/db Mice
-
Animal Model: Use male db/db mice, a model for type 2 diabetes.
-
Drug Administration: Administer this compound orally at a specified dose (e.g., 100 mg/kg).[5]
-
Blood Glucose Monitoring: Measure fasting blood glucose levels at various time points post-administration.
-
Pyruvate (B1213749) Tolerance Test: To assess the effect on hepatic gluconeogenesis, perform a pyruvate tolerance test by injecting pyruvate and monitoring blood glucose levels.[5]
-
Gene Expression Analysis: At the end of the study, sacrifice the animals, collect liver tissue, and analyze the expression of gluconeogenic genes (G6Pase, PEPCK) by qRT-PCR.
Potential Therapeutic Applications
The ability of this compound to inhibit Foxo1 suggests its potential therapeutic utility in several disease areas:
-
Type 2 Diabetes: By suppressing hepatic gluconeogenesis, this compound can help lower blood glucose levels.[1][5]
-
Obesity: Through the inhibition of adipogenesis, it may have anti-obesity effects.[3][12][13]
-
Cancer: this compound has shown cytotoxic effects in certain cancer cell lines, such as B-cell acute lymphoblastic leukemia (B-ALL), partly through its dual inhibition of Foxo1 and GSK3.[9][10]
-
Inflammatory Diseases: Foxo1 is implicated in the regulation of immune responses, and its inhibition may be beneficial in certain inflammatory conditions.[14]
-
Wound Healing: Local application of this compound has been shown to improve connective tissue healing in a diabetic minipig model.[15]
Conclusion
This compound is a valuable pharmacological tool for studying the multifaceted roles of Foxo1 in health and disease. Its selectivity for Foxo1, though potentially coupled with off-target effects on GSK3, makes it a subject of ongoing research for the development of novel therapeutics for metabolic disorders, cancer, and other conditions. The experimental protocols and data presented in this guide are intended to support researchers in effectively utilizing this compound in their investigations. As with any pharmacological agent, careful consideration of its on- and off-target effects is crucial for the accurate interpretation of experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AS 1842856 | Other Transcription Factors | Tocris Bioscience [tocris.com]
- 3. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forkhead box protein O1 - Wikipedia [en.wikipedia.org]
- 5. | BioWorld [bioworld.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C18H22FN3O3 | CID 72193864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. axonmedchem.com [axonmedchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Targeting FoxO1 with this compound suppresses adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FoxO1 is a critical regulator of M2-like macrophages activation in allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical application of a FOXO1 inhibitor improves connective tissue healing in a diabetic minipig model - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AS1842856 in Gluconeogenesis Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of AS1842856, a selective inhibitor of the Forkhead Box Protein O1 (FoxO1), and its pivotal role in the regulation of hepatic gluconeogenesis. This compound has emerged as a significant pharmacological tool for studying the intricate signaling pathways that govern glucose homeostasis and as a potential therapeutic agent for type 2 diabetes. This document details the molecular mechanism of this compound, its effects on key gluconeogenic enzymes, and the underlying signaling cascades. Furthermore, it presents a compilation of quantitative data from various studies, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction to Gluconeogenesis and the Role of FoxO1
Hepatic gluconeogenesis is a critical metabolic process that ensures the maintenance of blood glucose levels during periods of fasting or starvation.[1] This process is tightly regulated by hormones, primarily insulin (B600854) and glucagon (B607659).[1][2] Under fasting conditions, glucagon stimulates the transcription of key gluconeogenic enzymes, including Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase), leading to increased hepatic glucose production.[1][3][4] Conversely, after a meal, insulin suppresses the expression of these genes to prevent hyperglycemia.[1][4]
A central player in this regulatory network is the transcription factor FoxO1.[1][5] FoxO1 integrates signals from the insulin pathway to control the expression of genes involved in metabolism, including those essential for gluconeogenesis.[1][4][6] In the absence of insulin signaling, dephosphorylated (active) FoxO1 translocates to the nucleus, where it binds to insulin response elements (IREs) in the promoters of the PEPCK and G6Pase genes, thereby activating their transcription.[1][7]
This compound: A Selective FoxO1 Inhibitor
This compound is a cell-permeable small molecule that functions as a potent and selective inhibitor of FoxO1.[3][8][9] Its chemical name is 5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[3]
Mechanism of Action
This compound directly binds to the active, dephosphorylated form of FoxO1.[8][9] This binding event physically obstructs the interaction of FoxO1 with its DNA binding sites on the promoters of target genes, consequently inhibiting its transcriptional activity.[3] It is important to note that this compound does not affect the phosphorylation status of FoxO1 or its nuclear-cytoplasmic shuttling.[10] By inhibiting FoxO1-mediated transactivation, this compound effectively mimics the suppressive effect of insulin on gluconeogenesis.[9] Some studies have suggested that this compound may also exhibit off-target effects, including the inhibition of Glycogen (B147801) Synthase Kinase 3 (GSK3).[10][11]
Signaling Pathways Involved in this compound-Mediated Regulation of Gluconeogenesis
The primary signaling pathway influenced by this compound in the context of gluconeogenesis is the insulin signaling cascade.
The Insulin-Akt-FoxO1 Axis
Under normal physiological conditions (fed state), the binding of insulin to its receptor on hepatocytes activates a signaling cascade involving Insulin Receptor Substrate (IRS), Phosphoinositide 3-kinase (PI3K), and the serine/threonine kinase Akt (also known as Protein Kinase B).[1][4][12] Activated Akt phosphorylates FoxO1 at three key serine/threonine residues (Thr24, Ser253, and Ser316 in murine FoxO1).[1] This phosphorylation event promotes the binding of FoxO1 to 14-3-3 proteins, leading to its sequestration in the cytoplasm and subsequent degradation, thereby preventing it from activating the transcription of gluconeogenic genes.[1]
In states of insulin resistance or during fasting, the insulin signal is diminished, leading to reduced Akt activity. Consequently, FoxO1 remains dephosphorylated and active within the nucleus, driving hepatic glucose production.[5] this compound intervenes at this stage by directly inhibiting the nuclear, active form of FoxO1.
Quantitative Data on this compound
The following tables summarize the key quantitative findings from various preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Comments | Reference |
| IC50 for FoxO1 | 33 nM | - | Blocks transcriptional activity. | [9] |
| FoxO1 Inhibition | ~70% at 0.1 µM | HepG2 | Represses FoxO1-mediated promoter activity. | [9] |
| FoxO3a Inhibition | ~3% at 0.1 µM | HepG2 | Demonstrates selectivity for FoxO1. | [9] |
| FoxO4 Inhibition | ~20% at 0.1 µM | HepG2 | Demonstrates selectivity for FoxO1. | [9][10] |
Table 2: In Vivo Pharmacokinetics of this compound in Wistar Rats
| Parameter | Value | Dosing Route | Reference |
| Dose | 100 mg/kg | Oral (p.o.) | [8] |
| Peak Plasma Level (Cmax) | 29.2 ng/mL | Oral (p.o.) | [8] |
| AUC | 423 ng·h/mL | Oral (p.o.) | [8] |
| Half-life (t1/2) | 5.30 hours | Oral (p.o.) | [8] |
| Oral Bioavailability | 1.47% | - | [8] |
| Dose | 1 mg/kg | Intravenous (i.v.) | [8] |
| AUC | 289 ng·h/mL | Intravenous (i.v.) | [8] |
| Half-life (t1/2) | 0.603 hours | Intravenous (i.v.) | [8] |
| Volume of Distribution (Vd) | 1.88 L/kg | Intravenous (i.v.) | [8] |
| Clearance | 57.8 mL/min/kg | Intravenous (i.v.) | [8] |
Table 3: In Vivo Efficacy of this compound in Diabetic (db/db) Mice
| Parameter | Treatment | Effect | Comments | Reference |
| Fasting Plasma Glucose | This compound (oral admin) | Drastic decrease | Inhibition of hepatic gluconeogenic genes. | [9][10] |
| Pyruvate (B1213749) Tolerance Test | This compound | Suppressed increase in plasma glucose | Indicates reduced hepatic glucose production. | [9][10] |
| Gene Expression | This compound | Attenuated | Reduced expression of gluconeogenesis-related genes. | [8] |
| Plasma Lipids | This compound | Reduction | - | [8] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the role of this compound in gluconeogenesis.
Luciferase Reporter Gene Assay for FoxO1 Activity
This assay is used to quantify the transcriptional activity of FoxO1 in response to inhibitors like this compound.
Methodology:
-
Cell Culture and Transfection: Plate HepG2 cells in a multi-well plate. Co-transfect the cells with a plasmid encoding for FoxO1 and a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple insulin response elements (IREs). A control plasmid, such as one expressing Renilla luciferase, is often co-transfected for normalization.
-
Compound Treatment: After a period of incubation to allow for gene expression, treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Luciferase Assay: Following treatment, lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized activity against the concentration of this compound to determine the IC50 value.
Western Blot Analysis for Gene Expression
This technique is used to measure the protein levels of key gluconeogenic enzymes like PEPCK and G6Pase.
Methodology:
-
Cell or Tissue Lysis: Treat cultured hepatic cells (e.g., Fao cells) or liver tissue from experimental animals with this compound.[9] Lyse the cells or tissue in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for PEPCK, G6Pase, and a loading control (e.g., β-actin or GAPDH). Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the levels of the target proteins to the loading control.
Pyruvate Tolerance Test (PTT) in Mice
The PTT is an in vivo assay to assess the rate of hepatic gluconeogenesis.
Methodology:
-
Animal Model: Use a relevant mouse model, such as diabetic db/db mice or normal mice.[9]
-
Fasting: Fast the mice overnight to deplete glycogen stores and stimulate gluconeogenesis.
-
Compound Administration: Administer this compound or a vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection).[9][13]
-
Baseline Glucose: Measure the baseline blood glucose level from the tail vein.
-
Pyruvate Injection: Inject the mice with a bolus of sodium pyruvate, a substrate for gluconeogenesis.
-
Glucose Monitoring: Monitor blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the pyruvate injection.
-
Data Analysis: Plot the blood glucose concentration over time. A lower glucose excursion in the this compound-treated group compared to the control group indicates an inhibition of hepatic gluconeogenesis.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of FoxO1 in hepatic gluconeogenesis. Its ability to selectively inhibit the active form of FoxO1 has provided significant insights into the transcriptional regulation of this critical metabolic pathway. The data consistently demonstrate that by inhibiting FoxO1, this compound effectively reduces the expression of key gluconeogenic enzymes, leading to decreased hepatic glucose production and improved glycemic control in preclinical models of diabetes. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the FoxO1 signaling pathway for the treatment of metabolic diseases. Further investigation into the potential off-target effects of this compound is warranted to fully characterize its pharmacological profile.
References
- 1. CREB and FoxO1: two transcription factors for the regulation of hepatic gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Foxo1 links insulin signaling to C/EBPα and regulates gluconeogenesis during liver development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FOXO Transcription Factors in Liver Function and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Foxo1 links insulin signaling to C/EBPα and regulates gluconeogenesis during liver development | The EMBO Journal [link.springer.com]
- 7. Novel Mechanism of Foxo1 Phosphorylation in Glucagon Signaling in Control of Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. An insulin-independent mechanism for transcriptional regulation of Foxo1 in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Adipogenesis with AS1842856: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of AS1842856, a selective inhibitor of the transcription factor Forkhead Box O1 (FOXO1), in the investigation of adipogenesis. This document details the mechanism of action of this compound, comprehensive experimental protocols, and quantitative data to facilitate its use in research and drug discovery.
Introduction: this compound and its Role in Adipogenesis
Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a critical area of study in the context of obesity and metabolic diseases. The transcription factor FOXO1 has been identified as a key regulator in this process. This compound, with the chemical name 5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1, 4-dihydroquinoline-3-carboxylic acid, is a potent and selective inhibitor of FOXO1.[1][2] By targeting FOXO1, this compound provides a powerful tool to dissect the molecular mechanisms of adipogenesis and explore potential therapeutic interventions for obesity.
Persistent inhibition of FOXO1 by this compound has been shown to almost completely suppress adipocyte differentiation.[1][2][3][4][5] This effect is primarily mediated through the downregulation of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis.[3] Studies have demonstrated that treatment of 3T3-L1 preadipocytes with this compound significantly reduces PPARγ protein levels.[3] Furthermore, this compound treatment also leads to a reduction in the levels of mitochondrial proteins, suggesting an impact on mitochondrial biogenesis or function during adipogenesis.[1] The inhibitory effect of this compound is stage-dependent, with persistent inhibition from the beginning of differentiation having the most profound effect.[1][3]
Signaling Pathway of this compound in Adipogenesis
This compound exerts its anti-adipogenic effects by inhibiting the transcriptional activity of FOXO1. In the canonical adipogenesis pathway, various hormonal inducers trigger a signaling cascade that leads to the activation of key transcription factors, including PPARγ. FOXO1 can act as a negative regulator of PPARγ. By inhibiting FOXO1, one might expect an enhancement of adipogenesis. However, studies show that persistent FOXO1 activity is required for the proper progression of adipocyte differentiation. This compound, by inhibiting FOXO1, disrupts this finely tuned regulation, leading to a suppression of PPARγ expression and a subsequent blockage of adipogenesis.
Experimental Protocols
This section provides detailed protocols for investigating the effects of this compound on the adipogenesis of 3T3-L1 preadipocytes.
3T3-L1 Cell Culture and Maintenance
-
Cell Line: 3T3-L1 preadipocytes.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Induction of Adipogenesis
-
Seeding: Seed 3T3-L1 preadipocytes in desired culture vessels (e.g., 6-well plates, 12-well plates) and grow to confluence. Maintain in culture medium for an additional 2 days post-confluence.
-
Differentiation Induction (Day 0): Replace the culture medium with a differentiation cocktail. A commonly used cocktail consists of DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.[6]
-
Insulin Treatment (Day 2): After 48-72 hours, replace the differentiation cocktail with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maintenance (Day 4 onwards): Replace the medium every 2 days with DMEM containing 10% FBS. Adipocytes should be visibly differentiated with lipid droplets by day 8-12.
This compound Treatment
This compound can be used in two primary modes to study its effects on adipogenesis:
-
Persistent Inhibition: Add this compound (e.g., at a final concentration of 0.1 µM or 1.0 µM) to the culture medium starting from the induction of differentiation (Day 0) and maintain its presence throughout the differentiation period.[3]
-
Stage-Specific Inhibition: Add this compound at specific stages of differentiation (e.g., only during the induction phase, or only during the maturation phase) to investigate the temporal requirements of FOXO1 activity.
Oil Red O Staining for Lipid Accumulation
Oil Red O staining is a qualitative and quantitative method to assess the accumulation of lipid droplets in differentiated adipocytes.
-
Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and fix with 10% formalin for at least 1 hour.[7]
-
Preparation of Oil Red O Working Solution: Prepare a stock solution of 0.5% Oil Red O in isopropanol (B130326). To prepare the working solution, mix 3 parts of the stock solution with 2 parts of water and allow it to sit for 10 minutes, followed by filtration.
-
Staining: Wash the fixed cells with water and then with 60% isopropanol for 5 minutes.[8] Remove the isopropanol and add the Oil Red O working solution to cover the cells for 10-20 minutes.[8]
-
Washing: Discard the staining solution and wash the cells 2-5 times with water until the excess stain is removed.[8]
-
Visualization: Visualize the stained lipid droplets (red) under a microscope. The nuclei can be counterstained with hematoxylin (B73222) (blue).[8]
-
Quantification: To quantify the lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 510 nm.[9]
Western Blotting for Protein Analysis
Western blotting is used to detect and quantify the expression levels of key proteins such as FOXO1 and PPARγ.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against FOXO1 and PPARγ overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key markers of adipogenesis.
| Treatment Condition | PPARγ Protein Level (Fold Change vs. Preadipocyte) | Reference |
| Mature Adipocytes (Control) | ~10-fold increase | [3] |
| Mature Adipocytes + this compound (persistent) | Significantly suppressed | [3] |
| Treatment Condition | Mitochondrial Protein Levels (Complex I & III) | Reference |
| Mature Adipocytes + this compound | Substantially reduced | [1] |
| Treatment Condition | Lipid Accumulation (Oil Red O Staining) | Reference |
| Mature Adipocytes + this compound (persistent, 1.0 µM) | Almost completely inhibited | [3] |
| Mature Adipocytes + this compound (stage-specific) | Differential effects depending on the timing | [1] |
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on adipogenesis.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of FOXO1 in adipogenesis. Its ability to potently and selectively inhibit FOXO1 allows for detailed investigations into the transcriptional regulation of adipocyte differentiation. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at understanding the intricate mechanisms of fat cell development and identifying novel therapeutic targets for metabolic disorders.
References
- 1. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting FoxO1 with this compound suppresses adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FoxO1 antagonist suppresses autophagy and lipid droplet growth in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Targeting FoxO1 with this compound Suppresses Adipogenesis - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of 3T3-L1 Cell Differentiation to Adipocyte, Affected by Aqueous Seed Extract of Phoenix Dactylifera L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.4. Oil Red O lipid staining and quantification [bio-protocol.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
AS1842856: A Technical Guide to its Core Function and Impact on Autophagy
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1842856 is a potent and selective, cell-permeable inhibitor of the Forkhead box protein O1 (FOXO1) transcription factor.[1] With a half-maximal inhibitory concentration (IC50) in the nanomolar range, it provides a powerful tool for investigating FOXO1-mediated cellular processes.[1] A significant body of research has demonstrated that this compound acts as a suppressor of autophagy by directly targeting and inhibiting the transcriptional activity of FOXO1.[1][2] This guide provides an in-depth overview of the molecular mechanism of this compound, its effects on key signaling pathways, and quantitative data from relevant studies. Detailed experimental protocols for assessing its impact on autophagy are also provided to support further research and development.
Core Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the active, dephosphorylated form of FOXO1.[1] This binding event prevents FOXO1 from translocating to the nucleus and activating the transcription of its target genes, including those essential for the autophagic process.[3] Notably, the compound shows high selectivity for FOXO1 over other FOXO isoforms like FOXO3a and FOXO4.[1]
The inhibition of FOXO1 by this compound disrupts the normal induction of autophagy. FOXO1 is a key transcription factor that promotes the expression of several autophagy-related (ATG) genes.[3] By blocking FOXO1, this compound effectively downregulates the machinery required for the formation of autophagosomes, the hallmark vesicles of autophagy.
Effects on Autophagy Signaling Pathways
This compound impacts multiple nodes within the autophagy signaling network, primarily through its inhibition of FOXO1.
-
Downregulation of ATG Genes: The primary mechanism of autophagy suppression is the reduced transcription of essential ATG genes that are direct targets of FOXO1.[3]
-
Inhibition of the FOXO1-TFEB Axis: FOXO1 can promote the transcription of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[4] By inhibiting FOXO1, this compound can lead to reduced TFEB levels, further dampening the autophagic response.[4]
-
Suppression of the FoxO1-Autophagy-FSP27 Axis: In adipocytes, this compound has been shown to suppress the "FoxO1-autophagy-FSP27" axis. This pathway is crucial for adipogenesis and the growth of lipid droplets.[2][5][6] Inhibition by this compound leads to reduced expression of Fat Specific Protein 27 (FSP27) and smaller lipid droplets.[2]
The signaling pathway can be visualized as follows:
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in various studies.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Cell Line | Reference |
|---|---|---|---|
| IC50 for FOXO1 Inhibition | 33 nM | - | [1] |
| FOXO1 Promoter Activity Inhibition | 70% at 0.1 µM | HepG2 | [1] |
| FOXO3a Promoter Activity Inhibition | 3% at 0.1 µM | HepG2 | [1] |
| FOXO4 Promoter Activity Inhibition| 20% at 0.1 µM | HepG2 |[1] |
Table 2: Effects of this compound on Cellular Processes and Markers
| Cellular Process/Marker | Effect | Concentration | Cell/Tissue Type | Reference |
|---|---|---|---|---|
| Adipogenesis | Almost completely prevented | 0.1 µM | 3T3-L1 preadipocytes | [1][7] |
| FSP27 Expression | 75% downregulation | Not specified | Differentiated adipocytes | [2] |
| Mitochondrial Complex I | 24% reduction | Not specified | Adipocytes | [7][8] |
| Mitochondrial Complex III | 46% reduction | Not specified | Adipocytes | [7][8] |
| UCP1 Expression | 3-fold increase | 0.1 µM | 3T3-L1 cells | [4] |
| Total FOXO1 Protein | 52% reduction | Not specified | Adipocytes |[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols intended to serve as a starting point for laboratory investigation.
Western Blot for LC3-II Turnover (Autophagic Flux)
This protocol is the most common method for quantifying autophagic flux. It measures the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in LC3-II can mean either autophagy induction or a blockage in lysosomal degradation. Therefore, cells are treated in the presence and absence of a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine) to measure the actual flux.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MEFs) to be 70-80% confluent. Treat cells with this compound at desired concentrations for a specified time (e.g., 6-24 hours). For the last 2-4 hours of incubation, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 12-15% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against LC3B (1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity for LC3-II and a loading control (e.g., GAPDH or β-actin). Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor. A decrease in flux will be observed with this compound treatment.
Fluorescence Microscopy for GFP-LC3 Puncta Formation
This assay visualizes the recruitment of LC3 to autophagosome membranes, which appears as fluorescent puncta (dots) within the cell.
Methodology:
-
Cell Transfection and Plating: Transfect cells (e.g., U2OS, HeLa) with a GFP-LC3 expression plasmid. 24 hours post-transfection, plate the cells onto glass coverslips in a multi-well plate.
-
Treatment: Allow cells to adhere overnight. Treat with this compound at desired concentrations. Include positive (starvation media, e.g., EBSS) and negative (full media) controls.
-
Cell Fixation and Staining:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
(Optional) Permeabilize with 0.1% Triton X-100 for 10 minutes if co-staining is required.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging: Acquire images using a fluorescence or confocal microscope. Capture multiple random fields of view for each condition.
-
Analysis: Quantify the number of GFP-LC3 puncta per cell. An automated image analysis software (like ImageJ/Fiji) can be used for unbiased counting. A decrease in the number of puncta per cell following this compound treatment indicates autophagy suppression.
Conclusion
This compound is a highly selective and potent inhibitor of FOXO1, which serves as a critical tool for studying autophagy. Its mechanism of action, centered on the suppression of FOXO1-mediated transcription of autophagy-related genes, is well-documented. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of targeting the FOXO1-autophagy axis in various disease models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. FoxO1 antagonist suppresses autophagy and lipid droplet growth in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors induce autophagy through FOXO1-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. FoxO1 antagonist suppresses autophagy and lipid droplet growth in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Dual Inquisitor: A Technical Guide to the Anti-Cancer Properties of AS1842856
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1842856, a potent small molecule inhibitor, has emerged as a compelling agent in oncology research. Initially identified as a specific inhibitor of the Forkhead Box O1 (FOXO1) transcription factor, recent evidence reveals a broader mechanism of action that includes the inhibition of Glycogen Synthase Kinase 3 (GSK3). This dual inhibitory activity positions this compound as a multi-faceted anti-cancer agent with the potential to target key signaling pathways frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the anti-cancer properties of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining experimental protocols for its investigation.
Introduction
The transcription factor FOXO1 is a critical regulator of diverse cellular processes, including cell cycle progression, apoptosis, and metabolism.[1] In many cancers, the PI3K/Akt signaling pathway is constitutively active, leading to the phosphorylation and subsequent cytoplasmic sequestration and inactivation of FOXO1, thereby promoting cell survival and proliferation.[1] The ability of this compound to inhibit FOXO1 directly, preventing its transcriptional activity even in its unphosphorylated state, presents a strategic approach to counteract this pro-tumorigenic mechanism.[2][3]
Furthermore, the discovery of this compound as a direct inhibitor of GSK3 adds another layer to its anti-neoplastic potential.[4][5] GSK3 is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with various cancers. The dual inhibition of both FOXO1 and GSK3 by this compound suggests a synergistic anti-cancer effect, warranting in-depth investigation for its therapeutic application.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of two key proteins: FOXO1 and GSK3.
-
FOXO1 Inhibition: this compound is a cell-permeable small molecule that directly binds to the unphosphorylated form of FOXO1, thereby blocking its transcriptional regulation of target genes.[2][3] This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells where FOXO1 may paradoxically promote survival or contribute to therapy resistance.[1][2]
-
GSK3 Inhibition: More recent studies have identified this compound as a direct inhibitor of both GSK3A and GSK3B.[4][5] This inhibition can lead to the stabilization of β-catenin (CTNNB1), a key component of the Wnt signaling pathway, which can have context-dependent effects on cancer cell survival.[4] The dual targeting of both FOXO1 and GSK3 is thought to be crucial for the full anti-leukemic effect of this compound in B-cell acute lymphoblastic leukemia (B-ALL).[4][5]
In Vitro Anti-Cancer Activity
This compound has demonstrated significant anti-cancer activity across a range of cancer cell lines, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of colony formation.
Cytotoxicity
The cytotoxic effects of this compound have been quantified in various cancer cell lines, with IC50 values indicating its potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Raji | Burkitt's Lymphoma | ~20 | [6] |
| Namalwa | Burkitt's Lymphoma | ~40 | [6] |
| BL-41 | Burkitt's Lymphoma | ~40 | [6] |
| DG-75 | Burkitt's Lymphoma | ~70 | [6] |
Induction of Apoptosis
Treatment with this compound leads to a significant increase in apoptosis in various cancer cell lines. This is often characterized by the upregulation of pro-apoptotic genes such as FAS and BIM, and an increase in markers of apoptosis like cleaved caspase-3 and Annexin V staining.[2][6][7]
| Cell Line | Cancer Type | Concentration (µM) | Treatment Duration | Apoptotic Effect | Reference |
| MDA-MB-468 | Basal-like Breast Cancer | 1 | 48 hours | Increased Annexin V/PI staining | [7] |
| BT549 | Basal-like Breast Cancer | 1 | 48 hours | Increased Annexin V/PI staining | [7] |
| LN229 | Glioblastoma Multiforme | 1 | 48 hours | Increased Annexin V/PI staining | [7] |
| DBTRG | Glioblastoma Multiforme | 1 | 48 hours | Increased Annexin V/PI staining | [7] |
| A172 | Glioblastoma Multiforme | 1 | 48 hours | Increased Annexin V/PI staining | [7] |
| LN-18 | Glioblastoma Multiforme | 1 | 48 hours | Increased Annexin V/PI staining | [7] |
| Raji | Burkitt's Lymphoma | 0.04 | 4 days | Increased Annexin V staining | [6] |
| Namalwa | Burkitt's Lymphoma | 0.04 | 4 days | Increased Annexin V staining | [6] |
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, particularly at the G2/M phase, in osteosarcoma and Burkitt's lymphoma cell lines.[1][6] This effect is associated with the upregulation of cell cycle inhibitors like p21 and p27.[1]
| Cell Line | Cancer Type | Concentration (µM) | Treatment Duration | Cell Cycle Effect | Reference |
| CCHOSD | Osteosarcoma | 10 | 24 hours | G2/M arrest | [8] |
| Hos | Osteosarcoma | 10 | 24 hours | G2/M arrest | [8] |
| LM7 | Osteosarcoma | 10 | 48 hours | G2/M arrest | [8] |
| Raji | Burkitt's Lymphoma | 0.04 | 4 days | G2/M arrest | [6] |
| Namalwa | Burkitt's Lymphoma | 0.04 | 4 days | G2/M arrest | [6] |
Inhibition of Colony Formation
A significant reduction in the ability of cancer cells to form colonies in soft agar (B569324) has been observed following treatment with this compound, indicating an inhibition of their anchorage-independent growth, a hallmark of malignant transformation.[2][7]
| Cell Line | Cancer Type | Concentrations (nM) | Treatment Duration | Effect | Reference |
| MDA-MB-468 | Basal-like Breast Cancer | 200, 500, 1000 | 5 days | Reduced colony formation | [1] |
| BT549 | Basal-like Breast Cancer | 200, 500, 1000 | 5 days | Reduced colony formation | [1] |
| LN229 | Glioblastoma Multiforme | 200, 500, 1000 | 5 days | Reduced colony formation | [1] |
| DBTRG | Glioblastoma Multiforme | 200, 500, 1000 | 5 days | Reduced colony formation | [1] |
| A172 | Glioblastoma Multiforme | 200, 500, 1000 | 5 days | Reduced colony formation | [1] |
| LN-18 | Glioblastoma Multiforme | 200, 500, 1000 | 5 days | Reduced colony formation | [1] |
| HCT116 | Colon Cancer | Not specified | 5 days | Reduced colony formation | [1] |
| SW480 | Colon Cancer | Not specified | 5 days | Reduced colony formation | [1] |
In Vivo Anti-Cancer Activity
Preclinical studies using in vivo models have demonstrated the anti-tumor efficacy of this compound. In a B-ALL mouse model, this compound increased the survival of the animals and decreased the tumor load in all critical organ compartments, with the most significant effect observed in the central nervous system.[4][9]
Further quantitative data on tumor growth inhibition percentages and survival curves from xenograft models are needed for a more comprehensive in vivo assessment.
Signaling Pathways
The anti-cancer effects of this compound are mediated through its modulation of key signaling pathways. The dual inhibition of FOXO1 and GSK3 disrupts pro-survival signals and promotes apoptotic and cell cycle inhibitory pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anti-cancer properties of this compound. Specific parameters may need to be optimized based on the cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value using a non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Colony Formation Assay (Soft Agar Assay)
-
Prepare Base Agar: Prepare a base layer of 0.6% agar in culture medium in 6-well plates.
-
Prepare Top Agar with Cells: Mix a single-cell suspension with 0.3% low-melting-point agarose (B213101) in culture medium.
-
Plating: Layer the cell-agarose mixture on top of the base agar.
-
Treatment: Add culture medium containing this compound on top of the agar layers.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, replacing the medium with fresh this compound-containing medium every 3-4 days.
-
Staining and Counting: Stain the colonies with crystal violet and count the number of colonies.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in PBS) into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Conclusion and Future Directions
This compound represents a promising anti-cancer agent with a unique dual inhibitory mechanism targeting both FOXO1 and GSK3. The preclinical data summarized in this guide highlight its potential to induce apoptosis, inhibit cell cycle progression, and suppress tumor growth in a variety of cancer types. Further research is warranted to fully elucidate its complex mechanism of action in different cancer contexts and to explore its therapeutic potential in combination with other anti-cancer agents. The detailed experimental protocols provided herein should serve as a valuable resource for researchers dedicated to advancing our understanding and application of this compound in the fight against cancer. As of now, there is no publicly available information on this compound entering clinical trials for cancer treatment.
References
- 1. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 9. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
The FOXO1 Inhibitor AS1842856: A Comprehensive Technical Guide for Osteosarcoma Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigational compound AS1842856 and its application in osteosarcoma cell line research. This compound is a potent and selective inhibitor of the Forkhead box O1 (FOXO1) transcription factor, a key regulator of cellular processes such as cell cycle progression, apoptosis, and stress resistance. In the context of osteosarcoma, a common primary bone cancer, the modulation of FOXO1 activity by this compound presents a compelling area of study for potential therapeutic intervention.
Core Mechanism of Action
This compound functions as a cell-permeable inhibitor that directly binds to the unphosphorylated, active form of FOXO1, thereby blocking its transcriptional activity.[1] This inhibition has been shown to have multifaceted effects on osteosarcoma cell lines, including the induction of cell cycle arrest and, paradoxically, the reversal of cytotoxicity induced by certain anticancer drugs.[2][3] The primary mechanism of FOXO1 in osteosarcoma is considered tumor-suppressive, often through the inhibition of the Wnt/β-catenin signaling pathway.[4][5][6][7] Therefore, the effects of its inhibition by this compound are complex and context-dependent.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on osteosarcoma cell lines.
Table 1: IC50 Value of this compound
| Compound | Target | Cell Line | IC50 | Reference |
| This compound | FOXO1 | HepG2 | 33 nM | [1] |
Note: While the IC50 for osteosarcoma cell lines is not explicitly stated in the provided search results, the value in HepG2 cells provides a benchmark for its potency.
Table 2: Effects of this compound on Osteosarcoma Cell Proliferation
| Cell Line | This compound Concentration | Effect on Cell Proliferation | Reference |
| MG-63 | Low concentrations | Moderate acceleration of cell growth | [5] |
| Saos-2 | Low concentrations | Moderate acceleration of cell growth | [5] |
| U2OS | Not specified | No significant growth promotion | [5] |
| HOS | Higher concentrations | Pronounced growth stimulation | [5] |
Table 3: Impact of FOXO1 Inhibition by this compound on Cell Cycle Regulators in Osteosarcoma Cell Lines
| Cell Line | Treatment | p16 Expression | p21 Expression | p27 Expression | Reference |
| CCHOSD | FOXO1 Inhibition | Increased | Increased | Increased | [2][3] |
| LM7 | FOXO1 Inhibition | Not specified | Increased | Reduced | [2][3] |
Signaling Pathways
The following diagram illustrates the established signaling pathway of FOXO1 in osteosarcoma and the point of intervention for this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the research of this compound in osteosarcoma cell lines.
Cell Culture and Treatment
-
Cell Lines: Human osteosarcoma cell lines such as CCHOSD, HOS, LM7, MG-63, Saos-2, and U2OS are commonly used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent like DMSO to create a stock solution. For experiments, the stock is diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of the vehicle (DMSO).
Cell Viability and Proliferation Assay (CCK-8 Assay)
This assay is used to assess the effect of this compound on cell proliferation.
-
Seeding: Plate osteosarcoma cells in 96-well plates at a density of approximately 1 x 10^3 to 1 x 10^4 cells per well.
-
Incubation: Allow cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Preparation: Plate cells in 6-well plates and treat with this compound or vehicle for the desired duration.
-
Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, which allows for the quantification of cells in each phase of the cell cycle.
Western Blotting
Western blotting is employed to detect the expression levels of specific proteins, such as FOXO1, p16, p21, and p27.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-FOXO1, anti-p21) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
Conclusion
This compound serves as a valuable research tool for elucidating the role of the FOXO1 signaling pathway in osteosarcoma. Its ability to induce cell cycle arrest and modulate the response to chemotherapy highlights the complex nature of FOXO1's function in this malignancy. The experimental protocols and data presented in this guide offer a foundational framework for researchers to design and execute further investigations into the therapeutic potential of targeting FOXO1 in osteosarcoma. Continued research is warranted to fully understand the context-dependent effects of this compound and to explore its potential for clinical translation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 3. "FOXO1 Inhibitor, this compound, induces cell cycle arrest and reverses ant" by Antanay Hall [digitalscholarship.tsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. FOXO1 inhibits osteosarcoma oncogenesis via Wnt/β-catenin pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FOXO1 inhibits osteosarcoma oncogenesis via Wnt/β-catenin pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insulin/IGF-1R, SIRT1, and FOXOs Pathways—An Intriguing Interaction Platform for Bone and Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
The FOXO1 Inhibitor AS1842856: A Promising Therapeutic Avenue for Glioblastoma
An In-depth Technical Guide on the Impact of AS1842856 on Glioblastoma Cell Viability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and anti-cancer effects of this compound, a selective inhibitor of the Forkhead Box Protein O1 (FOXO1), on glioblastoma (GBM) cells. The data presented herein demonstrates the potential of this compound as a novel therapeutic agent for this aggressive and challenging malignancy.
Executive Summary
Glioblastoma is the most common and aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. A growing body of evidence points to the aberrant activation of pro-survival signaling pathways as a key driver of glioblastoma pathogenesis and therapeutic resistance. The PI3K/Akt/FOXO signaling axis is frequently dysregulated in GBM, leading to the suppression of apoptosis and the promotion of cell proliferation and survival.
This compound is a potent and selective small molecule inhibitor of FOXO1, a critical downstream effector of the PI3K/Akt pathway. This guide details the pre-clinical evidence demonstrating that inhibition of FOXO1 by this compound effectively reduces glioblastoma cell viability through the induction of apoptosis. This is achieved by upregulating the expression of key pro-apoptotic genes, including FAS and BIM. The findings presented here underscore the potential of targeting the FOXO1 signaling node as a promising therapeutic strategy for glioblastoma.
Introduction: The Role of FOXO1 in Glioblastoma
The Forkhead box O (FOXO) family of transcription factors plays a pivotal role in regulating a diverse range of cellular processes, including cell cycle arrest, DNA repair, and apoptosis. In the context of cancer, FOXO proteins often act as tumor suppressors. Their activity is tightly regulated by the PI3K/Akt signaling pathway. In response to growth factor signaling, Akt phosphorylates FOXO proteins, leading to their nuclear exclusion and subsequent inactivation. In many cancers, including glioblastoma, the PI3K/Akt pathway is constitutively active, resulting in the chronic suppression of FOXO-mediated tumor-suppressive functions.
However, emerging research has revealed a more complex, context-dependent role for FOXO1 in certain cancers. In glioblastoma, FOXO1 has been implicated in promoting the expression of genes associated with cancer stem cells, which are thought to be a key driver of tumor recurrence and therapeutic resistance.[1][2][3] This suggests that, in the specific context of glioblastoma, inhibiting FOXO1 activity could represent a viable therapeutic strategy.
This compound is a cell-permeable small molecule that directly binds to and inhibits the transcriptional activity of FOXO1.[1][2] This targeted inhibition offers a promising approach to counteract the pro-tumorigenic functions of FOXO1 in glioblastoma.
The Impact of this compound on Glioblastoma Cell Viability
Reduction of Colony Formation
The ability of cancer cells to form colonies is a key indicator of their proliferative capacity and survival. Treatment with this compound has been shown to significantly reduce the colony-forming ability of various glioblastoma cell lines in a dose-dependent manner.[1][4]
| Cell Line | Treatment Concentration (µM) | Incubation Time | Result | Reference |
| LN229 | 0.2, 0.5, 1.0 | 5 days | Dose-dependent reduction in colony formation | [1] |
| DBTRG | 0.2, 0.5, 1.0 | 5 days | Dose-dependent reduction in colony formation | [1] |
| A172 | 0.2, 0.5, 1.0 | 5 days | Dose-dependent reduction in colony formation | [1] |
| LN-18 | 0.2, 0.5, 1.0 | 5 days | Dose-dependent reduction in colony formation | [1] |
Induction of Apoptosis
A key mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. This has been demonstrated through multiple lines of evidence, including increased positivity for apoptosis markers and the activation of the caspase cascade.[1][2]
| Cell Line | Treatment | Observation | Reference |
| LN229 | 1 µM this compound | Increased Annexin V and Propidium Iodide staining | [1] |
| A172 | 1 µM this compound | Increased Annexin V and Propidium Iodide staining | [1] |
| DBTRG | 1 µM this compound | Increased Annexin V and Propidium Iodide staining | [1] |
| LN-18 | 1 µM this compound | Increased Annexin V and Propidium Iodide staining | [1] |
| LN229 | 1 µM this compound | Increased cleavage of Caspase-3 | [4] |
Mechanism of Action: Upregulation of Pro-Apoptotic Genes
The pro-apoptotic effects of this compound in glioblastoma cells are mediated by the transcriptional upregulation of key genes involved in the initiation of apoptosis. Specifically, treatment with this compound leads to a significant increase in the expression of FAS (also known as CD95 or APO-1) and BIM (BCL2L11).[1][2]
-
FAS: A death receptor on the cell surface that, upon binding to its ligand (FasL), triggers the extrinsic apoptosis pathway.
-
BIM: A BH3-only protein that promotes apoptosis by inhibiting anti-apoptotic Bcl-2 family members.
| Gene | Cell Line | Treatment | Fold Change in Expression | Reference |
| FAS | LN229 | 1 µM this compound (48h) | ~2.5-fold | [4] |
| FAS | A172 | 1 µM this compound (48h) | ~2-fold | [4] |
| FAS | LN-18 | 1 µM this compound (48h) | ~2-fold | [4] |
| BIM | DBTRG | 1 µM this compound (48h) | ~2.5-fold | [4] |
Signaling Pathways and Experimental Workflows
The PI3K/Akt/FOXO1 Signaling Pathway
The following diagram illustrates the established PI3K/Akt/FOXO1 signaling pathway and the point of intervention for this compound.
Caption: The PI3K/Akt/FOXO1 signaling pathway and this compound's point of inhibition.
Experimental Workflow for Assessing Cell Viability
The following diagram outlines the typical experimental workflow used to evaluate the impact of this compound on glioblastoma cell viability.
Caption: Workflow for evaluating this compound's effect on glioblastoma cell viability.
Experimental Protocols
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies.
-
Cell Seeding: Glioblastoma cells are seeded in 6-well plates at a density of approximately 2,700 cells per well.[4]
-
Treatment: After 24 hours, the cells are treated with varying concentrations of this compound (e.g., 0.2 µM, 0.5 µM, 1.0 µM) or a vehicle control (DMSO).[4]
-
Incubation: The plates are incubated for 5 days to allow for colony formation.[4]
-
Staining: The media is removed, and the colonies are washed with PBS. The colonies are then fixed and stained with a 0.5% crystal violet solution for 15-20 minutes.[4]
-
Quantification: After washing and drying, the number of colonies in each well is counted.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Glioblastoma cells are treated with this compound (e.g., 1 µM) or a vehicle control for a specified period (e.g., 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to measure the relative expression levels of target genes.
-
Cell Treatment: Glioblastoma cells are treated with this compound (e.g., 1 µM) or a vehicle control for 48 hours.[4]
-
RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR: The cDNA is used as a template for real-time PCR with primers specific for the target genes (FAS, BIM) and a reference gene (e.g., TUBB).[4]
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the reference gene.
Conclusion and Future Directions
The FOXO1 inhibitor this compound demonstrates significant anti-cancer activity against glioblastoma cells by inducing apoptosis through the upregulation of pro-apoptotic genes. This targeted approach, focusing on a key node in a frequently dysregulated signaling pathway, presents a promising new avenue for glioblastoma therapy.
Further pre-clinical studies are warranted to evaluate the in vivo efficacy of this compound in orthotopic glioblastoma models. Additionally, exploring combination therapies, where this compound is used in conjunction with standard-of-care treatments such as temozolomide (B1682018) and radiation, could reveal synergistic effects and provide a more robust therapeutic strategy for this devastating disease. The data presented in this guide provides a strong rationale for the continued investigation and development of this compound as a potential therapeutic agent for glioblastoma.
References
- 1. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Therapies for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FOXO1 mediates miR-99a-5p/E2F7 to restrain breast cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
AS1842856: A Potent Research Tool for Targeting FOXO1 in Breast Cancer Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AS1842856 is a cell-permeable small molecule that has emerged as a significant research tool in the study of certain cancer types, particularly aggressive subtypes of breast cancer.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its application in breast cancer research. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols for its use, and provides visual representations of its signaling pathways and experimental workflows.
Mechanism of Action
This compound functions as a selective inhibitor of the Forkhead box O1 (FOXO1) transcription factor.[1][2] It directly binds to the unphosphorylated, active form of FOXO1, thereby blocking its transcriptional activity.[1][2][4] In several types of cancer, including basal-like breast cancer (BBC), FOXO1 has been shown to promote the expression of genes associated with stem cell-like characteristics.[1][2] By inhibiting FOXO1, this compound disrupts these pro-oncogenic gene expression programs, leading to anti-cancer effects.[4]
The primary downstream effect of FOXO1 inhibition by this compound in breast cancer cells is the induction of apoptosis.[1][2][3] This is achieved through the upregulation of pro-apoptotic genes, most notably FAS (FAS cell surface death receptor) and BIM (BCL2L11).[1][2] The increased expression of these genes triggers the apoptotic cascade, leading to programmed cell death in cancer cells.
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound in basal-like breast cancer cells.
Caption: this compound inhibits FOXO1, leading to increased FAS and BIM expression and subsequent apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing this compound in breast cancer cell lines.
Table 1: Effect of this compound on Colony Formation in Basal-Like Breast Cancer Cell Lines
| Cell Line | Concentration of this compound | Treatment Duration | Observed Effect |
| MDA-MB-468 | 200 nM, 500 nM, 1.0 µM | 5 days | Reduced colony formation.[2] |
| BT549 | 200 nM, 500 nM, 1.0 µM | 5 days | Reduced colony formation.[2] |
Table 2: Effect of this compound on Pro-Apoptotic Gene Expression in Basal-Like Breast Cancer Cell Lines
| Cell Line | Concentration of this compound | Treatment Duration | Target Gene | Observed Effect |
| BT549 | 1 µM | 48 hours | FAS, BIM | Increased gene expression.[2] |
| MDA-MB-468 | 1 µM | 48 hours | FAS, BIM | Increased gene expression.[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in breast cancer research.
Cell Culture and Drug Treatment
-
Cell Lines: Basal-like breast cancer cell lines such as MDA-MB-468 and BT549 are commonly used.[2]
-
Culture Conditions: Cells are typically grown under standard conditions in a humidified incubator at 37°C with 5% CO2.[2] The choice of culture medium depends on the specific cell line (e.g., DMEM or RPMI-1640) and is supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[2]
-
This compound Preparation and Application: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. This stock solution is then diluted in culture medium to the desired final concentrations (e.g., 200 nM, 500 nM, 1 µM) for treating the cells.[2]
Colony Formation Assay
This assay is used to assess the long-term effect of this compound on the proliferative capacity of cancer cells.
-
Cell Seeding: Plate a low density of single cells in multi-well plates.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for an extended period (e.g., 5 days) to allow for colony formation.[2]
-
Staining: Fix the colonies with a solution such as methanol (B129727) and stain with crystal violet.[2]
-
Quantification: Count the number of colonies and/or measure the absorbance of the dissolved crystal violet to quantify the effect of the treatment.
Quantitative Real-Time PCR (qRT-PCR)
This technique is employed to measure changes in the expression of target genes, such as FAS and BIM, following treatment with this compound.
-
Cell Treatment: Treat cells with this compound (e.g., 1 µM for 48 hours) or a vehicle control.[2]
-
RNA Extraction: Isolate total RNA from the treated cells using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.[2]
-
Real-Time PCR: Perform real-time PCR using SYBR Green or a probe-based assay with primers specific for the target genes and a reference gene (e.g., TUBB).[2]
-
Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression in the this compound-treated samples compared to the control.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in breast cancer cell lines.
Caption: A typical workflow for studying the effects of this compound on breast cancer cells.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of FOXO1 in breast cancer biology. Its ability to induce apoptosis in basal-like breast cancer cells by upregulating pro-apoptotic genes highlights a potential therapeutic vulnerability in this aggressive cancer subtype.[1][2][5] The experimental protocols and data presented in this guide offer a solid foundation for researchers to design and execute further studies aimed at elucidating the full potential of targeting the FOXO1 pathway in breast cancer.
References
- 1. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
The Cell Cycle Effects of AS1842856: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1842856 is a potent and selective small molecule inhibitor of the Forkhead box O1 (FOXO1) transcription factor.[1][2][3] Initially investigated for its role in metabolic diseases like type 2 diabetes, its influence on cell cycle regulation and apoptosis has garnered significant attention in oncology research.[4] This document provides a comprehensive technical overview of the cellular and molecular effects of this compound, with a specific focus on its impact on the cell cycle. We will delve into its mechanism of action, summarize key quantitative data from various cancer models, and provide detailed experimental protocols for assessing its effects.
Introduction to this compound and its Primary Target: FOXO1
This compound is a cell-permeable compound that specifically inhibits the transcriptional activity of FOXO1 with a reported IC50 of approximately 30-33 nM.[1][5] It acts by directly binding to the active, dephosphorylated form of FOXO1, thereby preventing its interaction with DNA and subsequent gene transcription.[5][6] FOXO1 is a member of the FOXO family of transcription factors that play a pivotal role in a multitude of cellular processes, including cell cycle progression, apoptosis, DNA repair, and metabolism.[7][8] The activity of FOXO1 is tightly regulated by the PI3K-Akt signaling pathway; phosphorylation by Akt leads to its cytoplasmic sequestration and inactivation.[9] In several cancers, the dysregulation of this pathway allows FOXO1 to remain active in the nucleus, contributing to cancer cell survival and proliferation.[7][9]
Mechanism of Action on the Cell Cycle
The primary mechanism by which this compound influences the cell cycle is through the inhibition of FOXO1's transcriptional activity. FOXO1 can regulate the expression of key cell cycle regulators. For instance, active FOXO1 can increase the transcription of the cyclin-dependent kinase inhibitor p27, which plays a crucial role in halting or slowing cell cycle progression.[7]
However, the effects of this compound are context-dependent and can vary between different cancer types. In some instances, inhibition of FOXO1 by this compound leads to cell cycle arrest, while in others, it promotes apoptosis.[10][11]
Recent studies have also revealed that this compound can exert off-target effects, most notably the inhibition of Glycogen Synthase Kinase 3 (GSK3).[12] This dual inhibition of FOXO1 and GSK3 can lead to complex downstream effects on signaling pathways that also regulate the cell cycle.[12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AS 1842856 | Other Transcription Factors | Tocris Bioscience [tocris.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. | BioWorld [bioworld.com]
- 5. selleckchem.com [selleckchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. "FOXO1 Inhibitor, this compound, induces cell cycle arrest and reverses ant" by Antanay Hall [digitalscholarship.tsu.edu]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Interaction of AS1842856 with the Non-Phosphorylated Form of Foxo1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective inhibitor AS1842856 and its specific interaction with the non-phosphorylated, active form of the Forkhead box protein O1 (Foxo1). This document details the mechanism of action, quantitative binding data, and relevant experimental protocols to facilitate further research and drug development efforts targeting the Foxo1 signaling pathway.
The Foxo1 Signaling Pathway: A Brief Overview
The Forkhead box O (FOXO) family of transcription factors, including Foxo1, are crucial regulators of numerous cellular processes such as metabolism, cell cycle control, apoptosis, and resistance to oxidative stress.[1][2] The activity of Foxo1 is primarily regulated by the PI3K-Akt signaling cascade. In the presence of growth factors or insulin, Akt (also known as Protein Kinase B) phosphorylates Foxo1 at conserved serine/threonine residues.[1][3] This phosphorylation event leads to the binding of 14-3-3 proteins, resulting in the translocation of Foxo1 from the nucleus to the cytoplasm, thereby inhibiting its transcriptional activity.[1][4] Conversely, in the absence of these survival signals, Foxo1 remains in its non-phosphorylated state within the nucleus, where it binds to the promoter regions of target genes to regulate their expression.[1]
Caption: Foxo1 Signaling Pathway and Point of Inhibition by this compound.
This compound: A Selective Inhibitor of Non-Phosphorylated Foxo1
This compound, with the chemical name 5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a cell-permeable small molecule that has been identified as a potent and selective inhibitor of Foxo1.[1] A key feature of this compound is its specific interaction with the active, non-phosphorylated form of Foxo1.[5][6] It directly binds to dephosphorylated Foxo1, thereby inhibiting its transcriptional activity.[5][6] This mechanism of action prevents Foxo1 from binding to the DNA of its target genes, which include those involved in gluconeogenesis, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK).[1]
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key in vitro potency and selectivity data.
Table 1: In Vitro Inhibitory Activity of this compound against Foxo Family Members
| Target | IC50 (nM) | Assay Type | Reference |
| Foxo1 | 33 | Transcriptional Activity | [5] |
| Foxo1 | 30 | Transcriptional Activity | |
| Foxo3a | >1000 | Transcriptional Activity | |
| Foxo4 | >1000 | Transcriptional Activity |
Table 2: Inhibition of Foxo-Mediated Promoter Activity by this compound at 0.1 µM
| Target | Inhibition (%) | Reference |
| Foxo1 | 70 | [5] |
| Foxo3a | 3 | [5] |
| Foxo4 | 20 | [5] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. Below are representative protocols for assessing the interaction of this compound with Foxo1.
In Vitro Foxo1 Inhibition Assay (Hypothetical TR-FRET Protocol)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method for studying molecular interactions in a high-throughput format. While the original discovery of this compound utilized mass spectrometric affinity screening, a TR-FRET assay is a suitable method for characterizing the binding of a small molecule inhibitor to a target protein.
Objective: To determine the IC50 of this compound for the inhibition of the interaction between non-phosphorylated Foxo1 and a labeled DNA probe.
Materials:
-
Recombinant, purified non-phosphorylated human Foxo1 protein
-
Biotinylated DNA probe containing the Foxo1 binding consensus sequence
-
Europium-labeled anti-tag antibody (e.g., anti-GST, if Foxo1 is GST-tagged)
-
Streptavidin-Allophycocyanin (SA-APC) conjugate
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.
-
Reagent Preparation:
-
Prepare a solution of Foxo1 protein and the Europium-labeled antibody in Assay Buffer.
-
Prepare a solution of the biotinylated DNA probe and SA-APC in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the this compound dilution to the wells of the 384-well plate.
-
Add 5 µL of the Foxo1/Europium-antibody solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the biotinylated DNA probe/SA-APC solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for Europium and APC.
-
-
Data Analysis:
-
Calculate the ratio of the emission signals at the acceptor and donor wavelengths.
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Foxo1 Transcriptional Activity Assay (Reporter Gene Assay)
This assay measures the ability of this compound to inhibit Foxo1-mediated gene transcription in a cellular context.
Objective: To determine the potency of this compound in inhibiting Foxo1 transcriptional activity in cells.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Foxo1 expression vector
-
Luciferase reporter plasmid containing multiple Foxo1 binding sites upstream of a minimal promoter
-
Transfection reagent
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate HepG2 cells in 96-well plates and grow to 70-80% confluency.
-
Co-transfect the cells with the Foxo1 expression vector and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate the cells for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for characterizing the inhibitory activity of this compound.
This guide provides a foundational understanding of the interaction between this compound and non-phosphorylated Foxo1. The provided data and protocols should serve as a valuable resource for researchers in the field of metabolic diseases, oncology, and other areas where Foxo1 signaling plays a critical role.
References
- 1. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential activation and modulation of the glucagon-like peptide-1 receptor by small molecule ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound ≥98% (HPLC), solid, Foxo1 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. AS 1842856 | Other Transcription Factors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Guide to Preliminary Studies of AS1842856 in db/db Mouse Models of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary research on AS1842856, a small-molecule inhibitor of the Forkhead box protein O1 (FoxO1), within the context of db/db mouse models of type 2 diabetes. This document synthesizes key findings, details experimental methodologies, and visualizes the underlying biological pathways and workflows.
Introduction: Targeting FoxO1 in Type 2 Diabetes
Type 2 Diabetes Mellitus (T2DM) is characterized by insulin (B600854) resistance and subsequent hyperglycemia. A key contributor to elevated blood glucose is excessive hepatic glucose production (HGP). The transcription factor FoxO1 is a critical mediator of this process, integrating insulin signaling with the regulation of metabolic homeostasis.[1] In states of insulin resistance, such as those modeled by the db/db mouse, FoxO1 becomes hyperactive in the liver, driving the expression of gluconeogenic enzymes.[2]
The db/db mouse is a widely used model for T2DM research. A spontaneous mutation in the leptin receptor gene leads to hyperphagia, severe obesity, chronic hyperglycemia, and insulin resistance, closely mimicking the human condition.[3][4]
This compound is a selective inhibitor that binds to the dephosphorylated, active form of FoxO1, preventing its transcriptional activity.[5] Its study in db/db mice provides a crucial preclinical assessment of FoxO1 inhibition as a therapeutic strategy to lower blood glucose by suppressing HGP.[2][6]
Mechanism of Action of this compound
This compound functions by directly inhibiting the transactivation capacity of FoxO1.[7] Under normal physiological conditions, insulin signaling through the PI3K/AKT pathway leads to the phosphorylation of FoxO1. This modification causes FoxO1 to be exported from the nucleus, thus inactivating it and halting the transcription of target genes.[2] In the insulin-resistant state found in db/db mice, this signaling is impaired, leading to the nuclear retention and constitutive activity of FoxO1.[2]
This compound does not appear to promote the nuclear export of FoxO1 but is thought to interfere with its ability to bind to insulin response elements in the promoter regions of its target genes.[8][9] The primary downstream effect of this inhibition in the liver is the reduced expression of key gluconeogenic enzymes, namely Glucose-6-Phosphatase (G6PC) and Phosphoenolpyruvate Carboxykinase (PEPCK).[7][8][9] By suppressing the transcription of these genes, this compound effectively reduces the rate of hepatic gluconeogenesis, leading to a decrease in fasting blood glucose.[7]
Signaling Pathway Diagram
Caption: Insulin/AKT pathway regulating FoxO1 and the inhibitory action of this compound.
Quantitative Data from db/db Mice Studies
Oral administration of this compound to diabetic db/db mice demonstrated a significant impact on glucose homeostasis. The primary findings from these preliminary studies are summarized below.
Table 1: Effects of this compound on Glucose Metabolism in db/db Mice
| Parameter | Vehicle Control (db/db) | This compound-Treated (db/db) | Outcome | Citation(s) |
| Fasting Plasma Glucose | Elevated | Drastically decreased | Improved glycemic control | [5][7] |
| Pyruvate Tolerance Test | Significant glucose excursion | Suppressed increase in plasma glucose | Reduced hepatic glucose output | [5][7] |
| Hepatic Gene Expression | ||||
| G6PC mRNA | High | Inhibited/Reduced | Suppressed gluconeogenesis | [7][9] |
| PEPCK mRNA | High | Inhibited/Reduced | Suppressed gluconeogenesis | [7][9] |
Note: Specific quantitative values (e.g., mg/dL changes) are not consistently detailed in the abstracts. The data reflects the qualitative descriptions of "drastic decreases" and "suppression" from the source material.
Experimental Protocols
The methodologies employed in the evaluation of this compound in db/db mice generally followed a standard preclinical workflow for assessing anti-diabetic compounds.
Animal Model
-
Strain: Male db/db mice, a genetic model of obesity and type 2 diabetes.[7][10]
-
Control: Lean littermate heterozygous (db/+) mice or vehicle-treated db/db mice were used for comparison.[4]
-
Housing: Mice were maintained under standard laboratory conditions with ad libitum access to food and water.
Compound Administration
-
Compound: this compound (5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid).[7]
-
Dosing: While specific doses are not always stated in abstracts, pharmacokinetic studies in rats used doses of 100 mg/kg for oral administration.[5] Chronic administration studies in mice have been performed for periods of up to 10 days.[10][11][12]
In Vivo Metabolic Assays
-
Fasting Blood Glucose: Blood samples were collected from fasted mice to measure plasma glucose levels, typically using a standard glucose meter.[7]
-
Pyruvate Tolerance Test (PTT): Following a fasting period, mice were given an intraperitoneal (i.p.) injection of sodium pyruvate. Blood glucose was then monitored at several time points (e.g., 0, 30, 60, 90, 120 minutes) to assess the rate of hepatic glucose production from a gluconeogenic precursor.[5][7]
Ex Vivo Analysis
-
Gene Expression Analysis: At the end of the treatment period, liver tissue was harvested. Total RNA was extracted, and the mRNA levels of key gluconeogenic genes (G6PC, PEPCK) were quantified using quantitative reverse transcription PCR (qRT-PCR).[7]
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound in db/db mice.
Discussion and Future Directions
The preliminary studies of this compound in db/db mice strongly support the hypothesis that inhibiting FoxO1 is a viable strategy for treating hyperglycemia in type 2 diabetes.[7] The compound effectively lowers fasting blood glucose by suppressing hepatic gluconeogenesis at the genetic level.[5][7]
However, it is important to note that subsequent research has raised concerns about the specificity of this compound. Some studies have shown that it has significant FoxO1-independent, off-target effects, including the inhibition of Glycogen Synthase Kinase 3 (GSK3).[8][9][11][12] While GSK3 inhibition can also contribute to anti-diabetic effects, this complicates the interpretation of this compound as a specific tool for studying FoxO1 function.[8] Newer compounds, such as one referred to as "compound 10," have been developed and profiled as more selective FoxO1 inhibitors, showing efficacy in db/db mice with fewer off-target activities.[10][11][12]
References
- 1. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FoxO1 as a tissue-specific therapeutic target for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [The research applications of db/db mouse] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Frontiers | FoxO1 as a tissue-specific therapeutic target for type 2 diabetes [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. FOXO1 inhibition synergizes with FGF21 to normalize glucose control in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Selective FOXO1 Inhibitor AS1842856: A Technical Guide to its Effects on Transcription Factor Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1842856 is a potent and selective small molecule inhibitor of the Forkhead box O1 (FOXO1) transcription factor, a key regulator of diverse cellular processes including metabolism, cell cycle, apoptosis, and differentiation. This technical guide provides an in-depth overview of the quantitative effects of this compound on FOXO1 and other transcription factors, detailed experimental protocols for assessing its activity, and visualizations of the associated signaling pathways. The data presented herein is intended to serve as a comprehensive resource for researchers investigating FOXO1-mediated signaling and for professionals in the field of drug discovery and development targeting this critical transcription factor.
Introduction to this compound
This compound is a cell-permeable compound that directly binds to the dephosphorylated, active form of FOXO1, thereby inhibiting its transcriptional activity.[1] Its selectivity for FOXO1 over other FOXO isoforms, such as FOXO3a and FOXO4, makes it a valuable tool for dissecting the specific roles of FOXO1 in various biological systems.[2][3] This inhibitor has been instrumental in elucidating the function of FOXO1 in processes ranging from hepatic gluconeogenesis and adipocyte differentiation to cancer cell survival and immune cell regulation.
Quantitative Effects of this compound on Transcription Factor Activity
The inhibitory activity of this compound on FOXO1 and its downstream targets has been quantified across various experimental systems. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (FOXO1) | 33 nM | Cell-based reporter assay | [2][3] |
| IC50 (FOXO1) | 30 nM | Cell-based assay | [4] |
| Selectivity | >1 µM for FOXO3a and FOXO4 | Cell-based reporter assay | [2][3] |
| Inhibition of FOXO-mediated promoter activity | 70% (FOXO1), 20% (FOXO4), 3% (FOXO3a) at 0.1 µM | HepG2 cells | [3] |
Table 1: In Vitro Inhibition of FOXO Transcription Factors by this compound
| Target Gene/Process | Effect | Cell Line | Quantitative Data | Reference |
| Gluconeogenesis | Inhibition | Fao rat hepatoma cells | IC50 = 43 nM (glucose production) | |
| G6Pase mRNA | Downregulation | Fao rat hepatoma cells | IC50 = 130 nM | |
| PEPCK mRNA | Downregulation | Fao rat hepatoma cells | IC50 = 37 nM | |
| PPARγ protein | Downregulation | 3T3-L1 preadipocytes | Significantly suppressed | [5] |
| Total FOXO1 protein | Downregulation | 3T3-L1 preadipocytes | Reduced by 52% (p < 0.05) | |
| FAS gene expression | Upregulation | BT549, MDA-MB-468, DBTRG, A172, LN229, LN18, U87MG cells | Varies by cell line (e.g., ~2-6 fold) | [6] |
| BIM gene expression | Upregulation | BT549, MDA-MB-468, DBTRG, A172, LN229, LN18, U87MG cells | Varies by cell line (e.g., ~2-8 fold) | [6] |
| T-bet expression | Downregulation | Naïve CD4+ T cells | Significantly lower | |
| IFNγ expression | Downregulation | Naïve CD4+ T cells | Significantly lower |
Table 2: Effects of this compound on Downstream Gene and Protein Expression
Signaling Pathways Modulated by this compound
This compound primarily impacts the PI3K/Akt/FOXO1 signaling pathway. By inhibiting FOXO1, it prevents the transcription of target genes involved in various cellular processes.
Caption: PI3K/Akt signaling pathway leading to FOXO1 inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
FOXO1 Reporter Assay in HepG2 Cells
This protocol is designed to quantify the inhibitory effect of this compound on FOXO1-mediated gene transcription.
Caption: Workflow for a FOXO1 luciferase reporter assay.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
FOXO1 expression vector
-
FOXO-responsive luciferase reporter vector (e.g., pGL3-FHRE-Luc)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Co-transfect the cells with the FOXO1 expression vector and the FOXO-responsive luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control vector (e.g., Renilla luciferase) to account for transfection efficiency.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Adipocyte Differentiation of 3T3-L1 Cells
This protocol details the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of this compound's inhibitory effect.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% calf serum (growth medium)
-
DMEM with 10% FBS (differentiation medium)
-
Insulin (B600854), Dexamethasone, and IBMX (MDI) cocktail
-
This compound
-
Oil Red O staining solution
-
Antibodies for Western blotting (e.g., anti-PPARγ, anti-FOXO1, anti-β-actin)
Protocol:
-
Culture 3T3-L1 preadipocytes in growth medium until they reach confluence.
-
Two days post-confluence (Day 0), switch to differentiation medium containing the MDI cocktail (0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) with or without this compound (e.g., 0.1 µM).[5]
-
On Day 2, replace the medium with differentiation medium containing only insulin (10 µg/mL), with or without this compound.
-
From Day 4 onwards, culture the cells in differentiation medium, changing the medium every two days, with or without this compound.
-
Assess adipocyte differentiation between Day 8 and Day 12.
-
Oil Red O Staining: Fix the cells with 10% formalin, wash with PBS, and stain with Oil Red O solution to visualize lipid droplets.
-
Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against PPARγ, FOXO1, and a loading control (e.g., β-actin), followed by appropriate secondary antibodies.
Apoptosis Assay in Cancer Cells via qRT-PCR
This protocol describes how to measure the induction of pro-apoptotic genes in cancer cells treated with this compound.
Materials:
-
Cancer cell line (e.g., BT549, U87MG)
-
Appropriate cell culture medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., FAS, BIM) and a housekeeping gene (e.g., TUBB)[6]
-
qPCR instrument
Protocol:
-
Seed cancer cells in a 6-well plate and allow them to attach.
-
Treat the cells with this compound (e.g., 1 µM) or vehicle control for 48 hours.[6]
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using primers for the target genes (FAS, BIM) and a housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells relative to the vehicle-treated control.
Naïve CD4+ T Cell Differentiation into Th1 Cells
This protocol outlines the in vitro differentiation of naïve CD4+ T cells into Th1 effector cells and the assessment of this compound's effect on this process.
Materials:
-
Naïve CD4+ T cells isolated from spleen and lymph nodes
-
RPMI 1640 medium with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant human IL-12 and anti-IL-4 antibody
-
This compound
-
Flow cytometry antibodies (e.g., anti-CD4, anti-IFNγ, anti-T-bet)
-
Brefeldin A
Protocol:
-
Coat a 24-well plate with anti-CD3 (1-5 µg/mL) and anti-CD28 (1-5 µg/mL) antibodies.
-
Plate naïve CD4+ T cells at a density of 1 x 10^6 cells/well.
-
Add Th1 polarizing cytokines: IL-12 (10 ng/mL) and anti-IL-4 (10 µg/mL).
-
Add this compound (e.g., 0.05-0.1 µM) or vehicle control to the appropriate wells.
-
Incubate the cells for 3-5 days.
-
For intracellular cytokine staining, restimulate the cells for 4-6 hours with PMA and ionomycin (B1663694) in the presence of Brefeldin A.
-
Stain the cells with fluorescently labeled antibodies against surface markers (CD4) and intracellular markers (IFNγ, T-bet).
-
Analyze the cells by flow cytometry to determine the percentage of CD4+IFNγ+ and CD4+T-bet+ cells.
Conclusion
This compound is a powerful and selective research tool for investigating the multifaceted roles of the FOXO1 transcription factor. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further unraveling FOXO1-mediated biology and exploring its therapeutic potential in various diseases. The consistent demonstration of its effects on key cellular processes underscores the importance of FOXO1 as a central node in cellular signaling and a promising target for drug development.
References
- 1. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 2. Protocol for the Differentiation and Characterization of Human Th1 Cells: R&D Systems [rndsystems.com]
- 3. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Methodological & Application
Application Notes and Protocols for AS1842856 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1842856 is a potent and selective cell-permeable inhibitor of the Forkhead box O1 (Foxo1) transcription factor.[1][2] It directly binds to the active, non-phosphorylated form of Foxo1, thereby blocking its transcriptional activity. This inhibition of Foxo1-mediated gene expression makes this compound a valuable tool for studying the diverse biological processes regulated by Foxo1, including gluconeogenesis, adipocyte differentiation, apoptosis, and cell cycle control. These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture experiments.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂FN₃O₃ | [1] |
| Molecular Weight | 347.39 g/mol | [1] |
| CAS Number | 836620-48-5 | [1] |
| Solubility | Soluble to 5 mM in DMSO with gentle warming. | [1] |
| Storage | Store at -20°C. | [1] |
Mechanism of Action
This compound selectively inhibits Foxo1 with a reported IC₅₀ value of approximately 33 nM.[1][2] Its selectivity for Foxo1 is significantly higher compared to other Foxo isoforms like Foxo3a and Foxo4.[1][2] By binding to the active (dephosphorylated) form of Foxo1, this compound prevents its interaction with DNA, leading to the downregulation of Foxo1 target genes. This mechanism allows for the specific investigation of Foxo1-dependent signaling pathways.
Quantitative Data Summary
The following tables summarize the effective concentrations and IC₅₀ values of this compound in various in vitro models.
Table 1: IC₅₀ Values of this compound
| Target/Process | Cell Line/System | IC₅₀ Value | Reference |
| Foxo1 Transcriptional Activity | - | 33 nM | [1][2] |
| Gluconeogenesis (PEPCK mRNA) | Fao rat hepatoma | 37 nM | |
| Gluconeogenesis (G6Pase mRNA) | Fao rat hepatoma | 130 nM | |
| Glucose Production | Fao rat hepatoma | 43 nM | |
| Cell Viability | Burkitt Lymphoma Cell Lines | 2 - 94 nM | [3] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Assay | Cell Line | Concentration | Treatment Duration | Effect | Reference |
| Adipogenesis Inhibition | 3T3-L1 | 0.1 - 1 µM | 12 days | Severe suppression of adipogenesis | [4] |
| Apoptosis Induction | Glioblastoma & Basal-like Breast Cancer Cells | 1 µM | 48 hours | Induction of pro-apoptotic genes | [5] |
| Cell Cycle Arrest | Osteosarcoma Cells (CCHOSD, Hos) | 10 µM | 24 hours | G2/M arrest | [6] |
| Cell Cycle Arrest | Osteosarcoma Cells (LM7) | 10 µM | 48 hours | G2/M arrest | [6] |
| Inhibition of Proliferation | Burkitt Lymphoma Cell Lines | 20 - 320 nM | Up to 5 days | Dose-dependent decrease in live cells | [7][8] |
| Increased Cytotoxic T cell Activity | Human T cells | 500 nM | 7 days | Increased granzyme B and TNFα production | [9] |
Experimental Protocols
Protocol 1: Inhibition of Adipocyte Differentiation in 3T3-L1 Cells
This protocol describes how to assess the inhibitory effect of this compound on the differentiation of 3T3-L1 preadipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
Insulin solution (10 mg/mL)
-
Dexamethasone (1 mM stock)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock)
-
This compound (1 mM stock in DMSO)
-
Oil Red O staining solution
-
Phosphate Buffered Saline (PBS)
-
Formalin (10%)
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate at a density of 2 x 10⁴ cells/well and culture in DMEM with 10% FBS and 1% P/S until confluent.
-
Initiation of Differentiation: Two days post-confluence (Day 0), replace the medium with differentiation medium I (DMEM, 10% FBS, 1% P/S, 1 µg/mL insulin, 1 µM dexamethasone, and 0.5 mM IBMX).
-
This compound Treatment: Add this compound to the differentiation medium at final concentrations ranging from 0.1 µM to 1 µM.[4] Include a DMSO vehicle control.
-
Medium Change: On Day 2, replace the medium with differentiation medium II (DMEM, 10% FBS, 1% P/S, and 1 µg/mL insulin) containing the respective treatments.
-
Maintenance: From Day 4 onwards, replace the medium every two days with DMEM containing 10% FBS and 1% P/S, with the continued presence of this compound or vehicle.
-
Oil Red O Staining (Day 8-12):
-
Wash cells with PBS.
-
Fix with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with Oil Red O solution for 30 minutes.
-
Wash with water and visualize lipid droplets under a microscope.
-
For quantification, elute the stain with isopropanol and measure the absorbance at 510 nm.
-
Protocol 2: Western Blot Analysis of Foxo1 Phosphorylation
This protocol details the procedure to analyze the phosphorylation status of Foxo1 in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., HepG2, 3T3-L1)
-
Complete culture medium
-
This compound (1 mM stock in DMSO)
-
Serum-free medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Foxo1 (Ser256) (e.g., Cell Signaling Technology #9461, dilution 1:1000)[10]
-
Rabbit anti-phospho-Foxo1 (Ser319) (e.g., Boster Bio A00073S319, dilution 1:500-1:2000)[11]
-
Rabbit anti-total Foxo1 (e.g., Cell Signaling Technology #9454, dilution 1:1000 or Proteintech 18592-1-AP, dilution 1:4000)[12][13]
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight if investigating growth factor signaling. Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 3: Cell Viability Assay (MTT/MTS)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Burkitt Lymphoma, Glioblastoma)
-
Complete culture medium
-
This compound (1 mM stock in DMSO)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to attach overnight.
-
Treatment: Add 100 µL of medium containing serial dilutions of this compound (e.g., 1 nM to 10 µM) to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). For some cell lines, longer incubation periods of up to 5 days may be necessary.[3][8]
-
MTT/MTS Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement:
-
For MTT: Add 100 µL of solubilization solution and incubate overnight. Read the absorbance at 570 nm.
-
For MTS: Read the absorbance directly at 490 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow.
References
- 1. Phospho-FoxO1 (Ser319) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. AS 1842856 | Other Transcription Factors | Tocris Bioscience [tocris.com]
- 3. FOXO1 Confers Maintenance of the Dark Zone Proliferation and Survival Program and Can Be Pharmacologically Targeted in Burkitt Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phospho-FoxO1 (Ser256) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. bosterbio.com [bosterbio.com]
- 12. FoxO1 (L27) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. FOXO1 antibody (18592-1-AP) | Proteintech [ptglab.com]
Determining the Optimal Working Concentration of AS1842856: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1842856 is a potent and selective small molecule inhibitor of the Forkhead box protein O1 (FOXO1) transcription factor.[1][2][3][4] It has demonstrated significant effects in various biological processes, including the regulation of gluconeogenesis, suppression of autophagy, and inhibition of adipocyte differentiation.[3][5] This document provides detailed application notes and experimental protocols to guide researchers in determining the optimal working concentration of this compound for in vitro studies.
Introduction
This compound exerts its inhibitory effect by directly binding to the active, dephosphorylated form of FOXO1, thereby blocking its transcriptional activity.[2][6][7] The PI3K/AKT signaling pathway is a key regulator of FOXO1 activity; upon activation, AKT phosphorylates FOXO1, leading to its exclusion from the nucleus and subsequent inactivation.[8] By inhibiting FOXO1, this compound can modulate the expression of FOXO1 target genes involved in critical cellular processes. Recent studies have also suggested that this compound can inhibit GSK3.[9][10] Given its targeted mechanism, determining the precise working concentration is critical for achieving desired experimental outcomes while minimizing off-target effects and cytotoxicity.
Product Information
| Product Name | This compound |
| Synonyms | 5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
| Target | Forkhead box protein O1 (FOXO1)[1][2][3][4] |
| CAS Number | 836620-48-5[3] |
| Molecular Formula | C18H22FN3O3[3] |
| Molecular Weight | 347.38 g/mol [2] |
| Purity | ≥98% (HPLC)[3] |
| Solubility | Soluble in DMSO[2][3] |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 1 year.[11] |
Signaling Pathway and Mechanism of Action
This compound primarily targets the PI3K/AKT/FOXO1 signaling pathway. In this pathway, growth factors or insulin (B600854) activate PI3K, which in turn activates AKT. Activated AKT phosphorylates FOXO1, leading to its nuclear exclusion and inhibition of its transcriptional activity. This compound directly binds to and inhibits the dephosphorylated (active) form of FOXO1 in the nucleus, preventing the transcription of its target genes.
Figure 1: Simplified signaling pathway of this compound action.
Reported In Vitro Working Concentrations
The optimal working concentration of this compound is cell-type and assay-dependent. A summary of concentrations used in various studies is provided below as a starting point for optimization.
| Application | Cell Type | Concentration Range | IC50/EC50 | Reference |
| FOXO1 Transcriptional Activity Inhibition | - | - | 30-33 nM | [1][2][4][6] |
| Gluconeogenesis Inhibition | Rat Hepatoma (Fao) cells | - | 43 nM | [6] |
| Adipogenesis Suppression | Adipocytes | 0.05 - 1 µM | - | [5] |
| Colony Formation Inhibition | Basal-like Breast Cancer & Glioblastoma cells | 200 nM - 1 µM | - | [12] |
| Apoptosis Induction | B-ALL cell lines | 20 - 320 nM | - | [13] |
| Th1 Cell Differentiation Suppression | Murine CD4 T cells | 0.1 µM | - | [14] |
Experimental Protocols
To determine the optimal working concentration of this compound for a specific experimental system, a dose-response study is recommended. The following protocols provide a general framework for this determination.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in high-quality, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[15] Gentle warming or sonication may be required to fully dissolve the compound.[1][11]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[16]
Protocol 2: Determining the Optimal Concentration using a Cell Viability Assay
This protocol helps to identify a concentration range that effectively inhibits the target without causing significant cytotoxicity.
Figure 2: Workflow for determining optimal concentration via cell viability assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).[16] It is crucial to maintain a final DMSO concentration below 0.1% to avoid solvent-induced toxicity.[16] Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Plot the cell viability (%) against the log of the this compound concentration. Use a suitable software (e.g., GraphPad Prism) to fit a dose-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).
Protocol 3: Western Blot Analysis to Confirm Target Engagement
This protocol verifies that this compound is inhibiting the FOXO1 pathway at the determined concentrations by assessing the phosphorylation status of downstream targets or the expression of FOXO1-regulated genes.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FOXO1, anti-total-FOXO1, anti-target gene product)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with a range of this compound concentrations (based on the viability assay results) for the desired time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in the expression of FOXO1 target genes or an alteration in the phosphorylation status of relevant proteins will confirm target engagement.
Troubleshooting
| Issue | Possible Cause | Solution |
| No observable effect | Concentration is too low. | Test a higher concentration range.[16] |
| Compound instability. | Prepare fresh stock solutions. Check for degradation. | |
| High cytotoxicity at all concentrations | Compound is highly toxic to the cell line. | Perform a cytotoxicity assay to determine the toxic concentration range and use concentrations below this threshold.[16] |
| Solvent toxicity. | Ensure the final DMSO concentration is ≤ 0.1%.[16] | |
| Precipitation in culture medium | Low aqueous solubility. | Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic. Prepare intermediate dilutions.[15] |
| Inconsistent results | Cell passage number variability. | Use cells within a consistent and low passage number range. |
| Inaccurate pipetting. | Calibrate pipettes and use appropriate techniques. |
Conclusion
The optimal working concentration of this compound is a critical parameter for obtaining reliable and reproducible data. By following the outlined protocols for dose-response analysis and target engagement validation, researchers can confidently determine the appropriate concentration for their specific cellular model and experimental question. A starting concentration range of 100 nM to 1 µM is recommended for initial experiments in most cell lines, with further refinement based on empirical data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. tocris.com [tocris.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. | BioWorld [bioworld.com]
- 8. Frontiers | FoxO1 as a tissue-specific therapeutic target for type 2 diabetes [frontiersin.org]
- 9. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. This compound | Foxo1 inhibitor | autophagy inhibitory | TargetMol [targetmol.com]
- 12. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of autoreactive CD4 T cells by FoxO1 signaling in CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for AS1842856
Introduction
AS1842856 is a potent and cell-permeable small molecule inhibitor of the Forkhead box O1 (FOXO1) transcription factor. It selectively binds to the active, dephosphorylated form of FOXO1, thereby blocking its transcriptional activity with an IC50 value in the nanomolar range (approximately 30-33 nM)[1][2]. By inhibiting FOXO1, this compound modulates a variety of cellular processes, making it a valuable tool for research in metabolism, oncology, and cell biology. These notes provide detailed information on its solubility and preparation in Dimethyl Sulfoxide (DMSO), along with protocols for its application in research settings.
Mechanism of Action
This compound directly interferes with the function of FOXO1, a key downstream effector of the PI3K/Akt signaling pathway[3]. Under normal conditions, activation of the PI3K/Akt pathway leads to the phosphorylation of FOXO1, its exclusion from the nucleus, and subsequent inactivation. This compound specifically targets the remaining active, non-phosphorylated FOXO1 in the nucleus, preventing it from binding to DNA and transcribing its target genes[1]. This inhibition affects numerous pathways, including:
-
Gluconeogenesis: Suppression of key gluconeogenic enzymes like G6Pase and PEPCK[1][4].
-
Adipogenesis: Inhibition of pre-adipocyte differentiation[4].
-
Apoptosis: Induction of apoptosis in certain cancer cell lines through the upregulation of pro-apoptotic genes like FAS and BIM[5].
Recent studies have also suggested that this compound may act as a direct inhibitor of glycogen (B147801) synthase kinase 3 (GSK3)[6][7].
Quantitative Data Summary
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₂FN₃O₃ | [8] |
| Molecular Weight | 347.38 g/mol | [2] |
| CAS Number | 836620-48-5 | [2][8] |
| Appearance | White to light yellow crystalline solid | [2][8] |
Solubility in DMSO
The solubility of this compound in DMSO can vary between suppliers. It is critical to use fresh, anhydrous DMSO, as the compound's solubility is reduced in the presence of moisture[1][2].
| Supplier/Source | Reported Solubility (in DMSO) | Notes |
| Selleck Chemicals | Up to 23 mg/mL (66.2 mM) | Fresh DMSO is recommended.[1] |
| MedchemExpress | 5 mg/mL (14.39 mM) | Requires sonication and warming to 60°C.[2] |
| Cayman Chemical | 0.5 mg/mL | - |
| Calbiochem®/Sigma-Aldrich | 5 mg/mL; also available as a pre-made 50 mM solution[9] | - |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Pre-handling: Before opening, briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO. For 1 mg of this compound (MW = 347.38 g/mol ):
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))
-
Volume (µL) = (0.001 g / (347.38 g/mol * 0.010 mol/L)) * 1,000,000 = 287.87 µL
-
-
Dissolution: Carefully add 287.87 µL of anhydrous DMSO to the vial containing 1 mg of this compound.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Aiding Solubility (if necessary): If the compound does not fully dissolve, warm the solution in a water bath set to 60°C for 5-10 minutes and/or sonicate the vial[2]. Vortex again.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles[10].
-
Long-term Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month[2][10].
Protocol 2: Application in Cell-Based Assays
This protocol provides a general workflow for treating cultured cells with this compound.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
Complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Working Solution: Prepare a series of dilutions from the stock solution using complete cell culture medium.
-
Important: To avoid precipitation, perform dilutions in a stepwise manner[10]. For a final concentration of 10 µM, first dilute the 10 mM stock 1:100 in medium (to get 100 µM), then dilute this intermediate solution 1:10 into the final cell culture volume.
-
DMSO Control: Ensure the final concentration of DMSO in the culture medium is less than 0.5% to prevent cytotoxicity[10][11]. Prepare a vehicle control using the same final concentration of DMSO in the medium without the inhibitor.
-
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the experimentally determined duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, harvest the cells for subsequent analysis, such as qRT-PCR for target gene expression (e.g., FAS, BIM), Western blotting for protein levels, or cell viability assays[5].
Visualizations
Caption: Signaling pathway showing inhibition of FOXO1 by this compound.
Caption: Experimental workflow for this compound preparation and use.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulation of autoreactive CD4 T cells by FoxO1 signaling in CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Foxo1 Inhibitor, this compound InSolution, ≥98%, 50 mM in DMSO, A cell-permeable oxodihydroquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. file.selleckchem.com [file.selleckchem.com]
Application Notes and Protocols: In Vivo Administration of AS1842856 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo administration of AS1842856, a potent and selective inhibitor of the Forkhead box protein O1 (FOXO1), in mouse models. The provided data and methodologies are intended to guide researchers in designing and executing preclinical studies involving this compound.
Overview of this compound
This compound is a cell-permeable small molecule that selectively inhibits the transcriptional activity of FOXO1 by binding to its dephosphorylated (active) form.[1][2] It has been utilized in various preclinical models to investigate the role of FOXO1 in metabolic diseases, inflammatory conditions, and cancer. Notably, research has revealed that this compound also exhibits off-target activity by directly inhibiting Glycogen Synthase Kinase 3 (GSK3). This dual inhibitory action should be considered when interpreting experimental outcomes.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and administration routes of this compound in different mouse models.
Table 1: In Vivo Administration and Dosage of this compound in Mice
| Mouse Model | Strain | Application | Dosage | Administration Route | Vehicle | Treatment Schedule | Reference |
| Diabetic | db/db mice | Regulation of gluconeogenesis | 30 or 100 mg/kg | Oral (p.o.) | 5% DMSO / 95% PEG-400 | Twice daily for 3 doses | |
| Diabetic | db/db mice | Attenuation of fasting plasma glucose | 100 mg/kg | Oral (p.o.) | Not specified | Not specified | [1][3] |
| Allergic Asthma | C57BL/6 | Reversal of allergic lung inflammation | 20 mg/kg | Intraperitoneal (i.p.) | DMSO | Single daily dose from day 27 to day 35 | [4] |
| Allergic Asthma | C57BL/6 | Attenuation of eosinophilic lung inflammation | 20 mg/kg | Intraperitoneal (i.p.) | Not specified | Once a day for 3 consecutive days, 1 hour prior to allergen challenge | [5][6] |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | Not specified | Antileukemic effect | Not specified | Not specified | Not specified | Not specified | [7] |
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound.
Caption: FOXO1 Signaling Pathway and Inhibition by this compound.
References
- 1. | BioWorld [bioworld.com]
- 2. This compound ≥98% (HPLC), solid, Foxo1 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. FoxO1 is a critical regulator of M2-like macrophages activation in allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FoxO1 regulates allergic asthmatic inflammation through regulating polarization of the macrophage inflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AS1842856 in HepG2 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1842856 is a potent and cell-permeable small molecule inhibitor of the Forkhead box protein O1 (FOXO1) transcription factor.[1] FOXO1 is a key regulator of numerous cellular processes, including metabolism, cell cycle, and apoptosis. In the context of liver pathobiology, FOXO1 plays a critical role in gluconeogenesis and has been implicated in the progression of hepatocellular carcinoma (HCC). The human hepatoma cell line, HepG2, is a widely utilized in vitro model for studying liver function and disease. These application notes provide detailed protocols for utilizing this compound in HepG2 cell-based assays to investigate its effects on cell viability, signaling pathways, and gene expression.
Mechanism of Action
This compound directly binds to the active, non-phosphorylated form of FOXO1, thereby inhibiting its transcriptional activity.[1] It exhibits a high degree of selectivity for FOXO1 over other FOXO isoforms like FOXO3a and FOXO4.[1] The primary signaling pathway influenced by this compound is the PI3K/Akt/FOXO1 axis. Under normal conditions, activation of the PI3K/Akt pathway leads to the phosphorylation of FOXO1, its subsequent nuclear exclusion, and inhibition of its transcriptional activity. By directly inhibiting FOXO1, this compound mimics the effects of PI3K/Akt signaling on FOXO1-mediated transcription.
Data Presentation
Quantitative Data Summary
| Parameter | Cell Line | Value/Effect | Concentration | Reference |
| IC50 (FOXO1 Transcriptional Activity) | HepG2 | 33 nM | 33 nM | [1] |
| Inhibition of FOXO-mediated Promoter Activity | HepG2 | FOXO1: 70% decrease | 0.1 µM | [1] |
| FOXO3a: 3% inhibition | 0.1 µM | [1] | ||
| FOXO4: 20% inhibition | 0.1 µM | [1] | ||
| Effect on Gluconeogenic Gene mRNA Levels (in Fao cells) | Fao (rat hepatoma) | Inhibition of PEPCK and G6Pase | IC50 = 37 nM (PEPCK), 130 nM (G6Pase) | |
| Effect on Glucose Production (in Fao cells) | Fao (rat hepatoma) | Inhibition | IC50 = 43 nM |
Experimental Protocols
HepG2 Cell Culture
A foundational aspect of reliable and reproducible cell-based assays is the proper maintenance of cell cultures.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 96-well)
Protocol:
-
Culture HepG2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, add Trypsin-EDTA, and incubate for 5-10 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating.
Cell Viability Assay (MTT or WST-1)
This protocol determines the effect of this compound on the viability and proliferation of HepG2 cells.
Materials:
-
HepG2 cells
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Complete growth medium
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A starting concentration of 10 µM with 2-fold dilutions is recommended. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the prepared this compound dilutions and incubate for 24, 48, or 72 hours.
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add solubilization buffer and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of FOXO1 Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of FOXO1. As this compound binds to unphosphorylated FOXO1, an indirect effect on the phosphorylation state might be observed due to feedback mechanisms.
Materials:
-
HepG2 cells
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-FOXO1, anti-total-FOXO1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for a specified time (e.g., 30 minutes, 1 hour, 6 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated FOXO1 levels to total FOXO1 and a loading control.
Gene Expression Analysis of Gluconeogenic Genes by qRT-PCR
This protocol measures the impact of this compound on the mRNA levels of key gluconeogenic genes, such as PCK1 (encoding PEPCK) and G6PC (encoding G6Pase).
Materials:
-
HepG2 cells
-
This compound
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PCK1, G6PC, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Seed and treat HepG2 cells with this compound as described for the Western blot protocol.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Visualizations
Caption: this compound signaling pathway in HepG2 cells.
Caption: General experimental workflow for this compound assays.
References
Application Notes and Protocols: AS1842856 Treatment of 3T3-L1 Preadipocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
AS1842856 is a potent and selective inhibitor of the Forkhead Box Protein O1 (FoxO1), a key transcription factor implicated in various cellular processes, including adipogenesis.[1][2] In the context of 3T3-L1 preadipocyte differentiation, this compound has been demonstrated to be an effective suppressor of adipogenesis, highlighting its potential as a therapeutic agent for obesity and related metabolic disorders.[1][3] These application notes provide detailed protocols for utilizing this compound to inhibit the differentiation of 3T3-L1 preadipocytes, along with quantitative data on its effects and a visualization of the underlying signaling pathway.
Mechanism of Action
This compound functions by directly binding to the active, non-phosphorylated form of FoxO1, thereby inhibiting its transcriptional activity.[4][5] In the process of adipogenesis, FoxO1 plays a crucial regulatory role.[4][6] Persistent inhibition of FoxO1 by this compound in 3T3-L1 cells leads to a significant suppression of adipocyte differentiation.[1][3] This anti-adipogenic effect is mediated through the downregulation of key adipogenic markers, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and mitochondrial proteins, specifically mitochondrial complexes I and III.[3] The inhibition of these factors disrupts the normal course of differentiation, leading to reduced lipid accumulation.[3][7]
Data Presentation
The following tables summarize the quantitative effects of this compound on key protein levels in 3T3-L1 cells undergoing adipogenic differentiation.
Table 1: Effect of this compound on PPARγ Protein Levels
| Treatment | Relative PPARγ Protein Level (normalized to control) | Fold Change vs. Differentiated | P-value |
| Preadipocytes | ~0.1 | ~0.1 | < 0.0001 |
| Differentiated Adipocytes | 1.0 | 1.0 | - |
| Differentiated + this compound | Significantly suppressed | - | < 0.0001 |
Data adapted from Zou et al.[3]
Table 2: Effect of this compound on Mitochondrial Protein Levels
| Treatment | Relative Mitochondrial Complex I (C1) Level | P-value (vs. Differentiated) | Relative Mitochondrial Complex III (C3) Level | P-value (vs. Differentiated) |
| Differentiated Adipocytes | 1.0 | - | 1.0 | - |
| Differentiated + this compound | 0.76 | < 0.05 | 0.54 | < 0.01 |
Data adapted from Zou et al.[3]
Experimental Protocols
3T3-L1 Preadipocyte Cell Culture
This protocol describes the standard procedure for maintaining and passaging 3T3-L1 preadipocytes.
Materials:
-
3T3-L1 preadipocytes (e.g., ATCC® CL-173™)[3]
-
Basal Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[3]
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture 3T3-L1 preadipocytes in basal medium in a humidified incubator at 37°C with 5% CO₂.[3]
-
Replace the medium every 2 days.[3]
-
When cells reach 70-80% confluency, passage them. To do this, aspirate the medium, wash the cells with PBS, and then add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with basal medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh basal medium.
-
Seed the cells into new culture vessels at the desired density.
Adipogenic Differentiation of 3T3-L1 Cells
This protocol outlines the induction of differentiation in confluent 3T3-L1 preadipocytes.
Materials:
-
Confluent 3T3-L1 preadipocytes
-
Basal Medium (as described above)
-
Differentiation Medium I (DMI): Basal medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.[3] Some protocols also include 2 µM rosiglitazone.[3][8]
-
Differentiation Medium II (DMII): Basal medium supplemented with 1 µg/mL insulin.[3]
Procedure:
-
Grow 3T3-L1 cells to confluence (Day 0).[3]
-
Maintain the confluent cells in fresh basal medium for an additional 2 days (Day 1-2).[3]
-
On Day 2, replace the basal medium with DMI.[3]
-
On Day 4, replace the DMI with DMII.[3]
-
On Day 6, and every 2 days thereafter, replace the DMII with fresh basal medium until the cells are fully differentiated (typically by Day 8-12).[3]
This compound Treatment
This protocol describes how to treat 3T3-L1 cells with this compound to inhibit adipogenesis.
Materials:
-
This compound (Stock solution typically prepared in DMSO)[5]
-
Differentiating 3T3-L1 cells (as per the protocol above)
Procedure:
-
This compound has an IC50 of 33 nM for inhibiting FoxO1.[2][5] A final concentration of 0.05-1 µM can be used without cytotoxicity.[3]
-
For persistent inhibition, add this compound to the culture medium starting from Day 0 (induction of differentiation) and replenish with each medium change throughout the entire differentiation period (up to Day 12).[3][9]
-
A vehicle control (e.g., DMSO) should be run in parallel.
Oil Red O Staining for Lipid Accumulation
This protocol is used to visualize and quantify the accumulation of lipid droplets in differentiated adipocytes.
Materials:
-
Differentiated 3T3-L1 cells (with and without this compound treatment)
-
10% Formalin in PBS
-
Oil Red O working solution (0.3% Oil Red O in 60% isopropanol)
-
Isopropanol (B130326) (100%)
Procedure:
-
At the end of the differentiation period, aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells with 10% formalin for at least 1 hour at room temperature.[10]
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Allow the cells to dry completely.
-
Add the Oil Red O working solution and stain for 10-15 minutes at room temperature.[10]
-
Wash the cells extensively with water until the wash water is clear.
-
The lipid droplets will be stained red. Images can be captured using a microscope.
-
For quantification, elute the stain by adding 100% isopropanol and measure the absorbance at 490-510 nm.[9][10]
Western Blot Analysis
This protocol is for assessing the protein levels of key adipogenic markers.
Materials:
-
Cell lysates from treated and untreated 3T3-L1 cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PPARγ, anti-C1, anti-C3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: this compound signaling pathway in 3T3-L1 cells.
Caption: Experimental workflow for this compound treatment.
References
- 1. Targeting FoxO1 with this compound suppresses adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. This compound ≥98% (HPLC), solid, Foxo1 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. FoxO1 antagonist suppresses autophagy and lipid droplet growth in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. medchemexpress.com [medchemexpress.com]
Application of AS1842856 in B-cell Acute Lymphoblastic Leukemia (B-ALL) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1842856 is a small molecule inhibitor initially identified for its activity against the Forkhead Box O1 (FOXO1) transcription factor.[1][2] Subsequent research has revealed a dual mechanism of action, demonstrating that this compound also directly inhibits Glycogen Synthase Kinase 3 (GSK3).[1][3][4] This dual targeting of two key vulnerabilities in B-lymphoid malignancies makes this compound a compound of significant interest in the study and potential treatment of B-cell Acute Lymphoblastic Leukemia (B-ALL).[1] Preclinical studies have shown its ability to induce apoptosis, inhibit proliferation, and reduce tumor load in both in vitro and in vivo B-ALL models.[2][5] Its ability to penetrate the blood-brain barrier further highlights its therapeutic potential, as the central nervous system is a critical site of B-ALL involvement.[1][2] These application notes provide an overview of the preclinical findings and detailed protocols for key experiments involving this compound in B-ALL research.
Mechanism of Action
This compound exerts its anti-leukemic effects in B-ALL through the simultaneous inhibition of FOXO1 and GSK3.[1][3][4] FOXO1 is a transcription factor that plays a crucial role in B-cell development and is aberrantly activated in B-ALL, contributing to cell survival and proliferation.[5][6][7] GSK3 is a serine/threonine kinase involved in multiple cellular processes, including cell proliferation, differentiation, and apoptosis. The dual inhibition of these pathways by this compound leads to a potent cytotoxic effect in B-ALL cells.[1]
The binding of this compound to the transactivation domain of FOXO1 interferes with its transcriptional activity, leading to the downregulation of pro-survival genes such as MYC and CCND3.[2][8] Concurrently, the inhibition of GSK3 by this compound leads to the stabilization of β-catenin (CTNNB1), which can also contribute to its cytotoxic effects.[1]
Data Presentation
In Vitro Efficacy of this compound in B-ALL and other Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| RS4;11 | BCP-ALL | 3 | [5] |
| 018Z | BCP-ALL | 40 (approx.) | [2] |
| UoCB6 | BCP-ALL | 80 (approx.) | [2] |
| NALM-6 | BCP-ALL | Not Specified | [2] |
| Mouse pre-B cells (BCR::ABL1+) | B-ALL model | 34 | [3] |
| SUP-HD1 | Hodgkin's Lymphoma | 26,000 | [5] |
BCP-ALL: B-cell Precursor Acute Lymphoblastic Leukemia
In Vivo Efficacy of this compound
| Animal Model | Treatment Details | Outcome | Reference |
| Patient-derived xenograft (early-relapse BCP-ALL) | This compound (oral administration) for 11 days | Significantly prolonged leukemia-free survival (p=0.003) | [5] |
| Patient-derived xenograft (B-ALL) | Not specified | Significantly reduced tumor loads in spleen, bone marrow, and CNS (p=0.028) | [5] |
Mandatory Visualizations
Caption: Dual inhibitory mechanism of this compound in B-ALL.
Caption: Workflow for preclinical evaluation of this compound in B-ALL.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the anti-proliferative effects of this compound on B-ALL cell lines.[2]
Materials:
-
B-ALL cell lines (e.g., RS4;11, 018Z)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed B-ALL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 6 days).[2]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound in B-ALL cells.[2]
Materials:
-
B-ALL cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed B-ALL cells in a 6-well plate and treat with varying concentrations of this compound for the desired time (e.g., 24, 48 hours).
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic/late apoptotic cells (Annexin V and PI positive).
Immunoblotting for Cleaved Caspase-3
This protocol is for detecting the induction of apoptosis through the cleavage of Caspase-3.[2][8]
Materials:
-
B-ALL cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against cleaved Caspase-3
-
Loading control primary antibody (e.g., anti-β-actin or anti-TUBB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat B-ALL cells with this compound (e.g., 40 nM for RS4;11 and 018Z, 80 nM for UoCB6) for the desired time.[2]
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against cleaved Caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control to ensure equal protein loading.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring changes in the expression of FOXO1 target genes.[3][8]
Materials:
-
B-ALL cell lines
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., MYC, CCND3) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Treat B-ALL cells with this compound for the desired time (e.g., 24 hours).[6]
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green or TaqMan chemistry with specific primers for the target and housekeeping genes.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[3]
Conclusion
This compound represents a promising therapeutic agent for B-ALL due to its unique dual-inhibitory mechanism targeting both FOXO1 and GSK3. The provided data and protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in preclinical B-ALL models. Further studies are warranted to fully elucidate its therapeutic potential and to guide its potential clinical development for the treatment of B-ALL.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. FoxO1 signaling in B cell malignancies and its therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FOXO1 Confers Maintenance of the Dark Zone Proliferation and Survival Program and Can Be Pharmacologically Targeted in Burkitt Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Using AS1842856 in CD4+ T Cell Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
AS1842856 is a potent and selective inhibitor of the Forkhead box O1 (FOXO1) transcription factor.[1][2][3] FOXO1 is a key regulator of T cell differentiation, and its inhibition by this compound provides a valuable tool for studying and manipulating CD4+ T cell fate.[1][2] In the context of CD4+ T cell differentiation, this compound has been shown to suppress the development of T helper 1 (Th1) cells and promote the differentiation of induced regulatory T cells (iTregs).[1][2] This makes it a compound of interest for research in autoimmunity, infectious diseases, and immuno-oncology.
The primary mechanism of action of this compound in CD4+ T cells is the inhibition of FOXO1-mediated transcription. FOXO1 promotes the expression of genes associated with quiescent and memory T cell phenotypes while restraining the differentiation of certain effector lineages. By inhibiting FOXO1, this compound shifts the transcriptional landscape within differentiating CD4+ T cells. Specifically, it has been observed to decrease the expression of the Th1 lineage-defining transcription factor T-bet and the hallmark cytokine IFN-γ.[1] Conversely, FOXO1 inhibition can enhance the expression of Foxp3, the master regulator of Treg function, thereby promoting iTreg development.[1][2]
This compound has also been shown to reduce T helper 9 (Th9) cell differentiation.[4] In assays involving naïve CD4+ T cells polarized under Th9 conditions, treatment with this compound led to a significant reduction in the production of IL-9.[4]
These application notes provide a framework for utilizing this compound to modulate CD4+ T cell differentiation for research purposes. The following protocols and data tables offer detailed guidance for experimental design and execution.
Data Presentation
Table 1: Effects of this compound on CD4+ T Helper Cell Differentiation
| T Helper Subset | Effect of this compound Treatment | Key Molecular Changes | Effective Concentration Range | Reference |
| Th1 | Suppression of differentiation and expansion | ↓ T-bet, ↓ IFN-γ | 0.05 - 0.1 µM | [1] |
| iTreg | Promotion of development | ↑ Foxp3 | Not specified | [1][2] |
| Th9 | Reduction of differentiation | ↓ IL-9 | 10 µM | [4] |
| Th17 | Suppression of transdifferentiation into Th1-like cells | Not specified | Not specified | [1][2] |
Experimental Protocols
Protocol 1: Isolation of Naïve CD4+ T Cells from Mouse Spleen
This protocol describes the isolation of naïve CD4+ T cells, which are the starting population for in vitro differentiation assays.
Materials:
-
Mouse spleen
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
ACK lysing buffer
-
MACS buffer (PBS, 0.5% BSA, 2 mM EDTA)
-
Naïve CD4+ T Cell Isolation Kit, mouse (e.g., Miltenyi Biotec)
-
70 µm cell strainer
Procedure:
-
Aseptically harvest spleens from mice and place them in a petri dish containing RPMI 1640.
-
Create a single-cell suspension by gently grinding the spleens through a 70 µm cell strainer using the plunger of a syringe.
-
Centrifuge the cell suspension at 300 x g for 10 minutes.
-
Resuspend the cell pellet in ACK lysing buffer and incubate for 5 minutes at room temperature to lyse red blood cells.
-
Quench the lysis by adding an excess of RPMI 1640 and centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in MACS buffer and count the cells.
-
Proceed with the isolation of naïve CD4+ T cells according to the manufacturer's instructions for the selected isolation kit. This typically involves a negative selection method to obtain untouched naïve CD4+ T cells.
-
After isolation, resuspend the purified naïve CD4+ T cells in complete RPMI medium (RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin) and count the cells for plating.
Protocol 2: this compound Treatment in a Th1 Differentiation Assay
This protocol details the induction of Th1 differentiation from naïve CD4+ T cells and the application of this compound to study its inhibitory effect.
Materials:
-
Isolated naïve CD4+ T cells
-
24-well tissue culture plates
-
Anti-CD3ε antibody (clone 145-2C11)
-
Anti-CD28 antibody (clone 37.51)
-
Recombinant mouse IL-12
-
Recombinant mouse IL-2
-
Anti-IL-4 antibody
-
This compound (dissolved in DMSO)
-
Complete RPMI medium
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A
-
Flow cytometry staining buffers and antibodies (anti-CD4, anti-IFN-γ, anti-T-bet)
Procedure:
-
Plate Coating: Coat a 24-well plate with anti-CD3ε antibody (1-5 µg/mL) in sterile PBS and incubate overnight at 4°C or for 2 hours at 37°C.
-
Cell Plating: Wash the coated plate with sterile PBS. Seed naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI medium.
-
Differentiation and Treatment:
-
Add soluble anti-CD28 antibody (1 µg/mL).
-
Add Th1 polarizing cytokines: IL-12 (10 ng/mL) and IL-2 (20 U/mL).
-
Add anti-IL-4 antibody (10 µg/mL) to neutralize endogenous IL-4.
-
Add this compound at desired final concentrations (e.g., 0.05 µM, 0.1 µM). Include a DMSO vehicle control.
-
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Restimulation and Intracellular Staining:
-
On the final day, restimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (1 µg/mL) for 4-6 hours.
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells according to a standard intracellular staining protocol.
-
Stain for intracellular IFN-γ and the transcription factor T-bet.
-
-
Analysis: Analyze the cells by flow cytometry to determine the percentage of IFN-γ+ and T-bet+ cells within the CD4+ population.
Protocol 3: this compound Treatment in an iTreg Differentiation Assay
This protocol outlines the induction of iTreg differentiation and the use of this compound to investigate its potential enhancing effects.
Materials:
-
Isolated naïve CD4+ T cells
-
24-well tissue culture plates
-
Anti-CD3ε antibody (clone 145-2C11)
-
Anti-CD28 antibody (clone 37.51)
-
Recombinant human TGF-β1
-
Recombinant mouse IL-2
-
This compound (dissolved in DMSO)
-
Complete RPMI medium
-
Flow cytometry staining buffers and antibodies (anti-CD4, anti-CD25, anti-Foxp3)
Procedure:
-
Plate Coating: Coat a 24-well plate with anti-CD3ε antibody (1-5 µg/mL) in sterile PBS and incubate overnight at 4°C or for 2 hours at 37°C.
-
Cell Plating: Wash the coated plate with sterile PBS. Seed naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI medium.
-
Differentiation and Treatment:
-
Add soluble anti-CD28 antibody (1 µg/mL).
-
Add iTreg polarizing cytokines: TGF-β1 (5 ng/mL) and IL-2 (100 U/mL).
-
Add this compound at desired final concentrations. Include a DMSO vehicle control.
-
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Staining:
-
Harvest the cells and stain for surface markers (e.g., CD4, CD25).
-
Fix and permeabilize the cells using a Foxp3 staining buffer set.
-
Stain for intracellular Foxp3.
-
-
Analysis: Analyze the cells by flow cytometry to determine the percentage of Foxp3+ cells within the CD4+CD25+ population.
Visualizations
Caption: this compound inhibits FOXO1 nuclear function in CD4+ T cells.
Caption: Workflow for studying this compound effects on T cell differentiation.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Mouse Naïve CD4+ T Cell Isolation and In vitro Differentiation into T Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Foxo1 and Foxp1 play opposing roles in regulating the differentiation and antitumor activity of TH9 cells programmed by IL-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genome.ucsc.edu [genome.ucsc.edu]
Application Notes: Utilizing AS1842856 for Apoptosis Pathway Studies
References
- 1. scilit.com [scilit.com]
- 2. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal-like breast cancer cells - ProQuest [proquest.com]
- 4. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 5. ashpublications.org [ashpublications.org]
- 6. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. scispace.com [scispace.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AS1842856 in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1842856 is a potent and selective inhibitor of the Forkhead box protein O1 (FOXO1) transcription factor.[1][2] FOXO1 is a key regulator of diverse cellular processes, including metabolism, cell cycle, and apoptosis, by integrating signals from pathways such as the insulin (B600854)/PI3K/Akt pathway.[1][3][4] this compound specifically binds to the dephosphorylated, active form of FOXO1, thereby preventing its binding to DNA and subsequent transactivation of target genes.[2][5] This targeted inhibition makes this compound a valuable tool for studying FOXO1-mediated gene expression and a potential therapeutic agent in diseases such as diabetes, obesity, and cancer.[1][2][6][7][8][9]
These application notes provide a comprehensive overview of the experimental design for analyzing gene expression changes induced by this compound. Detailed protocols for cell culture, treatment, and subsequent gene expression analysis are provided to guide researchers in their investigations.
Mechanism of Action
This compound exerts its effects by inhibiting the transcriptional activity of FOXO1. Under conditions of low insulin or growth factor signaling, FOXO1 is dephosphorylated, translocates to the nucleus, and activates the transcription of target genes. This compound intervenes by binding to this active form of FOXO1, leading to the suppression of genes involved in gluconeogenesis (e.g., G6P and PEPCK) and adipogenesis (e.g., PPARγ), and the induction of pro-apoptotic genes (e.g., FAS and BIM) in certain cellular contexts.[1][9]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on the expression of key target genes as reported in various studies.
| Cell Line/Model | Treatment | Target Gene | Effect on Gene Expression | Reference |
| Hepatic Cells | Not Specified | G6P | Suppression of mRNA levels | [1] |
| Hepatic Cells | Not Specified | PEPCK | Suppression of mRNA levels | [1] |
| 3T3-L1 Adipocytes | 0.1 µM this compound | PPARγ | Significant suppression | [1] |
| Glioblastoma (U87MG) | 1 µM this compound (48h) | FAS | Induction | [9] |
| Glioblastoma (U87MG) | 1 µM this compound (48h) | BIM | Induction | [9] |
| Breast Cancer (BT549) | 1 µM this compound (48h) | FAS | Induction | [9] |
| Human B Lymphoma (Namalwa) | 0.001-0.01 µM this compound | RAG1 | Downregulation | [10] |
| Human B Lymphoma (Namalwa) | 0.001-0.01 µM this compound | RAG2 | Downregulation | [10] |
| Acute Myeloid Leukemia (AML) | 0.023–1.542 μM | CD11b | Induction | [11] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Adherent Cells with this compound for Gene Expression Analysis
This protocol is suitable for studying the effect of this compound on gene expression in adherent cell lines such as 3T3-L1 preadipocytes or various cancer cell lines (e.g., U87MG, BT549).
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.
-
Treatment Preparation: Prepare fresh dilutions of this compound in complete culture medium to the desired final concentrations (e.g., 0.1 µM to 1 µM). Prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Lysis and RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the plate using the lysis buffer from an RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of target genes.
Protocol 2: Gene Expression Profiling using Microarray Analysis
For a broader understanding of the transcriptomic changes induced by this compound, microarray analysis can be employed.
Materials:
-
Cells treated with this compound or vehicle control (from Protocol 1)
-
RNA extraction kit with a focus on high-quality RNA
-
RNA quality control system (e.g., Agilent Bioanalyzer)
-
Microarray platform and associated reagents (e.g., Affymetrix, Illumina)
-
Hybridization oven
-
Microarray scanner
-
Data analysis software
Procedure:
-
RNA Isolation and Quality Control: Isolate total RNA from this compound-treated and control cells. Assess RNA integrity and concentration. High-quality RNA is crucial for reliable microarray data.
-
cRNA Synthesis and Labeling: Synthesize and label complementary RNA (cRNA) from the isolated total RNA using a labeling kit compatible with the chosen microarray platform.
-
Hybridization: Hybridize the labeled cRNA to the microarray chips overnight in a hybridization oven.
-
Washing and Staining: Wash the microarray chips to remove non-specifically bound cRNA and then stain them with a fluorescent dye.
-
Scanning: Scan the microarray chips using a high-resolution scanner to detect the fluorescent signals.
-
Data Analysis: Analyze the raw data to identify differentially expressed genes between the this compound-treated and control groups. This typically involves background correction, normalization, and statistical analysis.[12][13]
Conclusion
This compound is a powerful research tool for elucidating the role of FOXO1 in gene regulation. The protocols and data presented here provide a solid foundation for designing and executing experiments to investigate the impact of FOXO1 inhibition on gene expression in various biological systems. Careful experimental design and data analysis are essential for obtaining meaningful and reproducible results.
References
- 1. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of autoreactive CD4 T cells by FoxO1 signaling in CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multi" by David Flores, Alma Lopez et al. [scholarworks.utrgv.edu]
- 6. Targeting FoxO1 with this compound suppresses adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting cis-regulatory elements of FOXO family is a novel therapeutic strategy for induction of leukemia cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GEO Accession viewer [ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis Following AS1842856 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1842856 is a potent small molecule inhibitor primarily targeting the Forkhead box protein O1 (FOXO1), a key transcription factor involved in regulating cellular processes such as metabolism, cell cycle, and apoptosis.[1][2] Emerging evidence also indicates that this compound exhibits inhibitory effects on Glycogen Synthase Kinase 3 (GSK3), a serine/threonine kinase implicated in a wide array of signaling pathways, including the Wnt/β-catenin pathway.[3][4] This dual inhibitory activity makes this compound a valuable tool for investigating cellular signaling and a potential therapeutic agent.
Western blotting is an indispensable technique for elucidating the molecular effects of compounds like this compound. It allows for the sensitive and specific detection of changes in protein expression levels and post-translational modifications, such as phosphorylation, which are critical for understanding the activation state of signaling pathways. This document provides a detailed protocol for performing Western blot analysis on cell lysates following treatment with this compound, enabling researchers to effectively probe the downstream consequences of FOXO1 and GSK3 inhibition.
Signaling Pathways and Experimental Workflow
To visualize the targeted signaling cascade and the experimental process, the following diagrams are provided.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cell line of interest.
-
Cell Culture Medium: As required for the specific cell line.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-casted polyacrylamide gels, running buffer.
-
Transfer: PVDF membranes, transfer buffer.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in TBST.
-
Primary Antibodies: See Table 2 for recommendations.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (a typical range is 0.1-10 µM) and a vehicle control (DMSO) for the specified duration (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel, including a molecular weight marker.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Destain the membrane with TBST and block with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection and Data Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin).
-
Data Presentation
The quantitative data obtained from the Western blot analysis should be summarized in a clear and structured format to facilitate comparison between different treatment conditions.
Table 1: Summary of Expected Protein Level Changes Post-AS1842856 Treatment
| Target Protein | Expected Change in Total Protein | Expected Change in Phosphorylation | Rationale |
| FOXO1 | Decrease or No Change | Increase (p-FOXO1 at Ser256) | Inhibition of FOXO1 activity can lead to its degradation or sequestration in the cytoplasm via phosphorylation.[2][5] |
| p21/p27 | Decrease | Not Applicable | As downstream targets of FOXO1, their transcription is expected to decrease upon FOXO1 inhibition.[6] |
| GSK3β | Decrease or No Change | Decrease (p-GSK3β at Ser9) | This compound directly inhibits GSK3β activity. Some studies report a decrease in total GSK3β protein levels.[3] |
| β-catenin | Increase | Decrease | Inhibition of GSK3β prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation.[3] |
| AKT | No Change | Variable (Increase or No Change) | AKT is upstream of FOXO1 and GSK3. Changes in AKT phosphorylation may indicate feedback mechanisms.[7][8] |
Table 2: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Host Species | Supplier (Example) | Catalog Number (Example) |
| Total FOXO1 | Rabbit | Proteintech | 18592-1-AP |
| Phospho-FOXO1 (Ser256) | Rabbit | Cell Signaling Technology | 9461 |
| p21 Cip1/Waf1 | Mouse | Cell Signaling Technology | 2947 |
| p27 Kip1 | Rabbit | Cell Signaling Technology | 3686 |
| Total GSK3β | Rabbit | Cell Signaling Technology | 12456 |
| Phospho-GSK3β (Ser9) | Rabbit | Cell Signaling Technology | 5558 |
| Total β-catenin | Rabbit | Cell Signaling Technology | 8480 |
| Active β-catenin (Non-phospho Ser33/37/Thr41) | Rabbit | Cell Signaling Technology | 8814 |
| Total AKT | Rabbit | Cell Signaling Technology | 4691 |
| Phospho-AKT (Ser473) | Rabbit | Cell Signaling Technology | 4060 |
| GAPDH | Rabbit | Cell Signaling Technology | 5174 |
| β-actin | Mouse | Cell Signaling Technology | 3700 |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 7. FoxO1-Mediated Activation of Akt Plays a Critical Role in Vascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
AS1842856: A Potent Inhibitor of Colony Formation in Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AS1842856 is a cell-permeable small molecule that acts as a potent and selective inhibitor of the Forkhead Box O1 (FOXO1) transcription factor, with an IC50 of 33 nM.[1] By directly binding to the unphosphorylated, active form of FOXO1, this compound blocks its transcriptional activity.[1][2] This inhibition has significant implications in cancer biology, as FOXO1 is a key regulator of genes involved in cell cycle progression, apoptosis, and cellular metabolism.[3][4] In numerous cancer cell lines, inhibition of FOXO1 by this compound has been demonstrated to reduce cell viability and suppress tumorigenicity, primarily by inducing apoptosis and cell cycle arrest.[2][4] Colony formation assays, a fundamental in vitro method to assess the proliferative capacity and survival of single cancer cells, have been instrumental in elucidating the anti-cancer effects of this compound.
Mechanism of Action
This compound exerts its anti-proliferative effects by inhibiting FOXO1-mediated transactivation.[1] FOXO1 is a transcription factor that can act as a tumor suppressor by promoting the expression of genes that lead to cell cycle arrest (e.g., p27) and apoptosis (e.g., TRAIL).[4] However, in certain cancer contexts, FOXO1 can paradoxically promote cancer cell survival and proliferation.[4]
Treatment with this compound has been shown to decrease colony formation in a variety of cancer cell lines, including those from glioblastoma multiforme (GBM), basal-like breast cancer, and colon cancer.[2] The underlying mechanism for this reduction in clonogenic survival involves the induction of pro-apoptotic genes such as FAS and BIM.[2][5] This leads to increased apoptosis, thereby limiting the ability of individual cancer cells to form colonies.[2][5] Recent studies have also indicated that this compound can directly inhibit Glycogen Synthase Kinase 3 (GSK3), which may also contribute to its cytotoxic effects in some cancer types like B-cell acute lymphoblastic leukemia (B-ALL).[6][7]
Data Presentation: Efficacy of this compound in Colony Formation Assays
The following table summarizes the quantitative data from various studies on the effect of this compound on colony formation in different cancer cell lines.
| Cell Line | Cancer Type | Concentration of this compound | Duration of Treatment | Observed Effect on Colony Formation | Reference |
| MDA-MB-468 | Basal-like Breast Cancer | 200 nM, 500 nM, 1.0 µM | 5 days | Significant reduction in colony formation with increasing drug concentration. | [2] |
| BT549 | Basal-like Breast Cancer | 200 nM, 500 nM, 1.0 µM | 5 days | Significant reduction in colony formation with increasing drug concentration. | [2] |
| LN229 | Glioblastoma Multiforme | 200 nM, 500 nM, 1.0 µM | 5 days | Significant reduction in colony formation with increasing drug concentration. | [2] |
| DBTRG | Glioblastoma Multiforme | 200 nM, 500 nM, 1.0 µM | 5 days | Significant reduction in colony formation with increasing drug concentration. | [2] |
| A172 | Glioblastoma Multiforme | 200 nM, 500 nM, 1.0 µM | 5 days | Significant reduction in colony formation with increasing drug concentration. | [2] |
| LN-18 | Glioblastoma Multiforme | 200 nM, 500 nM, 1.0 µM | 5 days | Significant reduction in colony formation with increasing drug concentration. | [2] |
| HCT116 | Colon Cancer | Not specified, but showed significant reduction | 5 days | Significantly reduced colony formation. | [2] |
| SW480 | Colon Cancer | Not specified, but showed significant reduction | 5 days | Significantly reduced colony formation. | [2] |
| U87MG | Glioblastoma Multiforme | Not specified | 5 days | Resistant to this compound treatment, no significant impact on colony number. | [2] |
Experimental Protocols
Protocol: Colony Formation Assay with this compound
This protocol provides a detailed methodology for assessing the effect of this compound on the colony-forming ability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound (stock solution prepared in DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cancer cells using trypsin-EDTA and resuspend in complete medium.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed a low density of cells (typically 500-1000 cells per well) into 6-well plates containing complete medium. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
-
This compound Treatment:
-
Allow the cells to adhere for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 100 nM to 1 µM.[2] Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Colony Staining:
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies by adding 1 ml of methanol (B129727) to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and add 1 ml of 0.5% crystal violet solution to each well.
-
Stain for 10-30 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Colony Quantification:
-
Scan or photograph the plates to document the results.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
The plating efficiency (PE) and surviving fraction (SF) can be calculated as follows:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (PE of treated cells / PE of control cells)
-
-
Visualizations
Signaling Pathway
Caption: FOXO1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for a colony formation assay using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1-FOXO1 Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Oral Administration of AS1842856 in Diabetic Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
AS1842856, with the chemical name 5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a potent, cell-permeable small-molecule inhibitor of the Forkhead box O1 (FOXO1) transcription factor.[1][2] FOXO1 is a key regulator of metabolic homeostasis, and its dysregulation is implicated in the pathophysiology of type 2 diabetes mellitus (T2DM), particularly through its role in hepatic glucose production.[2][3] In diabetic states characterized by insulin (B600854) resistance, FOXO1 becomes constitutively active in the liver, driving the expression of gluconeogenic enzymes and leading to hyperglycemia.[4][5] this compound represents a therapeutic strategy to directly target and inhibit this pathway. These notes provide an overview and detailed protocols for the in vivo application of this compound in diabetic animal models.
Mechanism of Action
This compound selectively binds to the dephosphorylated, active form of FOXO1, thereby inhibiting its transcriptional activity.[3][6] This inhibition prevents FOXO1 from binding to the insulin response elements in the promoters of its target genes.[7] The primary therapeutic effect in the context of diabetes is the suppression of key gluconeogenic genes in the liver, namely Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[1][2][3] This leads to a reduction in excessive hepatic glucose production, a major contributor to fasting hyperglycemia in T2DM.[1][4]
Recent studies suggest that this compound may also have off-target activities, including the inhibition of Glycogen Synthase Kinase 3 (GSK3).[1][7] Researchers should consider these potential pleiotropic effects when interpreting results.[1][8]
Application Notes
Oral administration of this compound has been shown to effectively reduce fasting plasma glucose levels in diabetic db/db mice.[1][3] A key finding is that the compound lowers blood glucose in diabetic models without significantly affecting glycemia in healthy, non-diabetic mice, suggesting a dependency on the pathological state.[1][9] Furthermore, this compound treatment suppresses the hyperglycemic response to a pyruvate (B1213749) challenge, providing direct evidence of its inhibitory effect on hepatic gluconeogenesis.[1][6]
While this compound is a valuable tool, some studies have highlighted potential off-target effects, noting that other compounds may offer higher selectivity for FOXO1.[8][10] Beyond its effects on glucose metabolism, this compound has been investigated for its role in alleviating diabetic complications, such as improving diastolic dysfunction and promoting connective tissue healing.[11][12]
Data Presentation: In Vivo Efficacy and Pharmacokinetics
The following tables summarize quantitative data from studies involving the oral administration of this compound and related compounds in animal models.
Table 1: Efficacy of Oral this compound in Diabetic db/db Mice
| Parameter | Vehicle Control | This compound Treatment | Outcome | Reference |
|---|---|---|---|---|
| Fasting Plasma Glucose | Elevated | Drastically Decreased | Significant reduction in hyperglycemia | [1][3] |
| Pyruvate Tolerance Test | Pronounced Glucose Excursion | Suppressed Glucose Excursion | Inhibition of hepatic gluconeogenesis | [1][6] |
| Hepatic Gene Expression (G6Pase, PEPCK) | Upregulated | Inhibited/Reduced mRNA levels | Confirms mechanism of action |[1][3] |
Table 2: Pharmacokinetic Profile of this compound in Wistar Rats
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Oral Bioavailability | 1.47% | - | [6] |
| Administration Route | Oral (p.o.) | 100 mg/kg dose | [6] |
| Peak Plasma Level (Cmax) | 29.2 ng/mL | - | [6] |
| AUC (to last observation) | 423 ng·h/mL | - | [6] |
| Half-life (t½) | 5.30 hours | - | [6] |
| Administration Route | Intravenous (i.v.) | 1 mg/kg dose | [6] |
| AUC (to last observation) | 289 ng·h/mL | - | [6] |
| Half-life (t½) | 0.603 hours | - |[6] |
Experimental Protocols
The following are detailed protocols for key experiments involving the oral administration of this compound to diabetic animal models.
Animal Models
-
Model: db/db mice are a common genetic model of obesity, insulin resistance, and T2DM. Streptozotocin (STZ)-induced diabetic mice can also be used as a model for type 1 diabetes.[1][8][13]
-
Species/Strain: Mouse / C57BL/6J (for STZ induction) or BKS.Cg-Dock7m +/+ Leprdb/J (db/db).
-
Age: Typically 8-12 weeks at the start of the study.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water, unless fasting is required.
Compound Preparation and Administration
-
Compound: this compound can be purchased from commercial suppliers (e.g., MedChemExpress).[8]
-
Vehicle: A common vehicle for oral administration is a solution of Solutol HS-15 in saline (e.g., 5:95 v/v).[8] The compound should be fully dissolved to ensure consistent dosing.
-
Dosage: Dosing can range based on the study design. A reported dose for a similar FOXO1 inhibitor was 32 mg/kg.[8] Pharmacokinetic studies in rats have used 100 mg/kg.[6] Dose-response studies are recommended to determine the optimal concentration for a specific model.
-
Administration: Administer the prepared solution via oral gavage (p.o.) using an appropriate gauge feeding needle. Dosing frequency is typically once or twice daily.[8]
Protocol: Fasting Blood Glucose Measurement
-
Fast animals for a specified period (e.g., 6 hours) with free access to water.[8]
-
Collect a small blood sample from the tail vein.
-
Measure blood glucose concentration using a calibrated glucometer.
-
Measurements can be taken at baseline and at various time points throughout the treatment period.
Protocol: Pyruvate Tolerance Test (PTT)
This test assesses the rate of in vivo gluconeogenesis.
-
Fast mice overnight (e.g., 16 hours) with free access to water.
-
Record a baseline (t=0) blood glucose measurement as described above.
-
Administer a solution of sodium pyruvate via intraperitoneal (i.p.) injection. A typical dose is 2 g/kg of body weight.
-
Measure blood glucose levels at subsequent time points, for example, at 15, 30, 60, 90, and 120 minutes post-injection.
-
A reduction in the area under the curve (AUC) for glucose in the this compound-treated group compared to the vehicle group indicates inhibition of gluconeogenesis.[1]
Protocol: Tissue Collection and Gene Expression Analysis
-
At the end of the treatment period, euthanize the animals using a humane, approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately dissect the liver, rinse with cold phosphate-buffered saline (PBS), blot dry, and snap-freeze in liquid nitrogen. Store samples at -80°C until analysis.
-
Extract total RNA from a portion of the liver tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.[8]
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers specific for gluconeogenic genes (e.g., G6pc, Pck1) and a suitable housekeeping gene (e.g., Actb, Gapdh) for normalization.
-
Analyze the relative change in gene expression using the ΔΔCt method. A decrease in the expression of G6pc and Pck1 in the treated group is the expected outcome.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Forkhead Box O in Pathogenesis and Therapy of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | FoxO1 as a tissue-specific therapeutic target for type 2 diabetes [frontiersin.org]
- 5. FoxO1 as a tissue-specific therapeutic target for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. FOXO1 inhibition synergizes with FGF21 to normalize glucose control in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical application of a FOXO1 inhibitor improves connective tissue healing in a diabetic minipig model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FoxO1 inhibition alleviates type 2 diabetes-related diastolic dysfunction by increasing myocardial pyruvate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral administration of NPC43 counters hyperglycemia and activates insulin receptor in streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: AS1842856 and GSK3 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for navigating the off-target effects of AS1842856 on Glycogen Synthase Kinase 3 (GSK3).
Frequently Asked Questions (FAQs)
Q1: Is this compound selective for FOXO1?
A1: While initially identified as a selective inhibitor of the transcription factor FOXO1, recent studies have demonstrated that this compound also directly inhibits GSK3α and GSK3β.[1][2][3][4] This dual-targeting capability should be considered when interpreting experimental results.[2][4]
Q2: What is the mechanism of this compound's effect on GSK3?
A2: this compound has been shown to directly bind to GSK3α/β.[1][5] This interaction promotes the translocation of GSK3α/β to multivesicular bodies (MVBs) and accelerates its exocytosis, leading to a reduction in intracellular GSK3α/β levels in a manner independent of FOXO1.[1][5] Additionally, in vitro kinase assays have confirmed that this compound directly inhibits the enzymatic activity of GSK3B.[2][3]
Q3: How potent is this compound as a GSK3 inhibitor?
A3: this compound is a potent inhibitor of GSK3B, with an in vitro IC50 value comparable to that of the well-known selective GSK3 inhibitor, CHIR-99021.[3] For detailed quantitative data, please refer to Table 1.
Q4: What are the downstream cellular consequences of GSK3 inhibition by this compound?
A4: Inhibition of GSK3 by this compound can lead to the stabilization of β-catenin (CTNNB1), a key component of the Wnt signaling pathway.[2][3][6] This is a well-established consequence of GSK3 inhibition.[7] Furthermore, since GSK3 is a primary kinase for the Tau protein, its inhibition by this compound can reduce Tau hyperphosphorylation, a pathological hallmark of Alzheimer's disease.[1][5]
Q5: My experimental results with this compound are not consistent with known FOXO1 inhibition phenotypes. Could this be due to off-target GSK3 effects?
A5: Yes, this is a strong possibility. If your observed phenotype is consistent with GSK3 inhibition (e.g., β-catenin stabilization, altered Tau phosphorylation), it is likely due to the off-target activity of this compound.[2][6] It is crucial to perform control experiments to dissect the contributions of FOXO1 and GSK3 inhibition.[3][4]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, with a focus on its off-target effects on GSK3.
Problem 1: Unexpected Phenotype Observed
-
Question: I am using this compound to inhibit FOXO1, but I'm observing a phenotype that is more characteristic of Wnt pathway activation or altered Tau phosphorylation. How can I confirm if this is an off-target effect on GSK3?
-
Answer:
-
Confirm On-Target (GSK3) Engagement: Verify that this compound is inhibiting GSK3 in your experimental system. The most common method is to perform a Western blot to check for the stabilization and accumulation of β-catenin, a direct downstream target of GSK3.[6] A decrease in the phosphorylation of Tau at GSK3-specific sites can also be assessed.[7]
-
Use a Structurally Unrelated GSK3 Inhibitor: Compare the effects of this compound with a well-characterized, selective GSK3 inhibitor with a different chemical structure (e.g., CHIR-99021).[3][8] If both compounds produce the same phenotype, it strongly suggests the effect is mediated by GSK3 inhibition.
-
Rescue Experiment: If feasible, perform a rescue experiment by overexpressing a drug-resistant mutant of FOXO1. If the phenotype persists in the presence of this compound, it is likely an off-target effect.
-
Problem 2: Inconsistent IC50 Values in Cellular Assays
-
Question: The IC50 values for this compound in my cell-based assays are variable between experiments. What could be the cause?
-
Answer:
-
Dual Inhibition Kinetics: this compound inhibits both FOXO1 and GSK3.[2][4] The overall cellular IC50 will be a composite of its effects on both pathways. The relative contribution of each pathway can vary depending on the cell type, its specific signaling network, and the endpoint being measured.
-
ATP Concentration: For the direct enzymatic inhibition of GSK3, the measured IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration in the assay.[9] While this compound's primary mechanism on GSK3 in cells is reported as promoting exocytosis, direct inhibition also occurs.[1][3] Cellular ATP concentrations can fluctuate, affecting the potency of direct kinase inhibition.
-
Reaction Time and Cell Density: Ensure that the kinase reaction is in the linear range and that cell density does not lead to nutrient depletion or other confounding effects that could alter cellular signaling and inhibitor potency.[9]
-
Problem 3: Difficulty Distinguishing Between FOXO1 and GSK3-Mediated Effects
-
Question: How can I design an experiment to specifically isolate the effects of this compound on GSK3, independent of FOXO1?
-
Answer:
-
Genetic Knockdown/Knockout: The most definitive approach is to use genetic tools. Compare the effects of this compound in wild-type cells versus cells where FOXO1 has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9).[8] Any remaining effect of this compound in the FOXO1-null cells can be attributed to off-target effects, primarily GSK3 inhibition.
-
Comparative Transcriptomics: As demonstrated in recent research, comparing the transcriptomic effects of this compound treatment with those of a genetic knockout of FOXO1 can reveal gene expression signatures unique to the inhibitor, pointing towards off-target activities like GSK3 inhibition.[2][4]
-
Data Presentation
Table 1: Comparative Inhibitory Potency of this compound
| Compound | Target | Assay Type | IC50 (nM) | Notes |
| This compound | FOXO1 | Transcriptional Activity | 33 | Potent on-target activity.[10] |
| This compound | GSK3B | In Vitro Kinase Assay | 8.2 | Demonstrates potent off-target inhibition.[3] |
| CHIR-99021 | GSK3B | In Vitro Kinase Assay | 11 | A well-established selective GSK3 inhibitor.[3] |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Assay for GSK3 Inhibition
This protocol outlines a general method to assess the direct inhibitory effect of this compound on GSK3 enzymatic activity.
-
Assay Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a specific substrate by purified GSK3. Luminescence-based assays like ADP-Glo™ are commonly used, which quantify kinase activity by measuring the amount of ADP produced.[11][12]
-
Materials:
-
Purified recombinant GSK3α or GSK3β
-
GSK3-specific peptide substrate
-
This compound
-
ATP
-
Kinase buffer (e.g., containing HEPES, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Multi-well plates
-
Microplate reader for luminescence
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, add the GSK3 enzyme, its substrate, and the kinase buffer.
-
Add the diluted this compound to the appropriate wells. Include a no-inhibitor control (vehicle, e.g., DMSO) and a no-kinase control (for background).
-
Initiate the kinase reaction by adding ATP. It is recommended to use an ATP concentration close to the Kₘ value for the kinase.[9]
-
Incubate the plate at 30°C for 60 minutes (or an optimized time within the linear range of the reaction).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot for β-Catenin Stabilization
This protocol is used to confirm GSK3 inhibition in a cellular context.
-
Objective: To detect the accumulation of β-catenin protein as a functional readout of GSK3 inhibition by this compound.[6]
-
Methodology:
-
Cell Culture and Treatment: a. Culture cells of interest to sub-confluency. b. Treat cells with various concentrations of this compound (e.g., 10 nM to 1 µM) for a specified time (e.g., 6-24 hours). Include a vehicle control (DMSO) and a positive control (e.g., CHIR-99021).[6]
-
Protein Extraction: a. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with a primary antibody against total β-catenin overnight at 4°C. e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate. b. Image the signal using a chemiluminescence detector. c. Quantify band intensities and normalize the β-catenin signal to the loading control. An increase in the β-catenin band intensity upon treatment indicates GSK3 inhibition.
-
Visualizations
Caption: Dual inhibitory mechanism of this compound on FOXO1 and GSK3 pathways.
Caption: Workflow for investigating this compound's off-target effects on GSK3.
References
- 1. Identification of this compound as a novel small‐molecule GSK3α/β inhibitor against Tauopathy by accelerating GSK3α/β exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of this compound as a novel small-molecule GSK3α/β inhibitor against Tauopathy by accelerating GSK3α/β exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
Technical Support Center: Interpreting AS1842856's Effect on Glycogen Synthase Kinase 3 (GSK-3)
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting experimental results related to the compound AS1842856 and its effects on Glycogen Synthase Kinase 3 (GSK-3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on GSK-3?
A1: this compound was initially identified as a potent and selective inhibitor of the transcription factor Forkhead box O1 (FOXO1).[1][2] However, recent studies have revealed that this compound also functions as a direct inhibitor of both GSK-3α and GSK-3β.[3][4][5] Its effect on GSK-3 is multifaceted, involving not only direct binding and inhibition of kinase activity but also a novel mechanism that promotes the exocytosis of GSK-3α/β, leading to a reduction in their intracellular levels.[1][6]
Q2: How does the dual inhibition of FOXO1 and GSK-3 by this compound impact experimental design and data interpretation?
A2: The dual specificity of this compound is a critical consideration. Observed cellular effects may result from the inhibition of FOXO1, GSK-3, or a combination of both.[3][4][5] It is crucial to design experiments that can dissect these effects. For instance, comparing the effects of this compound with those of a selective GSK-3 inhibitor (e.g., CHIR-99021) or using genetic approaches like siRNA-mediated knockdown of FOXO1 or GSK-3 can help attribute specific outcomes to the inhibition of each target.[3]
Q3: What are the known binding affinities and inhibitory concentrations of this compound for GSK-3 isoforms?
A3: The binding affinity (KD) of this compound has been determined to be 15.83 μM for GSK-3α and 40.87 μM for GSK-3β.[1] In vitro kinase assays have shown that this compound is a potent inhibitor of GSK-3B, with an IC50 value of 8.2 nM, which is comparable to the well-known GSK-3 inhibitor CHIR-99021 (IC50 = 11 nM).[3]
Q4: Does this compound affect the expression levels of GSK-3?
A4: Yes, besides inhibiting its kinase activity, this compound has been shown to reduce the intracellular protein levels of both GSK-3α and GSK-3β.[1] This is achieved by promoting their translocation to multivesicular bodies and subsequent exocytosis, a mechanism that is independent of transcriptional regulation as this compound does not alter GSK-3α or GSK-3β mRNA levels.[1]
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected inhibition of GSK-3 activity in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Compound Solubility and Stability | This compound is soluble in DMSO.[2][7] Ensure the compound is fully dissolved before use. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. For in vivo experiments, freshly prepared solutions are recommended.[8] |
| Cell Line Specific Effects | The expression levels of FOXO1 and GSK-3 can vary between cell lines, potentially influencing the observed effects of this compound.[1] Characterize the basal expression levels of both proteins in your experimental model. |
| Dual Mechanism of Action | A simple kinase activity readout might not capture the full effect of this compound, which also reduces total GSK-3 protein levels.[1] Complement kinase assays with western blotting to assess total GSK-3α/β levels. |
| Suboptimal Concentration or Incubation Time | The effective concentration and treatment duration can be cell-type dependent. Perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental endpoint. |
Issue 2: Difficulty in attributing the observed phenotype solely to GSK-3 inhibition.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects on FOXO1 | The primary target of this compound is FOXO1.[1] To confirm that the observed effect is due to GSK-3 inhibition, use a highly selective GSK-3 inhibitor (e.g., CHIR-99021) as a control.[3] Alternatively, use genetic approaches (e.g., siRNA or CRISPR/Cas9) to specifically knock down GSK-3α and/or GSK-3β and observe if the phenotype is replicated. |
| Crosstalk between FOXO1 and GSK-3 Signaling | GSK-3 and FOXO1 pathways can interact. Analyze downstream targets of both pathways to understand the integrated cellular response. For example, assess the phosphorylation of Tau (a GSK-3 substrate) and the expression of FOXO1 target genes.[1] |
Issue 3: Unexpected results in downstream signaling readouts (e.g., β-catenin levels).
| Possible Cause | Troubleshooting Steps |
| Complex Regulatory Networks | GSK-3 is a key regulator of the Wnt/β-catenin pathway. Inhibition of GSK-3 is expected to lead to the accumulation of β-catenin.[9] If this is not observed, consider that other pathways regulating β-catenin might be active in your system. |
| Antibody Specificity in Western Blotting | Ensure the specificity of your primary antibodies for total and phosphorylated forms of GSK-3 and its substrates. Use appropriate positive and negative controls. |
| Incorrect Protein Loading | Normalize protein levels to a loading control (e.g., β-actin, GAPDH) to ensure that observed changes are not due to unequal sample loading. |
Data Presentation
Table 1: Binding Affinities and Inhibitory Concentrations of this compound for GSK-3
| Target | Method | Value | Reference |
| GSK-3α | Bio-Layer Interferometry (BLI) | K_D = 15.83 μM | [1] |
| GSK-3β | Bio-Layer Interferometry (BLI) | K_D = 40.87 μM | [1] |
| GSK-3B | In Vitro Kinase Assay | IC_50 = 8.2 nM | [3] |
Experimental Protocols
1. In Vitro GSK-3 Kinase Assay
This protocol is a general guideline for measuring the direct inhibitory effect of this compound on GSK-3 activity.
-
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide
-
This compound
-
ATP
-
Kinase assay buffer
-
96-well plates
-
Plate reader for luminescence or fluorescence detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, GSK-3 substrate, and the this compound dilutions or vehicle control (DMSO).
-
Add the recombinant GSK-3β enzyme to each well to initiate the reaction.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Add ATP to start the kinase reaction.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., a reagent that quantifies the amount of ADP produced).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
2. Western Blot Analysis for Total and Phosphorylated GSK-3
This protocol allows for the assessment of both the total protein levels and the phosphorylation status of GSK-3 in response to this compound treatment.
-
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-total GSK-3α/β, anti-phospho-GSK-3α/β (Ser21/9))
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Western blot equipment
-
-
Procedure:
-
Plate cells and treat with desired concentrations of this compound for the appropriate duration.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control.
-
Mandatory Visualization
Caption: Dual inhibitory mechanism of this compound on GSK-3 and FOXO1 signaling pathways.
Caption: Experimental workflow for characterizing the effects of this compound on GSK-3.
References
- 1. Identification of this compound as a novel small‐molecule GSK3α/β inhibitor against Tauopathy by accelerating GSK3α/β exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AS 1842856 | Other Transcription Factors | Tocris Bioscience [tocris.com]
- 3. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: AS1842856 in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of AS1842856 in preclinical studies. It highlights known limitations and offers troubleshooting guidance to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cell-permeable, small molecule inhibitor that was initially identified as a potent and selective inhibitor of the Forkhead box protein O1 (FOXO1) transcription factor.[1][2] It directly binds to the dephosphorylated (active) form of FOXO1, thereby blocking its transcriptional activity.
Q2: What are the known major limitations of using this compound in preclinical research?
The two primary limitations of this compound are its significant off-target effects, most notably the inhibition of Glycogen Synthase Kinase 3 (GSK3), and its low oral bioavailability.[1][3] These factors can complicate data interpretation and in vivo study design.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[4] For long-term storage, it is recommended to prepare aliquots of the stock solution and store them at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent cellular phenotype observed. | The observed effect may be due to the off-target inhibition of GSK3 or other kinases, rather than or in addition to FOXO1 inhibition.[1] | 1. Validate with a structurally unrelated FOXO1 inhibitor: Use a different FOXO1 inhibitor to see if the phenotype is reproducible. 2. GSK3 inhibitor control: Treat cells with a specific GSK3 inhibitor (e.g., CHIR-99021) to determine if it phenocopies the effects of this compound.[5] 3. FOXO1 knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate FOXO1 expression and observe if this mimics the effect of this compound.[1] |
| Lower than expected efficacy in in vivo studies. | This compound has very low oral bioavailability (around 1.47% in rats), which can lead to sub-therapeutic concentrations in target tissues. | 1. Alternative administration route: Consider intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass issues with oral absorption. 2. Dose optimization: Conduct a dose-response study to determine the optimal dose for the desired biological effect in your animal model. 3. Pharmacokinetic analysis: If possible, measure plasma and tissue concentrations of this compound to ensure adequate exposure. |
| Difficulty dissolving this compound. | The compound has limited solubility in aqueous solutions. | 1. Use DMSO for stock solutions: this compound is soluble in DMSO.[4] 2. Gentle warming and sonication: These methods can aid in the dissolution of the compound in DMSO.[4][6] 3. Fresh DMSO: Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
| No observable effect at expected concentrations. | The specific cell line or animal model may be resistant to FOXO1 inhibition, or the experimental conditions may not be optimal. | 1. Confirm target engagement: Use Western blotting to check for changes in the phosphorylation status or expression of known FOXO1 target genes (e.g., G6Pase, PEPCK in liver cells).[1] 2. Cell line sensitivity: Test a range of this compound concentrations to determine the IC50 in your specific cell line. 3. Treatment duration: Optimize the incubation time with the inhibitor. |
Data Presentation
Table 1: In Vitro Potency of this compound against FOXO1 and GSK3β
| Target | IC50 | Assay Conditions | Reference |
| FOXO1 | 33 nM | HepG2 cell-based reporter assay | |
| GSK3β | 8.2 nM | In vitro kinase luminescent assay | [5] |
Table 2: Kinome Profiling of this compound
Data from a kinome screen of 401 kinases at a concentration of 100 nM this compound.[1]
| Kinase | % Inhibition |
| GSK3A | >70% |
| GSK3B | >70% |
| Other kinases (CDK, MAPK, CLK families) | 50-70% |
| PIM3 | >50% |
Mandatory Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Troubleshooting workflow for this compound experiments.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[7]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.[7][8]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot for FOXO1 and Phospho-FOXO1
This protocol provides a general framework for assessing the effect of this compound on FOXO1 phosphorylation.
-
Materials:
-
Cell culture dishes
-
This compound stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FOXO1, anti-phospho-FOXO1 (Ser256))
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Plate cells and treat with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FOXO1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again with TBST.
-
Detect the signal using an ECL detection reagent and an imaging system.[9]
-
Strip the membrane and re-probe with an antibody against total FOXO1 and a loading control (e.g., β-actin or GAPDH).
-
Quantify band intensities to determine the ratio of phosphorylated FOXO1 to total FOXO1.
-
References
- 1. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Foxo1 inhibitor | autophagy inhibitory | TargetMol [targetmol.com]
- 5. ashpublications.org [ashpublications.org]
- 6. AS 1842856 | Other Transcription Factors | Tocris Bioscience [tocris.com]
- 7. atcc.org [atcc.org]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
Technical Support Center: Optimizing AS1842856 Dosage to Minimize Off-Target Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AS1842856, a potent inhibitor of the transcription factor FOXO1. A critical aspect of utilizing this compound is understanding and mitigating its off-target activities, primarily its inhibition of Glycogen (B147801) Synthase Kinase 3 (GSK3). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enable precise and reliable experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Question: My cells exhibit a stronger cytotoxic effect than anticipated based on FOXO1 inhibition alone. What could be the cause?
Answer: This is a common observation and is likely due to the significant off-target activity of this compound against GSK3α and GSK3β.[1] The cytotoxic effects of this compound in some cancer cell lines, such as B-cell acute lymphoblastic leukemia (B-ALL), are a result of the combined inhibition of both FOXO1 and GSK3.[1] To dissect the contribution of each target, consider the following:
-
Use a selective GSK3 inhibitor: Treat your cells with a highly selective GSK3 inhibitor (e.g., CHIR-99021) at a concentration that gives a similar level of GSK3 inhibition as your this compound treatment. This will help you to distinguish the phenotype associated with GSK3 inhibition from that of FOXO1 inhibition.
-
FOXO1 rescue experiment: If possible, overexpress a constitutively active, inhibitor-resistant mutant of FOXO1 in your cells. If the potent cytotoxicity persists, it strongly suggests a dominant role of GSK3 inhibition.
-
Dose-response analysis: Carefully titrate this compound to the lowest effective concentration for FOXO1 inhibition to minimize the impact on GSK3.
Question: I am not observing the expected downstream effects of FOXO1 inhibition (e.g., changes in gluconeogenic gene expression). How can I troubleshoot this?
Answer: Several factors could contribute to a lack of on-target activity:
-
Confirm Target Engagement: It is crucial to verify that this compound is engaging with FOXO1 in your specific cellular system. A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of the inhibitor to its target in intact cells.
-
Check for Compound Degradation: Ensure that the this compound stock solution is fresh and has been stored correctly to prevent degradation. Prepare fresh dilutions for each experiment.
-
Cellular Context: The transcriptional output of FOXO1 can be highly cell-type specific. Ensure that the downstream targets you are measuring are indeed regulated by FOXO1 in your experimental model.
-
Suboptimal Concentration: The optimal concentration of this compound can vary between cell lines. Perform a dose-response experiment and assess a known downstream marker of FOXO1 activity (e.g., phosphorylation of a direct substrate or expression of a target gene) to determine the optimal concentration for your system.
Question: How can I differentiate between FOXO1- and GSK3-mediated effects in my experiments?
Answer: Distinguishing the effects of a dual-target inhibitor requires a multi-pronged approach:
-
Comparative Analysis with Selective Inhibitors: As mentioned previously, comparing the effects of this compound with those of a selective GSK3 inhibitor is a key strategy.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete FOXO1 or GSK3α/β. Comparing the phenotype of the genetic knockdown with that of this compound treatment can help to attribute specific effects to each target.
-
Phosphoproteomics: A global phosphoproteomics analysis can provide a broader view of the signaling pathways affected by this compound. This can help to identify downstream effectors of both FOXO1 and GSK3 and reveal the dominant pathway being modulated at a given concentration.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a cell-permeable inhibitor that directly binds to the active, dephosphorylated form of the transcription factor FOXO1, thereby blocking its transcriptional activity.[2]
What are the known major off-targets of this compound?
The most significant off-targets of this compound are the serine/threonine kinases GSK3α and GSK3β.[1] The inhibitory potency against GSK3β is comparable to that against FOXO1.[1]
What is a typical concentration range for using this compound in cell culture?
The effective concentration of this compound in cell culture can vary depending on the cell type and the desired outcome. In many cell lines, concentrations ranging from 20 nM to 320 nM have been used to observe effects on cell viability and apoptosis.[3] For inhibiting FOXO1-mediated transcription, concentrations between 50 nM and 1 µM have been reported to be effective.[4][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
What is a recommended dosage for in vivo studies in mice?
Oral administration of this compound to diabetic db/db mice has been shown to decrease fasting plasma glucose levels.[2] In some studies, a single daily dosage of 20 mg/kg has been used in murine models of allergic asthma.[3] However, the optimal in vivo dosage and administration route will depend on the animal model and the specific research question.
How should I prepare and store this compound?
This compound is typically dissolved in DMSO to prepare a stock solution. It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Quantitative Data
The following tables summarize the inhibitory potency of this compound against its primary target and key off-targets.
Table 1: this compound Inhibitory Activity
| Target | IC50 (nM) | Notes |
| FOXO1 | 33 | Primary on-target.[2] |
| GSK3β | 8.2 | Major off-target with high potency.[1] |
| GSK3α | ≥70% inhibition at 100 nM | Significant off-target.[1] |
| FOXO3a | >1000 | Low activity.[6] |
| FOXO4 | >1000 | Low activity.[6] |
Table 2: Kinome Scan Highlights for this compound (at 100 nM)
| Kinase | % Inhibition | Kinase Family |
| GSK3α | ≥70% | CMGC |
| GSK3β | ≥70% | CMGC |
| CDK family kinases | >50% | CMGC |
| MAPK family kinases | >50% | CMGC |
| CLK family kinases | >50% | CMGC |
| PIM3 | >50% | CAMK |
Data compiled from a study on B-ALL, where kinases with ≥30% inhibition were considered hits.[1]
Experimental Protocols
Protocol 1: In Vitro GSK3β Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against GSK3β using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 peptide substrate (e.g., a derivative of glycogen synthase)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted this compound or vehicle (DMSO) to the appropriate wells of the 384-well plate.
-
-
Enzyme Addition:
-
Dilute the recombinant GSK3β enzyme in kinase assay buffer to the desired concentration.
-
Add 2 µL of the diluted enzyme to each well.
-
-
Reaction Initiation:
-
Prepare a mixture of the GSK3 peptide substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for GSK3β.
-
Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.
-
-
Incubation:
-
Gently shake the plate for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™):
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for FOXO1 Target Engagement
This protocol provides a framework for assessing the direct binding of this compound to FOXO1 in intact cells.
Materials:
-
Cells expressing endogenous FOXO1
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-FOXO1 antibody
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) in cell culture medium.
-
-
Heating:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control at room temperature.
-
-
Cell Lysis:
-
Immediately after heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation for Western Blotting:
-
Carefully collect the supernatant (soluble protein fraction) from each sample.
-
Determine the protein concentration of each supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against FOXO1.
-
Use a suitable secondary antibody and a chemiluminescence detection system to visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensity for FOXO1 at each temperature for both the vehicle- and this compound-treated samples.
-
Plot the relative amount of soluble FOXO1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Visualizations
Signaling Pathways
References
- 1. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of autoreactive CD4 T cells by FoxO1 signaling in CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
Technical Support Center: AS1842856 and Foxo1 Genetic Knockout
Welcome to the technical support center for researchers utilizing AS1842856 and Foxo1 genetic knockout models. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the observed differences in experimental outcomes between pharmacological inhibition and genetic deletion of Foxo1.
Frequently Asked Questions (FAQs)
Q1: Why do my experimental results with the Foxo1 inhibitor this compound differ from published data using Foxo1 knockout (KO) mice?
A1: Discrepancies between pharmacological inhibition with this compound and genetic knockout of Foxo1 are common and can be attributed to several key factors:
-
Off-Target Effects of this compound: While this compound is a potent inhibitor of Foxo1, it is not entirely specific. Recent studies have revealed that it also directly inhibits Glycogen Synthase Kinase 3 (GSK3) A and B.[1][2][3] This off-target activity can lead to biological effects that are independent of Foxo1 inhibition, causing a divergence in phenotype compared to the highly specific genetic knockout.[2][4]
-
Completeness of Inhibition: A genetic knockout results in the complete and permanent absence of the Foxo1 protein. In contrast, this compound provides a transient and potentially incomplete inhibition of Foxo1's transcriptional activity, which is dependent on the dosage, bioavailability, and half-life of the compound.[5]
-
Developmental Compensation in KO Models: Genetic knockout models, particularly constitutive knockouts, may develop compensatory mechanisms to overcome the loss of Foxo1.[6] This can involve the upregulation of other functionally redundant proteins, such as other FoxO family members (e.g., Foxo3, Foxo4), which can mask or alter the true phenotype of Foxo1 loss.[7]
-
Temporal Differences: Pharmacological inhibition is acute, allowing for the study of the immediate effects of blocking Foxo1 function. Genetic knockout represents a chronic condition where the system has had time to adapt to the absence of the protein from embryonic development or the time of induced deletion.[1]
Q2: I'm observing downregulation of canonical Foxo1 target genes with both this compound and in my Foxo1-KO cells, but the overall transcriptomic profile is very different. Why?
A2: This is an expected finding. While both methods successfully inhibit the Foxo1 pathway, leading to the downregulation of shared target genes like Myc and Ccnd3, the off-target effects of this compound introduce significant confounding variables.[1] Transcriptomic analysis has shown that while there is an overlap in regulated genes, cells treated with this compound show a unique gene signature associated with GSK3 inhibition, which is absent in Foxo1-KO cells.[1][4] This dual inhibition of both Foxo1 and GSK3 by this compound results in a distinct global transcriptomic profile.[1][3]
Q3: Is this compound selective for Foxo1 over other FoxO family members?
A3: this compound demonstrates a degree of selectivity for Foxo1. In vitro assays show that it inhibits Foxo1 with an IC50 of approximately 33 nM.[8] Its inhibitory effect on Foxo3a and Foxo4 is significantly less potent. For instance, at a concentration of 0.1 μM, this compound can decrease Foxo1-mediated promoter activity by 70%, while only reducing Foxo4 and Foxo3a activity by 20% and 3%, respectively.[8][9] However, it's crucial to remember the off-target inhibition of GSK3, which is a key differentiator from genetic models.[1]
Q4: Can I use this compound to study processes where a full Foxo1 knockout is lethal or not feasible?
A4: Yes, this is a primary advantage of using a pharmacological inhibitor. For example, Foxo1 is essential for maintaining the pluripotency of human induced pluripotent stem cells (hiPSCs), making a constitutive knockout approach unfeasible for studying its role in early developmental processes like definitive endoderm formation.[10] In such cases, the timed and transient inhibition provided by this compound is a valuable tool to probe Foxo1 function during specific developmental windows.[10]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Cytotoxicity with this compound Treatment
-
Possible Cause: The observed cytotoxicity may be a result of the dual inhibition of both Foxo1 and GSK3.[1] In certain cell types, like B-cell acute lymphoblastic leukemia (B-ALL), this combined effect is what drives the cytotoxic and anti-leukemic activity of the compound.[1][4]
-
Troubleshooting Steps:
-
Titrate the Dose: Perform a dose-response curve to determine the lowest effective concentration that inhibits Foxo1 target genes without causing widespread cell death.
-
Use a GSK3 Inhibitor Control: Treat cells with a specific GSK3 inhibitor (e.g., CHIR-99021) to determine if the observed phenotype is recapitulated. This helps to dissect the effects of Foxo1 inhibition from GSK3 inhibition.[1]
-
Confirm with Genetic Knockdown: Use siRNA or shRNA to specifically knock down Foxo1 and see if the cytotoxic effect is replicated. If it is not, the off-target effects of this compound are likely the cause.
-
Issue 2: Inconsistent or Weak Phenotype with this compound In Vivo
-
Possible Cause: The in vivo efficacy of this compound can be limited by its pharmacokinetic properties, such as low oral bioavailability (around 1.47% in rats) and a relatively short half-life.[5][11] This can result in transient and incomplete inhibition of Foxo1.
-
Troubleshooting Steps:
-
Optimize Dosing Regimen: Consider more frequent administration or alternative delivery routes (e.g., intraperitoneal injection) to maintain a more stable and effective concentration of the inhibitor in the target tissue.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the concentration of this compound in plasma and target tissues to correlate drug exposure with the biological effect on Foxo1 target gene expression.
-
Acknowledge Dose-Dependence: Recognize that the effects of pharmacological inhibition are dose-dependent. Unlike a complete genetic deletion, a partial or transient inhibition may only produce a partial phenotype.[5]
-
Issue 3: Foxo1-KO Model Does Not Phenocopy Published this compound Results
-
Possible Cause: This is the core issue addressed in this guide. The discrepancy arises from the off-target effects of this compound and/or compensatory mechanisms in the knockout model.
-
Troubleshooting Steps:
-
Validate Knockout Efficiency: Ensure complete ablation of the Foxo1 protein in your KO model using Western blot or qPCR.
-
Assess for Compensation: Measure the expression levels of other FoxO family members (Foxo3, Foxo4) in your KO model to check for compensatory upregulation.[6]
-
Perform Rescue Experiments: In your KO model, re-express Foxo1 to see if the original phenotype is restored. This confirms that the observed changes are indeed due to the loss of Foxo1.
-
Comparative Transcriptomics: Conduct RNA-sequencing on your wild-type, Foxo1-KO, and this compound-treated samples. Compare the gene expression profiles to identify pathways uniquely affected by the pharmacological inhibitor (e.g., GSK3/β-catenin signaling) versus the genetic deletion.[1]
-
Data Presentation
Table 1: Summary of Key Differences
| Feature | This compound Treatment | Foxo1 Genetic Knockout |
| Mechanism | Pharmacological, transient inhibition of Foxo1 transcriptional activity by direct binding.[8] | Genetic, permanent ablation of the Foxo1 gene.[6] |
| Specificity | Primarily targets Foxo1, but with significant off-target inhibition of GSK3A/B.[1][2] | Highly specific to the Foxo1 gene. |
| Inhibition Level | Incomplete, dose- and bioavailability-dependent.[5] | Complete loss-of-function. |
| Temporal Control | Acute, allows for timed inhibition. | Chronic, effects are permanent from the time of deletion. |
| Key Confounder | Off-target effects.[1][3] | Developmental compensation and functional redundancy.[6][12] |
| Example Concordance | Downregulation of canonical targets (Myc, Ccnd3).[1] | Downregulation of canonical targets (Myc, Ccnd3).[1] |
| Example Discordance | Enrichment of GSK3 inhibition gene signature.[1][4] | Potential upregulation of other FoxO isoforms.[7] |
Table 2: Comparative Inhibitory Concentrations of this compound
| Target | IC50 | Promoter Activity Inhibition (at 0.1 µM) | Reference(s) |
| Foxo1 | ~33 nM | 70% | [8] |
| Foxo3a | >1 µM | 3% | [8] |
| Foxo4 | >1 µM | 20% | [8] |
| GSK3A/B | ~2.8 nM | N/A | [2] |
Experimental Protocols
Protocol 1: Western Blot Analysis to Confirm Foxo1 Inhibition/Knockout
-
Sample Preparation:
-
For cell culture: Treat cells with this compound (e.g., 70 nM for 24-48 hours) or vehicle control (DMSO).[1] Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
For tissue samples: Harvest tissue from Foxo1-KO and wild-type control mice. Homogenize in RIPA buffer.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine gel. Run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.
-
Anti-Foxo1 (to confirm knockout/expression).
-
Anti-phospho-Foxo1 (Ser256) (to assess activity status with this compound treatment).[8]
-
Anti-β-Actin or GAPDH (as a loading control).
-
-
Secondary Antibody Incubation: Wash membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Quantitative RT-PCR for Foxo1 Target Gene Expression
-
RNA Extraction:
-
Isolate total RNA from this compound-treated/control cells or tissues from KO/WT mice using a commercial kit (e.g., RNeasy).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing treated/KO samples to their respective controls.[1]
-
Visualizations
Signaling Pathway Diagrams
Caption: Dual inhibition mechanism of this compound on both Foxo1 and GSK3.
Caption: Consequences of Foxo1 genetic knockout, including potential compensation.
Experimental Workflow
Caption: Workflow for comparing this compound treatment and Foxo1 knockout.
References
- 1. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological inhibition of FOXO1 promotes lymphatic valve growth in a congenital lymphedema mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FoxOs Function Synergistically to Promote Glucose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. | BioWorld [bioworld.com]
- 12. [PDF] Distinctive Roles for the FOXO1 Transcription Factor in Immunological Development, Homeostasis and Malignancy | Semantic Scholar [semanticscholar.org]
Troubleshooting AS1842856 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FOXO1 inhibitor, AS1842856. The information is presented in a question-and-answer format to directly address common issues, particularly its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous experimental buffer. What should I do?
A1: this compound is known to have low solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).[1][2][3] This stock solution can then be diluted into your aqueous experimental buffer to the final desired concentration. Ensure the final concentration of the organic solvent in your assay is low enough to not affect your experimental system (typically ≤0.5%).
Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as your experiment can tolerate without adverse effects, as this can help maintain solubility.
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your DMSO stock into a small volume of your aqueous buffer, vortex thoroughly, and then add this intermediate dilution to the final volume.
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Use of Pluronic F-68 or other surfactants: Adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically at a final concentration of 0.01-0.1%) to your aqueous buffer can help to create a stable dispersion and prevent precipitation.
-
pH Adjustment: this compound is a quinolone carboxylic acid, and its solubility may be pH-dependent.[4] Experimenting with the pH of your aqueous buffer (if your experimental system allows) may improve solubility. Generally, for acidic compounds, increasing the pH can enhance solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The most commonly recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3]
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Quantitative Data Summary
For ease of comparison, the following table summarizes the solubility data for this compound from various suppliers.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Source |
| DMSO | 0.5 | ~1.44 | [1] |
| DMSO | 5 | ~14.39 | [3] |
| DMSO | up to 1.74 | 5 | |
| Water | Insoluble | Insoluble | [3] |
| Ethanol | Insoluble | Insoluble | [3] |
Molecular Weight of this compound is approximately 347.39 g/mol .
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
Objective: To prepare a stable, concentrated stock solution of this compound for use in downstream experiments.
Materials:
-
This compound (solid powder)
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Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
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Vortex mixer
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Calibrated balance
Procedure:
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated balance in a sterile environment.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 287.8 µL of DMSO to 1 mg of this compound).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be required to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Aqueous Working Solutions from a DMSO Stock
Objective: To prepare a working solution of this compound in an aqueous buffer with minimal precipitation.
Materials:
-
Concentrated this compound stock solution in DMSO
-
Sterile aqueous experimental buffer (e.g., cell culture medium, PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your aqueous buffer.
-
Method A (Direct Dilution): a. Add the calculated volume of the DMSO stock solution directly to the final volume of the pre-warmed aqueous buffer. b. Immediately vortex the solution vigorously for at least 30 seconds to ensure rapid and uniform mixing.
-
Method B (Serial Dilution): a. Create an intermediate dilution by adding the DMSO stock to a small volume of the aqueous buffer (e.g., 1:10 dilution). Vortex thoroughly. b. Add the intermediate dilution to the final volume of the aqueous buffer and vortex again.
-
Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, consider the troubleshooting steps outlined in the FAQs.
-
Use the freshly prepared working solution in your experiment immediately. Do not store aqueous working solutions for extended periods.
Visualizations
FOXO1 Signaling Pathway
Caption: Simplified FOXO1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Testing this compound Efficacy
Caption: General experimental workflow for assessing the efficacy of this compound in cell culture.
Troubleshooting Logic for this compound Insolubility
References
- 1. Improvement in aqueous solubility achieved via small molecular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: AS1842856 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the FOXO1 inhibitor, AS1842856, in in vivo experiments. Our aim is to address common challenges, with a particular focus on the high dosage requirements often reported.
Troubleshooting Guide
Issue: High Dosage of this compound Required for In Vivo Efficacy
Researchers frequently observe that higher doses of this compound are necessary to achieve desired biological effects in animal models compared to its potent in vitro IC50 of approximately 33 nM. This section provides a systematic approach to troubleshooting this issue.
1. Pharmacokinetic Considerations: Low Bioavailability and Rapid Clearance
The primary reason for the high in vivo dosage of this compound is its poor pharmacokinetic profile.
-
Low Oral Bioavailability: Studies in Wistar rats have shown that the oral bioavailability of this compound is exceptionally low, at only 1.47% . This means that a very small fraction of the orally administered drug reaches systemic circulation.
-
Rapid Clearance: The half-life of this compound is short. In rats, the intravenous half-life is approximately 0.6 hours, and the oral half-life is around 5.3 hours. This rapid clearance necessitates frequent administration or higher doses to maintain therapeutic concentrations.
Troubleshooting Steps:
-
Optimize Administration Route:
-
For initial efficacy studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass the gastrointestinal tract and first-pass metabolism, thereby increasing bioavailability.
-
If oral administration is necessary for your experimental model, be prepared to use significantly higher doses compared to parenteral routes.
-
-
Adjust Dosing Regimen:
-
Given the short half-life, consider splitting the total daily dose into multiple administrations (e.g., twice daily) to maintain more consistent plasma concentrations.
-
-
Verify Formulation:
-
Ensure the compound is fully solubilized in the vehicle before administration. Poor solubility can further reduce absorption. Refer to the detailed experimental protocols below for recommended vehicle formulations.
-
2. Formulation and Solubility Challenges
This compound is poorly soluble in aqueous solutions, which can impact its absorption and efficacy.
Troubleshooting Steps:
-
Select an Appropriate Vehicle:
-
This compound is soluble in DMSO. However, for in vivo use, DMSO concentration should be minimized.
-
Commonly used and effective vehicle systems include:
-
A suspension in 6% cyclodextrin (B1172386) for oral administration.
-
A co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline for oral and intraperitoneal injections.[1]
-
For subcutaneous injection, a solution in 5% DMSO and 95% PEG-400 has been reported.[2]
-
-
-
Ensure Proper Preparation:
-
Follow the detailed protocols for vehicle preparation to ensure the compound is fully dissolved or forms a stable suspension. Sonication may be required.
-
3. Target Engagement and Off-Target Effects
Verifying that the observed effects are due to FOXO1 inhibition is crucial.
-
Off-Target Activity: this compound has been shown to be a potent inhibitor of GSK3α and GSK3β, with an in vitro IC50 of 8.2 nM for GSK3β.[1][3] This off-target activity should be considered when interpreting results.
-
Dose-Response Studies: Perform a dose-response study to determine the minimal effective dose in your specific model. This can help to minimize potential off-target effects.
-
Control Experiments: Include appropriate vehicle controls in all experiments. For mechanistic studies, consider using a structurally different FOXO1 inhibitor or genetic models (e.g., FOXO1 knockout or siRNA) to confirm that the observed phenotype is specifically due to FOXO1 inhibition.
Frequently Asked Questions (FAQs)
Q1: Why is the effective in vivo dose of this compound so much higher than its in vitro IC50?
The high in vivo dosage is primarily due to its very low oral bioavailability (1.47% in rats) and rapid clearance from the body. A large portion of the orally administered drug does not enter the bloodstream, and what does is quickly eliminated.
Q2: What is a typical starting dose for an in vivo experiment in mice?
Reported effective doses in mice vary widely depending on the disease model and administration route, ranging from 1 mg/kg to 100 mg/kg.[2][4] For a new study, it is advisable to start with a dose in the mid-range of what has been previously published for a similar application and perform a dose-response experiment to determine the optimal dose for your model.
Q3: How should I prepare this compound for oral gavage in mice?
A common and effective method is to prepare a suspension of this compound in 6% cyclodextrin.[1] Alternatively, a solution can be made using a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Detailed preparation protocols are provided below.
Q4: Is this compound toxic at high doses?
While specific comprehensive toxicology studies are not widely published, some studies have reported "low toxicity" and a lack of significant side effects even with long-term treatment in mice.[5][6] However, as with any compound, it is essential to monitor animal health closely during the experiment and consider performing a preliminary tolerability study at the highest planned dose.
Q5: Are there any known off-target effects of this compound?
Yes, this compound is a potent inhibitor of GSK3α and GSK3β, with an IC50 of 8.2 nM for GSK3β.[1][3] Researchers should be aware of this and consider its potential contribution to the observed biological effects.
Q6: How stable are the prepared solutions of this compound?
Stock solutions of this compound in DMSO can be stored at -20°C for up to 3 months. The stability of working solutions in various vehicles may vary, and it is generally recommended to prepare them fresh before each use.
Quantitative Data Summary
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species/System | Reference |
| IC50 (FOXO1) | 33 nM | HepG2 cells | [4] |
| IC50 (GSK3β) | 8.2 nM | In vitro kinase assay | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Wistar Rats
| Parameter | Intravenous (1 mg/kg) | Oral (100 mg/kg) | Reference |
| Bioavailability | - | 1.47% | |
| Half-life (t½) | 0.603 hours | 5.30 hours | |
| Peak Plasma Conc. (Cmax) | - | 29.2 ng/mL | |
| AUC | 289 ng·h/mL | 423 ng·h/mL | |
| Volume of Distribution (Vd) | 1.88 L/kg | - | |
| Clearance (CL) | 57.8 mL/min/kg | - |
Table 3: Reported In Vivo Effective Dosages of this compound
| Animal Model | Indication | Dosage | Route | Reference |
| db/db mice | Diabetes | 100 mg/kg | Oral | [4] |
| Diabetic mice | Wound Healing | 1 and 5 mg/kg | Subcutaneous | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
-
Vehicle Preparation: Prepare a 6% (w/v) solution of cyclodextrin in sterile water.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Suspension: Add the this compound powder to the 6% cyclodextrin solution.
-
Homogenization: Vortex the mixture vigorously and sonicate until a uniform suspension is achieved.
-
Administration: Administer the suspension immediately after preparation via oral gavage.
Protocol 2: Preparation of this compound for Oral or Intraperitoneal Injection (Solution)
-
Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Vehicle Preparation:
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
-
Administration: The final solution can be administered via oral gavage or intraperitoneal injection.
Visualizations
Caption: Simplified signaling pathway of FOXO1 regulation and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105853421A - Novel application of FoxO1 selective inhibitor this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Study of Delavinone in Mice after Intravenous and Oral Administration by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of this compound as a novel small‐molecule GSK3α/β inhibitor against Tauopathy by accelerating GSK3α/β exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Differential Regulation of Foxo1 Target Genes by AS1842856
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AS1842856 to study the differential regulation of Forkhead box protein O1 (Foxo1) target genes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, potent, and selective small-molecule inhibitor of the Foxo1 transcription factor.[1][2] Its primary mechanism involves directly binding to the active, dephosphorylated form of Foxo1, which prevents it from binding to the DNA and initiating the transcription of its target genes.[1][3][4][5] It does not bind to the inactive, Ser256-phosphorylated form of Foxo1.[1][5]
Q2: How selective is this compound for Foxo1 over other Foxo isoforms?
This compound exhibits significant selectivity for Foxo1. In reporter assays using HepG2 cells, a 0.1 μM concentration of the compound inhibited Foxo1-mediated promoter activity by 70%, while only inhibiting Foxo4 and Foxo3a activity by 20% and 3%, respectively.[1]
Q3: How does this compound affect the phosphorylation state of Foxo1?
This compound treatment can lead to an apparent increase in the dephosphorylated state of Foxo1.[3] This is because it selectively binds to and "locks" Foxo1 in its active (dephosphorylated) conformation, preventing its interaction with DNA and subsequent downstream effects.[3] One study showed that treatment with this compound resulted in Foxo1 being highly dephosphorylated, with phosphorylation levels less than 10% of that in untreated cells.[3]
Q4: What are the key downstream target genes of Foxo1 regulated by this compound?
This compound has been shown to suppress the mRNA levels of several key Foxo1 target genes. These include:
-
Gluconeogenic enzymes: Glucose-6-phosphatase (G6Pase) and Phosphoenolpyruvate carboxykinase (PEPCK).[1][3][6]
-
Adipogenesis regulators: Peroxisome proliferator-activated receptor gamma (PPARγ).[3]
-
Cell cycle and apoptosis regulators: Genes such as FAS and BIM have been shown to be induced upon Foxo1 inhibition by this compound in certain cancer cells.[7]
-
Other metabolic genes: ABCG5, ABCG8, and apoCIII.
Q5: What are the recommended working concentrations for in vitro experiments?
The effective concentration of this compound can be cell-type dependent. However, most studies report potent activity in the range of 0.05 µM to 1 µM.[3][7] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and experimental endpoint. The reported IC50 for inhibiting Foxo1 transcriptional activity is 33 nM.[1][2]
Q6: Are there any known off-target effects of this compound?
Yes. Recent studies have revealed that this compound can act as a potent inhibitor of Glycogen Synthase Kinase 3 (GSK3A and GSK3B) with an IC50 of 2.8 nM.[8] This off-target activity can lead to the stabilization of β-catenin and should be considered when interpreting results, especially those related to WNT signaling.[9][10][11] Researchers are advised to use additional, structurally distinct Foxo1 inhibitors or genetic knockdown/knockout models to confirm that the observed effects are specific to Foxo1 inhibition.[8]
Q7: How should I prepare and store this compound stock solutions?
This compound is typically soluble in DMSO.[1] For example, it is soluble up to 5 mM in DMSO, sometimes requiring gentle warming. It is recommended to prepare a concentrated stock solution (e.g., 5 or 10 mM) in fresh, high-quality DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity.
Data Presentation
Table 1: Specificity and Potency of this compound
| Target | IC50 | Assay Conditions | Reference |
| Foxo1 | 33 nM | Transcriptional activity in HepG2 cells | [1][2] |
| Foxo3a | >1 µM | Transcriptional activity in HepG2 cells | [5] |
| Foxo4 | >1 µM | Transcriptional activity in HepG2 cells | [5] |
| GSK3A / GSK3B | 2.8 nM | In vitro HotSpot kinase assay | [8] |
Table 2: Reported In Vitro Effects of this compound on Foxo1 Target Genes
| Cell Line | Target Gene | Concentration | Effect | Reference |
| Fao rat hepatoma | PEPCK mRNA | IC50 = 37 nM | Inhibition of expression | |
| Fao rat hepatoma | G6Pase mRNA | IC50 = 130 nM | Inhibition of expression | |
| 3T3-L1 preadipocytes | PPARγ protein | 0.1 µM | Significant suppression | [3] |
| HepG2 | Foxo1 promoter activity | 0.1 µM | 70% decrease | [1] |
Table 3: Reported In Vivo Effects of this compound
| Animal Model | Dosage | Key Outcome | Reference |
| Diabetic db/db mice | 100 mg/kg (oral) | Drastic decrease in fasting plasma glucose | [1][3][5] |
| Diabetic db/db mice | 100 mg/kg (oral, 3 doses) | 70% inhibition of hepatic G6Pase mRNA | |
| Diabetic db/db mice | 100 mg/kg (oral, 3 doses) | 48% inhibition of hepatic PEPCK mRNA | |
| Wistar rats | 100 mg/kg (oral) | Oral bioavailability of 1.47% | [4] |
Mandatory Visualizations
Caption: Mechanism of this compound action on the Foxo1 signaling pathway.
Caption: Experimental workflow for assessing this compound efficacy in vitro.
Troubleshooting Guides
Problem 1: I am not observing the expected inhibition of my Foxo1 target gene (e.g., G6Pase, PEPCK) after this compound treatment.
-
Question: Is the this compound concentration optimal?
-
Question: Is the compound active and correctly prepared?
-
Answer: Ensure your stock solution was prepared in fresh, anhydrous DMSO and stored correctly at -20°C in single-use aliquots. Repeated freeze-thaw cycles can degrade the compound. Consider purchasing a new vial if there are doubts about the compound's integrity.
-
-
Question: Is basal Foxo1 activity high enough in my control cells?
-
Answer: this compound inhibits active Foxo1. If your cells are cultured in high-serum conditions, the PI3K/Akt pathway may be highly active, leading to phosphorylated (inactive) Foxo1 that is sequestered in the cytoplasm.[12] To increase basal Foxo1 activity, try serum-starving the cells for a few hours before and during treatment.[1] You can confirm Foxo1 activity by checking the nuclear localization of Foxo1 via immunofluorescence or by measuring the basal expression of its target genes.
-
-
Question: How are you measuring the knockdown?
Problem 2: I am observing high levels of cell death or unexpected phenotypes that don't align with Foxo1 inhibition.
-
Question: Could the observed toxicity be due to off-target effects?
-
Answer: Yes. This compound is a potent inhibitor of GSK3A/B.[8] Inhibition of GSK3 can have widespread effects on cell signaling, including the Wnt/β-catenin pathway, which can influence cell proliferation and survival.[10][11] To confirm the phenotype is due to Foxo1 inhibition, we recommend validating key results using a genetic approach (siRNA/shRNA against Foxo1) or a structurally different Foxo1 inhibitor.[8]
-
-
Question: Is the solvent concentration too high?
-
Answer: Ensure the final concentration of DMSO in your culture medium is non-toxic, typically at or below 0.1%. Prepare a "vehicle-only" control with the same final DMSO concentration as your highest this compound dose to accurately assess solvent toxicity.
-
-
Question: Is the this compound concentration too high?
-
Answer: While effective for Foxo1 inhibition, high concentrations of this compound may induce toxicity.[14] If you observe significant cell death, reduce the concentration and/or the treatment duration. An MTT or similar cell viability assay can help establish a non-toxic working range.
-
Caption: Troubleshooting logic for no/low inhibition of Foxo1 target genes.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Foxo1 and Analysis of Target Gene mRNA
-
Cell Culture: Plate cells (e.g., Fao or HepG2) in appropriate growth medium and allow them to reach 70-80% confluency.
-
Serum Starvation (Optional but Recommended): To increase basal Foxo1 activity, aspirate the growth medium and replace it with a low-serum medium (e.g., 0.1-0.5% FBS or serum-free). Incubate for 2-4 hours.[1]
-
Treatment: Prepare working solutions of this compound in the low-serum medium at various concentrations (e.g., 0, 10, 30, 100, 300, 1000 nM). The "0" concentration should be a vehicle control containing the same final percentage of DMSO. Replace the medium on the cells with the treatment media.
-
Incubation: Incubate the cells for the desired period (a 6-24 hour incubation is typical for measuring changes in mRNA levels).[8]
-
RNA Isolation: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells directly in the plate using a lysis buffer from a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) and proceed according to the manufacturer's protocol.
-
RT-qPCR: Synthesize cDNA from the isolated RNA. Perform quantitative PCR using validated primers for your target gene (e.g., G6PC, PCK1) and a stable housekeeping gene for normalization.
-
Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method.
Protocol 2: Western Blot Analysis of Foxo1 Phosphorylation
-
Cell Culture and Treatment: Follow steps 1-4 from Protocol 1. A shorter incubation time (e.g., 30-60 minutes) may be sufficient to observe changes in phosphorylation status.[1]
-
Cell Lysis: Aspirate media, wash with ice-cold PBS, and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-Foxo1 (e.g., Ser256) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total Foxo1 and/or a loading control like β-actin.[3]
-
Densitometry: Quantify the band intensities using software like ImageJ to determine the ratio of phosphorylated Foxo1 to total Foxo1.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 14. researchgate.net [researchgate.net]
How to control for the GSK3 inhibitory effects of AS1842856
Welcome to the technical support center for AS1842856. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on controlling for its known inhibitory effects on Glycogen (B147801) Synthase Kinase 3 (GSK3).
Frequently Asked Questions (FAQs)
Q1: this compound is described as a FOXO1 inhibitor. Does it have other known targets?
A1: Yes. While initially identified as a potent inhibitor of the transcription factor FOXO1, recent studies have demonstrated that this compound is also a direct and potent inhibitor of GSK3α and GSK3β.[1][2][3][4] This dual activity is a critical consideration in experimental design and data interpretation.
Q2: How potent is this compound against GSK3 compared to its intended target, FOXO1?
A2: this compound inhibits GSK3β with a potency nearly equal to that of the well-established and selective GSK3 inhibitor, CHIR-99021.[2][4] The inhibitory concentrations for both FOXO1 and GSK3 are in the nanomolar range, indicating that at typical experimental concentrations, this compound will likely inhibit both targets.
Q3: My experimental results with this compound are not consistent with known FOXO1 biology. Could this be due to GSK3 inhibition?
A3: This is a strong possibility. GSK3 is a critical kinase involved in numerous signaling pathways, including the Wnt/β-catenin pathway, insulin (B600854) signaling, and tau phosphorylation.[1][5] Inhibition of GSK3 can lead to a variety of cellular effects that may be independent of FOXO1 inhibition.[2][4] Therefore, it is crucial to deconvolute these two activities.
Q4: What are the recommended strategies to control for the off-target GSK3 inhibitory effects of this compound?
A4: To ensure that the observed phenotype is a result of FOXO1 inhibition and not GSK3 inhibition, we recommend a multi-pronged approach:
-
Use a Structurally Unrelated FOXO1 Inhibitor: Compare the effects of this compound with another specific FOXO1 inhibitor that has a different chemical structure and is not known to inhibit GSK3.[6]
-
Employ a Selective GSK3 Inhibitor: Use a highly selective GSK3 inhibitor, such as CHIR-99021, as a positive control for GSK3 inhibition.[2][4][7] This will help to identify phenotypes specifically associated with GSK3 inhibition.
-
Genetic Approaches: The most definitive way to confirm the on-target effect is through genetic knockdown (siRNA, shRNA) or knockout (CRISPR/Cas9) of FOXO1.[8][9][10] If the phenotype observed with this compound is recapitulated by FOXO1 knockdown/knockout, it strongly suggests an on-target effect.
-
Rescue Experiments: In a FOXO1 knockout or knockdown background, the effects of this compound that are mediated by FOXO1 should be absent.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Observed phenotype is inconsistent with FOXO1 inhibition. | The phenotype may be driven by the off-target inhibition of GSK3.[2][4] | 1. Treat cells with a selective GSK3 inhibitor (e.g., CHIR-99021) to see if the phenotype is replicated.[2][4] 2. Perform a FOXO1 knockdown/knockout experiment to confirm if the phenotype is FOXO1-dependent.[8][9] |
| Discrepancy between biochemical and cellular assay results. | High intracellular ATP concentrations can compete with ATP-competitive inhibitors. Cellular efflux pumps may reduce the intracellular concentration of the inhibitor.[12] | 1. Titrate this compound to determine the lowest effective concentration. 2. Use a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.[13][14][15] |
| Uncertainty about whether this compound is engaging FOXO1 or GSK3 in cells. | Both targets are inhibited at similar concentrations. | 1. Perform a CETSA to assess the thermal stabilization of both FOXO1 and GSK3 upon this compound treatment.[16][17] 2. Measure downstream markers of GSK3 inhibition, such as the accumulation of β-catenin.[5] |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its primary target FOXO1 and its significant off-target GSK3. For comparison, data for a selective GSK3 inhibitor, CHIR-99021, is also included.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | FOXO1 | Promoter Activity | 33 nM | [18][19] |
| GSK3β | In vitro Kinase Assay | 8.2 nM | [2] | |
| CHIR-99021 | GSK3β | In vitro Kinase Assay | 11 nM | [2] |
| GSK3α | Biochemical Kinase Assay | 10 nM | [20] | |
| GSK3β | Biochemical Kinase Assay | 6.7 nM | [20] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify the direct binding of this compound to FOXO1 and GSK3 in a cellular context.[13][14][15]
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Lysis buffer
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or with DMSO for 1-2 hours at 37°C.
-
Harvesting: Harvest and wash the cells with PBS containing protease inhibitors.
-
Heating: Resuspend the cells in PBS with protease inhibitors, aliquot into PCR tubes, and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermocycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of FOXO1 and GSK3 by Western blotting. Increased protein stability at higher temperatures in the presence of this compound indicates target engagement.
Protocol 2: Western Blot for β-catenin Accumulation
This protocol measures the accumulation of β-catenin as a downstream marker of GSK3 inhibition.[5]
Materials:
-
Cell line of interest (e.g., HEK293T)
-
This compound
-
CHIR-99021 (positive control)
-
DMSO (vehicle control)
-
Lysis buffer
-
Primary antibodies: anti-β-catenin, anti-GAPDH (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cells with this compound, CHIR-99021, or DMSO for a specified time (e.g., 6 hours).
-
Lysis: Wash the cells with PBS and lyse them with a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis: Quantify the β-catenin band intensity and normalize it to the loading control. An increase in β-catenin levels indicates GSK3 inhibition.
Visualizations
Caption: Dual inhibitory action of this compound on FOXO1 and GSK3 signaling pathways.
Caption: Experimental workflow for differentiating on-target vs. off-target effects of this compound.
References
- 1. Identification of this compound as a novel small‐molecule GSK3α/β inhibitor against Tauopathy by accelerating GSK3α/β exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. licorbio.com [licorbio.com]
- 9. huabio.com [huabio.com]
- 10. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. tandfonline.com [tandfonline.com]
- 18. AS 1842856 | Other Transcription Factors | Tocris Bioscience [tocris.com]
- 19. selleckchem.com [selleckchem.com]
- 20. benchchem.com [benchchem.com]
Navigating AS1842856 Experiments: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for experiments involving the FOXO1 inhibitor, AS1842856. This document offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges and potential confounding factors, ensuring the accuracy and reproducibility of your experimental results.
Introduction to this compound
This compound is a cell-permeable small molecule widely recognized as a potent inhibitor of the Forkhead box O1 (FOXO1) transcription factor.[1][2] It is reported to directly bind to the active, dephosphorylated form of FOXO1, thereby inhibiting its transcriptional activity.[2][3] this compound has been instrumental in studying the role of FOXO1 in various physiological and pathological processes, including hepatic gluconeogenesis, adipocyte differentiation, apoptosis, and cancer progression.[1][4][5][6] However, emerging evidence highlights significant off-target effects, which can be potential confounding factors in experimental design and data interpretation.[4][7]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily characterized as a FOXO1 inhibitor with a reported IC50 of approximately 33 nM.[1][2] It functions by directly binding to the active (dephosphorylated) form of FOXO1, preventing its interaction with DNA and subsequent transactivation of target genes.[5] It does not typically induce the nuclear export or decrease the expression of FOXO1.[4]
Q2: What are the known off-target effects of this compound?
A significant confounding factor in this compound experiments is its off-target inhibition of Glycogen Synthase Kinase 3 alpha and beta (GSK3A and GSK3B).[4] This has been identified through unbiased kinome screening and comparative transcriptomic analysis between this compound treatment and genetic knockout of Foxo1.[4] The inhibition of GSK3 can lead to the stabilization of β-catenin (CTNNB1), impacting downstream signaling pathways.[4][8] Researchers should be aware that some observed effects of this compound may be partially or entirely independent of FOXO1 inhibition.[4][7]
Q3: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] For long-term storage, it is advisable to store the compound at -20°C.[1]
Q4: What are the typical working concentrations for this compound in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell type and the specific biological process being investigated. Concentrations ranging from the nanomolar to the low micromolar range have been used in published studies. For instance, 70 nM was used to study cell cycle perturbations in murine pre-B cells, while 1 µM was used to induce apoptosis in glioblastoma and breast cancer cell lines.[4][6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected results inconsistent with FOXO1 knockdown/knockout phenotypes. | Off-target effects, particularly GSK3 inhibition. | 1. Validate key findings using a secondary, structurally distinct FOXO1 inhibitor or a genetic approach (e.g., siRNA, shRNA, or CRISPR/Cas9-mediated knockout of FOXO1). 2. Investigate the involvement of the GSK3/β-catenin pathway by examining β-catenin levels and the expression of its target genes. |
| High levels of cell death at expected working concentrations. | Cell line hypersensitivity or cytotoxic off-target effects. | 1. Perform a detailed dose-response and time-course experiment to determine the IC50 for cytotoxicity in your specific cell line. 2. Reduce the concentration and/or the duration of the treatment. 3. Ensure the final DMSO concentration in your culture medium is at a non-toxic level (typically <0.1%). |
| Inconsistent or variable results between experiments. | Issues with compound stability, solubility, or experimental variability. | 1. Prepare fresh stock solutions of this compound regularly and store them appropriately. 2. Ensure complete solubilization of the compound before adding it to the culture medium. Gentle warming may be necessary.[1] 3. Standardize all experimental parameters, including cell seeding density, treatment duration, and passage number. |
| No observable effect at previously reported concentrations. | Low sensitivity of the cell line or inefficient compound uptake. | 1. Confirm the activity of your this compound stock on a sensitive, positive control cell line. 2. Increase the concentration of this compound, being mindful of potential off-target effects and cytotoxicity. 3. Verify the expression and activity of FOXO1 in your experimental model. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 for FOXO1 | 33 nM | In vitro transcriptional activity assay | [1][2] |
| IC50 for FOXO3a | >1 µM | In vitro transcriptional activity assay | [1] |
| IC50 for FOXO4 | >1 µM | In vitro transcriptional activity assay | [1] |
| Inhibition of FOXO1-mediated promoter activity | 70% at 100 nM | HepG2 cell-based reporter assay | [2] |
| Inhibition of FOXO4-mediated promoter activity | 20% at 100 nM | HepG2 cell-based reporter assay | [2] |
| Inhibition of FOXO3a-mediated promoter activity | 3% at 100 nM | HepG2 cell-based reporter assay | [2] |
| Oral Bioavailability (Rats) | 1.47% | Pharmacokinetic study | [3] |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the known signaling pathways involving this compound and a general experimental workflow for investigating its effects.
Caption: this compound on-target (FOXO1) and off-target (GSK3) signaling pathways.
Caption: Recommended experimental workflow for studies using this compound.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Luminescent Assay for GSK3β Inhibition
This protocol is adapted from a study identifying the off-target effects of this compound.[4]
-
Objective: To determine the inhibitory activity of this compound on GSK3β.
-
Materials:
-
Recombinant GSK3β enzyme
-
Kinase buffer
-
ATP
-
GSK3β substrate (e.g., a phosphopeptide)
-
This compound
-
Positive control (e.g., CHIR-99021, a highly specific GSK3β inhibitor)[4]
-
Kinase-Glo® Luminescent Kinase Assay kit (or equivalent)
-
White, opaque 96-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control in kinase buffer.
-
In a 96-well plate, add the GSK3β enzyme, substrate, and either this compound, positive control, or vehicle (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the kinase reaction.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
-
Protocol 2: Western Blot for β-catenin Stabilization
This protocol is designed to assess the functional consequence of GSK3 inhibition by this compound.[4]
-
Objective: To measure the protein levels of β-catenin following treatment with this compound.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-β-tubulin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle for the specified time (e.g., 24 hours).[4]
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-tubulin antibody as a loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[4]
-
By considering these potential confounding factors and utilizing the provided troubleshooting guidance and protocols, researchers can enhance the rigor and reliability of their experiments with this compound.
References
- 1. AS 1842856 | Other Transcription Factors | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. | BioWorld [bioworld.com]
- 4. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: AS1842856 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of AS1842856.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action related to cytotoxicity?
This compound is a small molecule inhibitor. While initially identified as a specific inhibitor of the Forkhead box protein O1 (FOXO1), more recent studies have revealed that it also directly inhibits Glycogen Synthase Kinase 3 (GSK3).[1][2][3] Its cytotoxic effects, particularly in cancer cells, are attributed to this dual mechanism.[1] this compound binds to the dephosphorylated (active) form of FOXO1, blocking its transcriptional activity.[4][5] The combined inhibition of FOXO1 and GSK3 contributes to its efficacy in inducing cell death in various cancer types.[1][2][3]
Q2: In which types of cells has this compound demonstrated cytotoxic effects?
This compound has been shown to induce cytotoxicity in a range of cancer cell lines. Notably, it triggers apoptosis and reduces cell viability in glioblastoma multiforme (GBM) and basal-like breast cancer (BBC) cells.[5] It also exhibits cytotoxic effects against B-cell acute lymphoblastic leukemia (B-ALL) and can induce cell cycle arrest in osteosarcoma cells.[1][6][7]
Q3: How does this compound induce cell death?
The primary mechanism by which this compound induces cell death is through the induction of apoptosis.[5] Treatment with this compound leads to an increase in the expression of pro-apoptotic genes such as FAS (FAS cell surface death receptor) and BIM (BCL2L11).[5] This is followed by increased positivity for common markers of apoptosis, including Annexin V and propidium (B1200493) iodide (PI).[5][8] In some cancer cell lines, it can also cause cell cycle arrest, contributing to its anti-proliferative effects.[6][7]
Q4: What is the effective concentration range for this compound in cytotoxicity experiments?
The effective concentration of this compound can vary depending on the cell type and the duration of treatment. It has a reported IC50 of 0.033 µM for inhibiting FOXO1.[4] In cell culture experiments, concentrations ranging from 0.05 µM to 1 µM have been used effectively.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols: Assessing Cytotoxicity
Here are detailed methodologies for three common assays to assess the cytotoxicity of this compound.
Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product.[9] The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance.[9][10]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) and include vehicle-only (e.g., DMSO) controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol (B130326) and DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Membrane Integrity Assessment using LDH Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[11][12] The released LDH can be quantified by measuring its enzymatic activity, which is proportional to the extent of cell lysis.[11]
Methodology:
-
Cell Seeding and Treatment: Follow the same steps 1 and 2 as in the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[11]
-
Sample Collection: After incubation, carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the supernatant to a fresh 96-well plate containing the LDH reaction mixture, as per the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.[13]
Apoptosis Detection using Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[5]
Methodology:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentration of this compound. Include appropriate controls.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Troubleshooting Guide
Q1: My replicate wells show high variability. What are the common causes and solutions?
High variability can obscure the true effect of this compound.[14] Common causes include inconsistent cell seeding, pipetting errors, or edge effects on the assay plate.[11][14]
-
Troubleshooting Steps:
-
Ensure Uniform Cell Suspension: Before seeding, make sure your cell suspension is homogenous to ensure an equal number of cells are added to each well.
-
Pipetting Technique: Use calibrated pipettes and practice consistent, careful pipetting. For multichannel pipettes, ensure all channels are dispensing equal volumes.[15]
-
Avoid Edge Effects: Evaporation can be more pronounced in the outer wells of a plate.[11] Consider not using the outermost wells for critical measurements or ensure proper humidification in the incubator.[11]
-
Q2: My absorbance readings are too low in my MTT or similar colorimetric assay. What should I do?
Low absorbance can result from too few cells or issues with the reagents.[14]
-
Troubleshooting Steps:
-
Optimize Cell Density: Perform a cell titration experiment to find the optimal seeding density where the absorbance signal is in the linear range of detection.[14]
-
Check Reagents: Ensure your MTT or other tetrazolium salt solution has been stored correctly (protected from light) and has not expired. Prepare fresh reagents if in doubt.[14]
-
Incubation Time: Verify that the incubation time with the reagent is sufficient for a detectable color change.
-
Q3: I am observing high background LDH release in my control wells. Why is this happening?
High background suggests that the control cells are stressed or dying, which can be caused by several factors.[14]
-
Troubleshooting Steps:
-
Cell Health: Use cells that are in a healthy, logarithmic growth phase. Over-confluency can lead to spontaneous cell death and increased LDH release.[14]
-
Gentle Handling: Overly forceful pipetting during media changes or reagent addition can damage cell membranes, causing LDH leakage.[13][14]
-
Serum Interference: The serum used in the culture medium may have high endogenous LDH activity. Consider using a serum-free medium during the final assay incubation step.[14]
-
Q4: this compound is precipitating in the culture medium. How can I resolve this?
Compound solubility is a common issue.[14]
-
Troubleshooting Steps:
-
Use a Suitable Solvent: DMSO is a common solvent for this compound. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[14]
-
Check Solubility Limit: Determine the solubility limit of this compound in your specific culture medium.
-
Proper Mixing: Ensure the compound is thoroughly mixed in the medium before adding it to the cells.
-
Quantitative Data Summary
This table summarizes key quantitative data for this compound based on published literature. IC50 values for cytotoxicity can be highly cell-line dependent and should be determined empirically.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (FOXO1 Inhibition) | 0.033 µM | In vitro assay | [4] |
Visualizations
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Dual inhibition of FOXO1 and GSK3 by this compound leading to apoptosis.
General Experimental Workflow for Cytotoxicity Assessment
Caption: Standard workflow for assessing the cytotoxicity of a test compound.
Troubleshooting Logic for High Replicate Variability
Caption: Decision tree for troubleshooting high variability in cytotoxicity assays.
References
- 1. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 7. "FOXO1 Inhibitor, this compound, induces cell cycle arrest and reverses ant" by Antanay Hall [digitalscholarship.tsu.edu]
- 8. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells | Scilit [scilit.com]
- 9. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. benchchem.com [benchchem.com]
- 15. Reddit - The heart of the internet [reddit.com]
Optimizing incubation time for AS1842856 in cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for the FOXO1 inhibitor AS1842856 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound?
There is no single universal starting incubation time for this compound, as the optimal duration depends on the cell type and the biological process being investigated. Based on published studies, incubation times can range from a few hours to several days. For initial experiments, it is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal time point for your specific cell line and endpoint.
Q2: How does the mechanism of action of this compound influence the choice of incubation time?
This compound is known to be a potent and selective inhibitor of FOXO1, but it also directly inhibits GSK3.[1][2] The effects of FOXO1 inhibition on gene transcription may require longer incubation times to observe changes in protein expression and subsequent cellular phenotypes. Conversely, effects related to GSK3 inhibition might be observable at earlier time points. Therefore, the choice of incubation time should consider which pathway is of primary interest.
Q3: What are the typical concentration ranges for this compound and how do they relate to incubation time?
The effective concentration of this compound is highly cell-line dependent, with IC50 values reported in the nanomolar to low micromolar range.[1][3] Generally, higher concentrations may produce effects at shorter incubation times, but may also increase the risk of off-target effects and cytotoxicity. It is crucial to perform a dose-response experiment in conjunction with a time-course experiment to identify the optimal concentration and incubation time that yields the desired biological effect with minimal toxicity.
Q4: How stable is this compound in cell culture media?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Incubation time is too short. | Increase the incubation time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal duration for your experimental endpoint. |
| Concentration of this compound is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| Cell line is resistant to this compound. | Consider using a different cell line or an alternative inhibitor. Verify FOXO1 expression and activity in your cell line. | |
| High levels of cell death/cytotoxicity | Incubation time is too long. | Reduce the incubation time. Analyze earlier time points in your time-course experiment. |
| Concentration of this compound is too high. | Lower the concentration of this compound. Refer to your dose-response curve to select a less toxic concentration. | |
| Off-target effects. | Ensure the observed phenotype is specific to FOXO1 inhibition by using a rescue experiment (e.g., overexpressing a resistant FOXO1 mutant) or a secondary inhibitor. | |
| Inconsistent results between experiments | Variability in cell confluence at the time of treatment. | Standardize the cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment. |
| Degradation of this compound in media during long incubations. | For experiments longer than 48-72 hours, consider replenishing the media with fresh this compound. | |
| Instability of this compound stock solution. | Prepare fresh stock solutions of this compound and store them properly at -20°C for no longer than 3 months.[4] |
Experimental Protocols
General Protocol for Determining Optimal Incubation Time
This protocol outlines a general workflow for determining the optimal incubation time for this compound in a specific cell line and for a particular experimental endpoint.
1. Materials:
- This compound
- Cell line of interest
- Complete cell culture medium
- Multi-well cell culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis)
- Reagents for the chosen endpoint assay (e.g., MTT or CellTiter-Glo for viability, antibodies for Western blotting, reagents for qPCR)
2. Procedure:
Data Presentation
Table 1: Summary of this compound Incubation Times and Concentrations in Various Cell Lines
| Cell Line | Concentration(s) | Incubation Time(s) | Observed Effect(s) | Citation(s) |
| B-cell acute lymphoblastic leukemia (B-ALL) | 10 nM - 500 nM | 2, 24, 48 hours; 3, 6 days | Cytotoxicity, cell cycle arrest, apoptosis, CTNNB1 stabilization | [1][2] |
| Glioblastoma multiforme (GBM) | 1 µM | 48 hours | Reduced colony formation, induction of pro-apoptotic genes | [5][6] |
| Basal-like breast cancer (BBC) | 1 µM | 48 hours | Reduced colony formation, induction of pro-apoptotic genes | [5][6] |
| Burkitt Lymphoma (BL) | Not specified | 4, 5 days | Apoptosis, cell cycle inhibition | [7][8] |
| Osteosarcoma (CCHOSD, Hos, LM7) | Not specified | Not specified | G2/M cell cycle arrest, increased p21 expression | [9] |
| T cells | 500 nM | 7 days | Increased cytotoxic activity | [10] |
| Acute Myeloid Leukemia (AML) | IC50: 0.023–1.542 μM | 6 hours, 12 days | Induced differentiation, inhibited proliferation | [3] |
Visualizations
Caption: Dual inhibitory mechanism of this compound on FOXO1 and GSK3 signaling pathways.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for common issues with this compound experiments.
References
- 1. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting cis-regulatory elements of FOXO family is a novel therapeutic strategy for induction of leukemia cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ≥98% (HPLC), solid, Foxo1 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FOXO1 Confers Maintenance of the Dark Zone Proliferation and Survival Program and Can Be Pharmacologically Targeted in Burkitt Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges with AS1842856 in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting long-term studies with the FOXO1 inhibitor, AS1842856.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule that acts as a potent and selective inhibitor of the Forkhead box O1 (FOXO1) transcription factor.[1][2] It directly binds to the dephosphorylated (active) form of FOXO1, preventing its interaction with DNA and subsequent transactivation of target genes.[2][3] This inhibition leads to the modulation of various cellular processes, including gluconeogenesis, adipogenesis, and apoptosis.[1][4][5][6]
Q2: Are there any known off-target effects of this compound that I should be aware of in my long-term experiments?
Yes, beyond its effects on FOXO1, this compound has been identified as a direct inhibitor of Glycogen Synthase Kinase 3 (GSK3), with inhibitory effects on both GSK3A and GSK3B isoforms.[7][8] This can lead to the stabilization of β-catenin, a key component of the Wnt signaling pathway.[7][8] When designing long-term studies, it is crucial to consider this off-target activity and include appropriate controls to differentiate between FOXO1- and GSK3-mediated effects.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[9] For long-term storage, the solid compound should be stored at -20°C and is stable for at least four years.[10] Once reconstituted in DMSO, stock solutions should be aliquoted and frozen at -20°C. These stock solutions are reported to be stable for up to 3 months.[3] To avoid degradation from repeated freeze-thaw cycles, it is recommended to use fresh aliquots for each experiment.
Q4: What is the oral bioavailability and half-life of this compound in vivo?
In Wistar rats, this compound has demonstrated an oral bioavailability of 1.47%.[4] Following oral administration, the half-life was determined to be 5.30 hours.[4] This pharmacokinetic profile should be considered when designing the dosing regimen for long-term in vivo studies to maintain effective compound exposure.
Troubleshooting Guides
In Vitro Studies
Problem: I am observing high variability or a loss of compound activity in my long-term cell culture experiments.
-
Possible Cause 1: Compound Instability in Culture Media. While stock solutions in DMSO are relatively stable, the stability of this compound in aqueous cell culture media over extended periods may be limited.
-
Solution: For long-term experiments, it is recommended to refresh the culture media with freshly diluted this compound every 24-48 hours. Avoid pre-mixing large batches of media containing the compound for use over several days.
-
-
Possible Cause 2: Cell Density and Confluency. The effective concentration of the inhibitor can be influenced by cell density and the rate of cell proliferation.
-
Solution: Maintain a consistent cell seeding density and monitor confluency throughout the experiment. Ensure that the cells are in the logarithmic growth phase when initiating treatment. For experiments lasting several days or weeks, it may be necessary to split and re-plate the cells with fresh compound-containing media.
-
Problem: I am seeing unexpected cellular effects that may not be related to FOXO1 inhibition.
-
Possible Cause: Off-Target Effects on GSK3. As mentioned in the FAQs, this compound also inhibits GSK3. This can impact pathways such as Wnt/β-catenin signaling.[7][8]
-
Solution 1: Use a GSK3 Inhibitor Control. Include a specific GSK3 inhibitor (e.g., CHIR-99021) as a separate treatment group to identify effects specifically due to GSK3 inhibition.
-
Solution 2: Rescue Experiments. To confirm that the observed phenotype is due to FOXO1 inhibition, consider performing rescue experiments by overexpressing a constitutively active form of FOXO1.
-
Solution 3: RNAi/CRISPR. Use genetic approaches like siRNA or CRISPR/Cas9 to specifically knock down FOXO1 and compare the phenotype to that observed with this compound treatment.
-
In Vivo Studies
Problem: I am unsure about the appropriate dosing and formulation for my long-term mouse study.
-
Solution: Dosing and Formulation.
-
Dose: A previously reported oral dose in mice for anti-diabetic studies was 300 nM in plasma concentration.[11] However, the optimal dose will depend on the animal model and the specific research question. A dose-response study is recommended.
-
Administration: Due to its 5.30-hour half-life in rats, daily or twice-daily oral gavage may be necessary to maintain consistent plasma concentrations.[4]
-
Problem: I am concerned about potential long-term toxicity.
-
Solution: Monitoring for Toxicity. While one study has reported a lack of significant side effects with long-term treatment in mice, it is crucial to monitor the animals closely.[12]
-
Regular Health Checks: Monitor body weight, food and water intake, and general animal behavior daily.
-
Histopathology: At the end of the study, perform a thorough necropsy and histopathological analysis of major organs (liver, kidney, spleen, etc.) to assess any potential long-term toxicity.
-
Blood Chemistry: Collect blood samples at intermediate time points and at the study endpoint to analyze markers of liver and kidney function.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Assay Type | Reference |
| HepG2 | Human Liver Cancer | 33 | FOXO1-mediated promoter activity | [2] |
| BCR::ABL1+ pre-B cells | Mouse Pre-B Leukemia | 34 | Cell Viability | [7] |
| Burkitt Lymphoma Cell Lines | Human B-cell Lymphoma | 2 - 94 | Cell Viability (MTT assay) | [11] |
| 3T3-L1 | Mouse Preadipocytes | 33 | FOXO1 Inhibition | [5] |
| Glioblastoma & Basal-like Breast Cancer Lines | Human Cancers | Not specified (effective at 200 nM - 1.0 µM) | Colony Formation | [13] |
Table 2: Pharmacokinetic Parameters of this compound in Wistar Rats
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability | 1.47% | Oral | [4] |
| Half-life (t1/2) | 5.30 hours | Oral | [4] |
| Half-life (t1/2) | 0.603 hours | Intravenous | [4] |
| Peak Plasma Level (Cmax) | 29.2 ng/mL | Oral (100 mg/kg) | [4] |
| AUC | 423 ng·h/mL | Oral (100 mg/kg) | [4] |
Experimental Protocols
Western Blotting for FOXO1 and p-FOXO1
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total FOXO1 and phosphorylated FOXO1 (e.g., p-FOXO1 Ser256) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Co-Immunoprecipitation (Co-IP) to study FOXO1 protein interactions
This protocol provides a general framework for Co-IP experiments.
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease and phosphatase inhibitors.
-
-
Pre-clearing:
-
Incubate the cell lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against FOXO1 or the protein of interest overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-3 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting with antibodies against FOXO1 and the expected interacting partners.
-
Mandatory Visualization
Caption: Signaling pathways affected by this compound.
Caption: General workflow for long-term studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 3. This compound ≥98% (HPLC), solid, Foxo1 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. AS 1842856 | Other Transcription Factors | Tocris Bioscience [tocris.com]
- 5. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting FoxO1 with this compound suppresses adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ulab360.com [ulab360.com]
- 10. www2.nau.edu [www2.nau.edu]
- 11. protocols.io [protocols.io]
- 12. bio-rad.com [bio-rad.com]
- 13. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
AS1842856's impact on pathways other than Foxo1
Welcome to the technical support center for AS1842856. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings, with a particular focus on its effects beyond the Foxo1 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cell-permeable small molecule that was initially identified as a potent and selective inhibitor of the Forkhead box O1 (Foxo1) transcription factor.[1][2] It directly binds to the active, dephosphorylated form of Foxo1, thereby inhibiting its transcriptional activity.[1] However, recent evidence has revealed that this compound also functions as a direct inhibitor of Glycogen Synthase Kinase 3 (GSK3), making it a dual inhibitor of both Foxo1 and GSK3.[3][4][5]
Q2: I am observing effects in my experiment that cannot be solely attributed to Foxo1 inhibition. What other pathways might be affected by this compound?
Beyond its primary targets, Foxo1 and GSK3, this compound has been reported to impact several other signaling pathways, which could explain unexpected experimental outcomes. These include:
-
mTORC1 Signaling: this compound can influence the mTORC1 pathway, a central regulator of cell growth and metabolism.[6][7][8]
-
Apoptosis: The compound can induce apoptosis by upregulating the expression of pro-apoptotic genes such as FAS and BIM.
-
PPARγ Activity: this compound has been shown to suppress the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis.[9]
-
Mitochondrial Function: The inhibitor can affect mitochondrial protein expression and function.[10]
It is crucial to consider these alternative pathways when designing experiments and interpreting data.
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[11] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[11]
Q4: What is the solubility of this compound?
This compound is soluble in DMSO.[1] One supplier suggests a solubility of 5 mg/mL in DMSO. For in vivo studies, it can be dissolved in vehicles such as 6% HP-β-CD in saline or a mixture of 10% DMSO and 90% corn oil.[12] It is important to use fresh, anhydrous DMSO as moisture can reduce its solubility.[1]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Off-target effects of this compound, particularly GSK3 inhibition.
-
Troubleshooting Steps:
-
Validate the observed phenotype: Confirm that the effect is reproducible.
-
Consider the dual-inhibitor nature: Design experiments to dissect the contributions of Foxo1 versus GSK3 inhibition. This could involve using a more selective GSK3 inhibitor (e.g., CHIR-99021) as a control or using siRNA to knock down either Foxo1 or GSK3.[3]
-
Titrate the concentration: Use the lowest effective concentration of this compound to minimize off-target effects. Refer to the quantitative data table for IC50 values.
-
Time-course experiments: The effects on different pathways may have distinct kinetics. For example, GSK3 inhibition and subsequent CTNNB1 accumulation can be observed within an hour, while other effects may take longer.[3]
-
Problem 2: Difficulty in dissolving this compound for stock solutions.
-
Possible Cause: Use of old or hydrated DMSO.
-
Troubleshooting Steps:
-
Use fresh, anhydrous DMSO: Purchase high-quality, anhydrous DMSO and use it immediately after opening.[1]
-
Gentle warming and sonication: If precipitation occurs, gentle warming (e.g., to 60°C) and/or sonication can aid in dissolution.[11][12]
-
Prepare fresh stock solutions: Avoid using old stock solutions where the solvent may have absorbed moisture.
-
Problem 3: High background or non-specific bands in Western blot analysis.
-
Possible Cause: Suboptimal antibody concentrations or blocking conditions.
-
Troubleshooting Steps:
-
Optimize antibody dilutions: Perform a titration of both primary and secondary antibodies to find the optimal concentration that maximizes specific signal and minimizes background.
-
Optimize blocking: Test different blocking buffers (e.g., 5% non-fat milk or 3-5% BSA in TBST) and blocking times (typically 1 hour at room temperature or overnight at 4°C).
-
Ensure adequate washing: Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specifically bound antibodies.
-
Quantitative Data Summary
| Parameter | Value | Target/System | Reference |
| IC50 | 33 nM | Foxo1 | [1][2] |
| 8.2 nM | GSK3B | [3] | |
| >1 µM | Foxo3a | [2] | |
| >1 µM | Foxo4 | [2] | |
| Inhibition at 0.1 µM | 70% | Foxo1-mediated promoter activity | [1] |
| 3% | Foxo3a-mediated promoter activity | [1] | |
| 20% | Foxo4-mediated promoter activity | [1] | |
| Effective Concentration | 10 nM | CTNNB1 stabilization in RS4;11 and 018Z cells | [3] |
| 40-80 nM | Apoptosis induction in BCP-ALL cells | ||
| 1.0 µM | Inhibition of adipogenesis in 3T3L1 cells | [1] |
Key Experimental Protocols
Western Blot Analysis for Protein Expression
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-CTNNB1, anti-cleaved Caspase-3, anti-PPARγ) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
Cell Viability Assay (MTT or CCK-8)
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Reagent Addition:
-
For MTT assay, add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay, add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment:
-
Treat cells with this compound or vehicle control for the desired time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash cells with cold PBS.
-
-
Staining:
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
Signaling Pathways and Experimental Workflows
Caption: this compound directly inhibits Foxo1 and GSK3, impacting downstream pathways.
Caption: Standard workflow for Western blot analysis of protein expression.
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. Amino acid-dependent control of mTORC1 signaling: a variety of regulatory modes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of mTORC1 by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting FoxO1 with this compound suppresses adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. lifetechindia.com [lifetechindia.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 15. researchgate.net [researchgate.net]
- 16. bu.edu [bu.edu]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. thno.org [thno.org]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 22. docs.abcam.com [docs.abcam.com]
- 23. scispace.com [scispace.com]
Technical Support Center: AS1842856-Based Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AS1842856.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and cell-permeable small molecule inhibitor of the Forkhead box O1 (FOXO1) transcription factor.[1] Its primary mechanism involves directly binding to the dephosphorylated (active) form of FOXO1, thereby inhibiting its transcriptional activity.[2] This suppression of FOXO1-mediated gene transcription has been shown to regulate processes like gluconeogenesis, adipocyte differentiation, and autophagy.[1][3]
Q2: Is this compound selective for FOXO1?
While this compound is a potent inhibitor of FOXO1, it is not entirely selective and has been shown to have off-target effects. Notably, it also acts as a direct inhibitor of Glycogen Synthase Kinase 3 (GSK3), which can lead to the stabilization of β-catenin (CTNNB1).[4][5] Researchers should be aware of these off-target effects and design experiments with appropriate controls to distinguish between FOXO1-dependent and independent activities.[4][6]
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO. For stock solutions, it is recommended to reconstitute in DMSO and store at -20°C for up to 3 months. When preparing working solutions for in vivo experiments, it is advisable to prepare them fresh on the same day of use.[7]
Q4: What are the typical working concentrations for this compound in cell culture experiments?
The optimal concentration of this compound can vary depending on the cell type and the specific experiment. However, a general starting range is between 0.05 µM and 1 µM, which has been shown to potently block FOXO1 activity without significant cytotoxicity in several cell lines.[1][3] For specific applications, such as in B-cell acute lymphoblastic leukemia (B-ALL) cell lines, concentrations as low as 30-100 nM have been used.[4][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Problem 1: I am observing unexpected or off-target effects in my experiment.
-
Possible Cause: As mentioned, this compound is a known inhibitor of GSK3.[4][5] Your observed phenotype might be due to the inhibition of GSK3, leading to the accumulation of β-catenin, rather than or in addition to FOXO1 inhibition.
-
Troubleshooting Steps:
-
Include a GSK3 inhibitor control: Use a specific GSK3 inhibitor (e.g., CHIR-99021) as a positive control to assess the contribution of GSK3 inhibition to your observed effects.[4]
-
FOXO1 knockdown/knockout: To confirm that the observed effects are FOXO1-dependent, use genetic approaches such as siRNA or CRISPR/Cas9 to specifically reduce or eliminate FOXO1 expression.[4][8] Compare the results with those from this compound treatment.
-
Rescue experiment: If this compound is expected to downregulate a specific FOXO1 target gene (e.g., MYB), a rescue experiment can be performed by overexpressing that target gene to see if it reverses the effect of the inhibitor.[9]
-
Problem 2: I am not observing the expected inhibition of FOXO1 target genes.
-
Possible Cause 1: Suboptimal concentration of this compound. The effective concentration can be highly cell-type dependent.
-
Troubleshooting Step: Perform a dose-response experiment, treating cells with a range of this compound concentrations to determine the IC50 value for your specific cell line and assay.
-
Possible Cause 2: Incorrect timing of analysis. The transcriptional effects of this compound may precede observable phenotypic changes.
-
Troubleshooting Step: Conduct a time-course experiment. For example, decreased expression of target genes like Myc and Ccnd3 has been observed as early as 24 hours, while effects on the cell cycle may not be apparent until 48 hours.[4][5]
-
Possible Cause 3: Issues with reagent stability.
-
Troubleshooting Step: Ensure that the this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
Problem 3: I am observing high levels of cytotoxicity or cell death.
-
Possible Cause: While often used at non-toxic concentrations, this compound can induce apoptosis and cell cycle arrest in some cancer cell lines.[2][10][11]
-
Troubleshooting Steps:
-
Perform a viability assay: Use an MTT or similar cell viability assay to determine the cytotoxic concentration range of this compound for your cell line.[4][11]
-
Adjust concentration and duration: Lower the concentration of this compound or reduce the treatment duration to minimize cytotoxicity while still achieving the desired inhibitory effect.
-
Vehicle control: Always include a DMSO-only vehicle control to ensure that the observed cytotoxicity is not due to the solvent.[4]
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line Type | Specific Cell Line | IC50 Value (nM) | Reference |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | BCR::ABL1+ mouse pre-B cells | 34 | [4][5] |
| FOXO1 Inhibition | In vitro assay | 33 | [1] |
Table 2: Summary of this compound Effects on Downstream Targets
| Target Gene/Protein | Effect of this compound | Cell Type/Context | Reference |
| Myc | Downregulation | B-ALL | [4] |
| Ccnd3 | Downregulation | B-ALL | [4] |
| FAS (FAS cell surface death receptor) | Upregulation | Glioblastoma and Breast Cancer | [2] |
| BIM (BCL2L11) | Upregulation | Glioblastoma and Breast Cancer | [2] |
| PPARγ | Downregulation | Adipocytes | [3] |
| β-catenin (CTNNB1) | Stabilization | B-ALL | [4] |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere or stabilize overnight.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the desired final concentration in fresh cell culture medium.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.[4]
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[3][4]
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: After allowing cells to adhere, treat them with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 5-6 days).[4][11]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[11]
Western Blotting
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[12]
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
-
Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-FOXO1, anti-β-catenin, anti-GAPDH) overnight at 4°C with gentle shaking.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After further washes, add a chemiluminescent substrate and visualize the protein bands using an imaging system.[12]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Following cell treatment, extract total RNA using a suitable kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers (e.g., for MYC, CCND3, and a housekeeping gene like RPL13A or GAPDH).[4][5]
-
Thermal Cycling: Perform the qPCR on a real-time PCR system using a standard thermal cycling protocol.
-
Data Analysis: Analyze the results using the 2-ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene and compared to the vehicle-treated control.[4][11]
Mandatory Visualizations
Caption: this compound inhibits both FOXO1 and GSK3 signaling pathways.
Caption: General experimental workflow for this compound-based research.
Caption: Logical troubleshooting steps for this compound experiments.
References
- 1. Regulation of autoreactive CD4 T cells by FoxO1 signaling in CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FOXO1 Confers Maintenance of the Dark Zone Proliferation and Survival Program and Can Be Pharmacologically Targeted in Burkitt Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad.com [bio-rad.com]
- 13. biomol.com [biomol.com]
- 14. ulab360.com [ulab360.com]
Validation & Comparative
A Comparative Guide to Foxo1 Inhibitors: AS1842856 vs. AS1708727
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Forkhead box protein O1 (Foxo1) inhibitors, AS1842856 and AS1708727. The information presented is collated from various experimental studies to aid researchers in selecting the appropriate tool compound for their specific needs. This document summarizes their performance, provides supporting experimental data, and outlines the methodologies for key experiments.
Introduction to Foxo1 Inhibition
The transcription factor Foxo1 is a critical regulator of numerous cellular processes, including metabolism, cell cycle, and apoptosis. Its dysregulation is implicated in various diseases, most notably type 2 diabetes and certain cancers. Consequently, small molecule inhibitors of Foxo1 have emerged as valuable research tools and potential therapeutic agents. This guide focuses on a comparative analysis of two such inhibitors: this compound and AS1708727.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for this compound and AS1708727 based on available experimental data.
| Parameter | This compound | AS1708727 | Reference(s) |
| Target | Foxo1 | Foxo1 | [1][2][3] |
| IC50 (Foxo1 transcriptional activity) | 33 nM | Not explicitly reported as IC50 | [1] |
| EC50 (G6Pase mRNA inhibition) | Not explicitly reported as EC50 | 0.33 µM | [3] |
| EC50 (PEPCK mRNA inhibition) | Not explicitly reported as EC50 | 0.59 µM | [3] |
| Selectivity | Potent inhibitor of GSK3A and GSK3B (IC50 = 2.8 nM) | Information on broad selectivity profiling is limited. | [4] |
| In Vivo Efficacy (db/db mice) | Reduces blood glucose | Reduces blood glucose and triglycerides | [3] |
| Off-Target Effects | Significant off-target activity, notably inhibition of GSK3. | Potential for off-target effects exists but is less characterized in comparative studies. | [4][5][6] |
Signaling Pathway and Mechanism of Action
Both this compound and AS1708727 function by inhibiting the transcriptional activity of Foxo1. Foxo1 activity is primarily regulated by the insulin/PI3K/Akt signaling pathway. When activated, Akt phosphorylates Foxo1, leading to its exclusion from the nucleus and subsequent inhibition of its transcriptional activity. In the absence of this signaling, dephosphorylated Foxo1 translocates to the nucleus, where it binds to the promoters of target genes involved in processes like gluconeogenesis. The inhibitors are thought to interfere with the binding of Foxo1 to its DNA response elements.
Caption: Simplified diagram of the Foxo1 signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize Foxo1 inhibitors.
Luciferase Reporter Assay for Foxo1 Transcriptional Activity
This assay is fundamental for determining the inhibitory potency (IC50) of compounds against Foxo1.
Caption: Workflow for determining Foxo1 inhibitory activity using a luciferase reporter assay.
Protocol Details:
-
Cell Seeding: Plate HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Prepare a transfection mix containing a Foxo1 expression plasmid, a luciferase reporter plasmid with Foxo1 response elements (e.g., 3xIRS-LUC), and a control plasmid expressing Renilla luciferase. Transfect the cells according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubation: Allow the cells to express the plasmids for 24-48 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and AS1708727 in cell culture media. Replace the existing media with the media containing the inhibitors.
-
Incubation: Incubate the cells with the inhibitors for a predetermined time, typically 6-24 hours.
-
Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Reading: Measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[7][8][9][10]
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method is used to assess the effect of the inhibitors on the expression of Foxo1 target genes, such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).
Protocol Details:
-
Cell Treatment: Treat a suitable cell line (e.g., HepG2 or Fao hepatoma cells) with this compound or AS1708727 at various concentrations for a specified duration.
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes with primers specific for the target genes (G6Pase, PEPCK) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[11]
In Vivo Efficacy in Diabetic Mouse Models (db/db mice)
This protocol outlines a general procedure to evaluate the anti-diabetic effects of the inhibitors in a relevant animal model.
Protocol Details:
-
Animal Model: Use genetically diabetic db/db mice.
-
Acclimatization: Allow the mice to acclimate to the facility for at least one week.
-
Dosing: Administer this compound or AS1708727 orally at specified doses. A vehicle control group should be included.
-
Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at various time points after dosing.
-
Triglyceride Measurement: Collect blood samples to measure plasma triglyceride levels.
-
Gene Expression Analysis: At the end of the study, harvest tissues (e.g., liver) to analyze the expression of Foxo1 target genes by qRT-PCR.[3]
Discussion and Conclusion
Both this compound and AS1708727 are effective inhibitors of Foxo1 transcriptional activity and have demonstrated anti-diabetic properties in preclinical models. However, a key differentiator is the selectivity profile.
This compound has a well-documented off-target effect, potently inhibiting GSK3A and GSK3B.[4][5] This dual-inhibitory activity could be advantageous in certain contexts, such as in B-cell acute lymphoblastic leukemia where both Foxo1 and GSK3 are vulnerabilities.[5] However, for researchers aiming to specifically dissect the role of Foxo1, this lack of selectivity is a significant drawback and could lead to confounding results.
AS1708727 is presented as a Foxo1 inhibitor with demonstrated efficacy in reducing both blood glucose and triglyceride levels.[3] While its broader selectivity profile is not as extensively documented in direct comparative studies against a large panel of kinases, it may serve as a more selective tool for investigating Foxo1-mediated metabolic pathways, particularly where GSK3 inhibition is not desired.
Recommendations for Researchers:
-
For studies requiring high specificity for Foxo1, it is crucial to consider the off-target effects of this compound. Researchers may need to include additional controls or consider alternative, more selective inhibitors if available.
-
When interpreting data from studies using this compound, the potential contribution of GSK3 inhibition should be acknowledged.
-
AS1708727 may be a more suitable choice for studies focused on the specific metabolic roles of Foxo1, although further characterization of its selectivity would be beneficial.
Ultimately, the choice between this compound and AS1708727 will depend on the specific research question and the acceptable level of off-target activity. This guide provides a foundation for making an informed decision, and researchers are encouraged to consult the primary literature for more detailed information.
References
- 1. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the novel Foxo1 inhibitor AS1708727 on plasma glucose and triglyceride levels in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FOXO1 inhibition synergizes with FGF21 to normalize glucose control in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Using multiplexed regulation of luciferase activity and GFP translocation to screen for FOXO modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Reporter Gene Assays to Measure FOXO-Specific Transcriptional Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. Control of Foxo1 Gene Expression by Co-activator P300 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AS1842856 and Novel Selective Foxo1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Forkhead box protein O1 (Foxo1) is a critical transcription factor implicated in numerous cellular processes, including metabolism, cell cycle, and apoptosis. Its dysregulation is linked to various pathologies, making it a compelling target for therapeutic intervention. This guide provides a detailed comparison of the well-established Foxo1 inhibitor, AS1842856, with emerging novel selective inhibitors, offering insights into their performance based on available experimental data.
Overview of Foxo1 Inhibitors
This compound has long been a valuable tool for studying Foxo1 function. However, recent findings have illuminated significant off-target effects, most notably the potent inhibition of Glycogen Synthase Kinase 3 (GSK3).[1][2][3][4][5] This has spurred the development of more selective Foxo1 inhibitors, such as Compound 10 and JY-2, aiming for more precise therapeutic targeting.[6][7][8][9][10]
Performance Comparison: this compound vs. Novel Inhibitors
The following tables summarize the quantitative data available for this compound and the novel selective Foxo1 inhibitors, Compound 10 and JY-2.
Table 1: Potency Against Foxo1
| Compound | Target | IC50 | Reference |
| This compound | Human Foxo1 | 33 nM | [11] |
| Compound 10 | Human Foxo1 | 210 nM | [6] |
| Murine Foxo1 | 30 nM | [6] | |
| JY-2 | Foxo1 | 22 µM | [8][9][10][12] |
Table 2: Selectivity and Off-Target Effects
| Compound | Off-Target | IC50 | Notes | Reference |
| This compound | Foxo3a | >1 µM | Greater than 30-fold selectivity for Foxo1. | [11] |
| Foxo4 | >1 µM | Greater than 30-fold selectivity for Foxo1. | [11] | |
| GSK3β | 8.2 nM | Potent off-target inhibition. | [1] | |
| Compound 10 | Not specified | Not specified | Described as "highly selective" with no effects in Foxo1-deficient models. | [6][7][13][14] |
| JY-2 | Foxo3a | Moderately weaker than Foxo1 | Quantitative data not available. | [8][10][12] |
| Foxo4 | Moderately weaker than Foxo1 | Quantitative data not available. | [8][10][12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound as a novel small‐molecule GSK3α/β inhibitor against Tauopathy by accelerating GSK3α/β exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FOXO1-IN-10 | FOXO1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. FOXO1 inhibition synergizes with FGF21 to normalize glucose control in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. abmole.com [abmole.com]
- 10. researchgate.net [researchgate.net]
- 11. AS 1842856 | Other Transcription Factors | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. FOXO1 inhibition synergizes with FGF21 to normalize glucose control in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating AS1842856's Effect on Foxo1 Target Genes: A Comparative Guide
The transcription factor Forkhead box O1 (Foxo1) is a critical regulator of numerous cellular processes, including metabolism, cell cycle, and apoptosis. Its dysregulation has been implicated in a variety of diseases, making it a key target for therapeutic development. AS1842856 is a potent and selective inhibitor of Foxo1, offering a valuable tool for researchers to probe the function of this transcription factor. This guide provides a comparative analysis of this compound's effects on Foxo1 target genes, supported by experimental data and detailed protocols.
Mechanism of Action of this compound
This compound is a cell-permeable small molecule that directly binds to the dephosphorylated, active form of Foxo1, thereby inhibiting its transcriptional activity.[1][2] This targeted action prevents Foxo1 from binding to the promoter regions of its target genes, leading to a modulation of their expression. The inhibitory effect of this compound is potent, with a reported half-maximal inhibitory concentration (IC50) of 33 nM in HepG2 cells.[1]
Comparative Analysis of this compound and Alternatives on Foxo1 Target Genes
This compound has been shown to modulate the expression of a variety of Foxo1 target genes involved in distinct cellular pathways. The following table summarizes the quantitative effects of this compound and compares them with another Foxo1 inhibitor, AS1708727, and RNA interference (RNAi), providing a broader context for its activity.
| Target Gene | Cellular Process | Compound/Method | Cell Line | Concentration/ Condition | Effect on Gene Expression | Reference |
| G6Pase | Gluconeogenesis | This compound | Fao (hepatic) | Not specified | Decrease in mRNA levels | [1][3] |
| PEPCK | Gluconeogenesis | This compound | Fao (hepatic) | Not specified | Decrease in mRNA levels | [1][3] |
| PPARγ | Adipogenesis | This compound | 3T3-L1 | 0.1 µM | Significant suppression | [3] |
| FAS | Apoptosis | This compound | BT549, MDA-MB-468 | 1 µM | Robust induction | [4] |
| BIM | Apoptosis | This compound | BT549, MDA-MB-468 | 1 µM | Robust induction | [4] |
| FAS | Apoptosis | AS1708727 | BT549 | 1 µM | Induced after 4 days | [4] |
| FAS | Apoptosis | FOXO1 RNAi | Not specified | Not applicable | Induction | [5] |
| WNT target genes (LEF1, TCF7) | Stem-cell like gene expression | This compound | BT549 | Not specified | Robustly induced | [6] |
Experimental Protocols
To validate the effects of this compound on Foxo1 target genes, a series of standard molecular and cellular biology techniques are employed. Below are detailed methodologies for key experiments.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines for the study (e.g., HepG2 for metabolic studies, BT549 for breast cancer research).
-
Culture Conditions: Maintain cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound or the vehicle control (DMSO) for the specified duration (e.g., 24-48 hours).
-
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and primers specific for the Foxo1 target genes of interest and a housekeeping gene (e.g., GAPDH, TUBB) for normalization.
-
Run the reaction on a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Western Blotting
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Foxo1, p-Foxo1, target gene proteins, and a loading control like β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Colony Formation Assay
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: Treat the cells with this compound or vehicle control.
-
Incubation: Allow the cells to grow for a period of 1-2 weeks, replacing the medium with fresh medium containing the treatment every 2-3 days.
-
Staining and Quantification:
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Wash the plates and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) to assess the effect of the treatment on cell proliferation and survival.
-
Experimental Workflow
The following diagram illustrates a typical workflow for validating the effect of a chemical compound like this compound on a specific signaling pathway and its target genes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. | BioWorld [bioworld.com]
- 3. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Inhibition of Foxo1 by AS1842856: A Comparative Guide
This guide provides a comprehensive overview of methods to validate the inhibition of the transcription factor Forkhead box protein O1 (Foxo1) by the small molecule inhibitor AS1842856 in a cellular context. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of experimental techniques and alternative inhibitors to ensure robust and reliable results.
Introduction to Foxo1 and this compound
Foxo1 is a key transcription factor involved in a multitude of cellular processes, including metabolism, cell cycle regulation, and apoptosis.[1] Its dysregulation is implicated in various diseases, making it an attractive therapeutic target.[1] this compound is a cell-permeable small molecule that has been widely used as a specific inhibitor of Foxo1.[2][3][4] It directly binds to the dephosphorylated, active form of Foxo1, thereby blocking its transcriptional activity.[2][5][6]
Mechanism of Action and Specificity of this compound
This compound potently and selectively inhibits Foxo1-mediated transactivation with a reported IC50 of 33 nM.[2] Its inhibitory effect on other Foxo isoforms, such as Foxo3a and Foxo4, is significantly less potent.[2] However, recent studies have revealed that this compound also exhibits off-target activity, most notably as a potent inhibitor of Glycogen Synthase Kinase 3 (GSK3A and GSK3B).[7][8][9] This dual inhibition of both Foxo1 and GSK3 contributes to its cytotoxic effects in certain cancer cells.[7][8] Therefore, it is crucial to employ a multi-faceted approach to validate the specific inhibition of Foxo1 in any given cellular model.
Key Experimental Assays for Validation
To confirm the inhibitory effect of this compound on Foxo1, a combination of the following assays is recommended.
Western Blotting for Foxo1 Phosphorylation and Expression
Principle: The activity of Foxo1 is regulated by its phosphorylation status. The PI3K-Akt signaling pathway, when activated, leads to the phosphorylation of Foxo1 at key residues (e.g., Ser256), which causes its translocation from the nucleus to the cytoplasm, rendering it inactive.[1][6] this compound is expected to primarily act on the active, dephosphorylated Foxo1 in the nucleus. Western blotting can be used to assess the levels of total Foxo1 and phosphorylated Foxo1 (p-Foxo1).[10]
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total Foxo1 and p-Foxo1 (Ser256).[10] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[11]
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric Analysis: Quantify the band intensities using software like ImageJ.
Expected Results: Treatment with this compound may lead to a decrease in the ratio of p-Foxo1 to total Foxo1, indicating a shift towards the active, dephosphorylated form that the inhibitor targets.[11] Some studies have reported varied effects on total Foxo1 protein levels after this compound treatment.[3][4][11]
Luciferase Reporter Assay for Foxo1 Transcriptional Activity
Principle: This is a direct and quantitative method to measure the transcriptional activity of Foxo1.[12][13] It involves co-transfecting cells with a plasmid expressing Foxo1 and a reporter plasmid containing a luciferase gene under the control of a promoter with Foxo1 binding sites (e.g., insulin (B600854) response elements).[12][14] A decrease in luciferase activity upon treatment with this compound indicates inhibition of Foxo1's transcriptional function.[2]
Experimental Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HepG2 or HEK293T) with a Foxo1 expression vector and a Foxo1-responsive luciferase reporter plasmid. A Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.[14]
-
Inhibitor Treatment: After 24 hours, treat the transfected cells with different concentrations of this compound.
-
Cell Lysis and Luciferase Assay: After the desired treatment period (e.g., 24 hours), lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[14]
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity.
Expected Results: A dose-dependent decrease in the normalized luciferase activity in this compound-treated cells compared to the vehicle-treated control.[2]
Quantitative PCR (qPCR) for Foxo1 Target Gene Expression
Principle: Foxo1 regulates the transcription of several target genes involved in processes like gluconeogenesis.[15] Measuring the mRNA levels of these target genes by qPCR is an effective way to assess the downstream effects of Foxo1 inhibition.[16] Commonly studied target genes include Glucose-6-phosphatase (G6Pase) and Phosphoenolpyruvate carboxykinase (PEPCK).[2][15][17][18][19][20]
Experimental Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described for the Western blot protocol. Extract total RNA from the cells using a suitable kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using primers specific for Foxo1 target genes (e.g., G6Pase, PEPCK) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.
Expected Results: A significant reduction in the mRNA levels of G6Pase and PEPCK in cells treated with this compound.[2][21]
Immunofluorescence for Foxo1 Subcellular Localization
Principle: This technique allows for the visualization of Foxo1's location within the cell.[22] Active Foxo1 resides in the nucleus, while its phosphorylation by Akt leads to its cytoplasmic translocation.[22] While this compound acts on nuclear Foxo1, this method can be used to confirm the nuclear localization of Foxo1 under basal conditions and to observe any potential changes upon treatment, especially in combination with stimuli that affect the PI3K/Akt pathway.
Experimental Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat them with this compound, with or without an activator of the PI3K/Akt pathway like insulin.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize them with 0.1% Triton X-100.
-
Immunostaining: Block with a suitable blocking buffer and incubate with a primary antibody against Foxo1. Follow this with incubation with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Imaging: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Microscopy: Acquire images using a fluorescence or confocal microscope.
Expected Results: In untreated cells, Foxo1 may be observed in both the nucleus and cytoplasm. Treatment with an PI3K/Akt activator should promote cytoplasmic localization. This compound is expected to inhibit the transcriptional activity of the nuclear Foxo1.
Comparison of Foxo1 Inhibitors
For a comprehensive validation, it is beneficial to compare the effects of this compound with other Foxo1 inhibitors and with genetic knockdown of Foxo1.
| Inhibitor/Method | IC50 / Efficiency | Mechanism of Action | Known Off-Target Effects | References |
| This compound | 33 nM for Foxo1 | Directly binds to dephosphorylated (active) Foxo1, inhibiting its transcriptional activity. | Potent inhibitor of GSK3A and GSK3B. | [2][7][8][9] |
| AS1708727 | Potent Foxo1 inhibitor | Small molecule inhibitor of Foxo1. | Less characterized than this compound. | [6] |
| Compound 10 | Highly selective Foxo1 inhibitor | Small molecule inhibitor of Foxo1. | Reported to be more selective for Foxo1 with fewer off-target effects compared to this compound. | [9] |
| FOXO1 siRNA/shRNA | High knockdown efficiency | Post-transcriptionally silences the FOXO1 gene, leading to reduced Foxo1 protein levels. | Can have off-target effects on other genes depending on the sequence. | [4] |
Data Presentation
Quantitative data from the validation experiments should be summarized in clear and concise tables.
Table 1: Effect of this compound on Foxo1 Target Gene Expression (qPCR)
| Treatment | Concentration | Relative G6Pase mRNA Expression (Fold Change) | Relative PEPCK mRNA Expression (Fold Change) |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| This compound | 100 nM | Value | Value |
| This compound | 500 nM | Value | Value |
| This compound | 1 µM | Value | Value |
Table 2: Effect of this compound on Foxo1 Transcriptional Activity (Luciferase Assay)
| Treatment | Concentration | Normalized Luciferase Activity (Relative Light Units) |
| Vehicle (DMSO) | - | 1.0 |
| This compound | 10 nM | Value |
| This compound | 100 nM | Value |
| This compound | 1 µM | Value |
Visualizations
Foxo1 Signaling Pathway
References
- 1. What are FOXO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. | BioWorld [bioworld.com]
- 6. mdpi.com [mdpi.com]
- 7. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the Activity of Transcription Factor FoxO1 | Springer Nature Experiments [experiments.springernature.com]
- 11. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptional Activity of FOXO Transcription Factors Measured by Luciferase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reporter Gene Assays to Measure FOXO-Specific Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ChIP and Luciferase Reporter Assays [bio-protocol.org]
- 15. Foxo1 links insulin signaling to C/EBPα and regulates gluconeogenesis during liver development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring FOXO Activity by Using qPCR-Based Expression Analysis of FOXO Target Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peroxisome Proliferator-activated Receptor α Is Responsible for the Up-regulation of Hepatic Glucose-6-phosphatase Gene Expression in Fasting and db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The forkhead transcription factor Foxo1 (Fkhr) confers insulin sensitivity onto glucose-6-phosphatase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Increased expression and activity of the transcription factor FOXO1 in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regulation of basal expression of hepatic PEPCK and G6Pase by AKT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Monitoring FoxO1 Localization in Chemically Identified Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Confirming AS1842856 Specificity for Foxo1: A Comparative Guide to Rescue Experiments
For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount. This guide provides a comparative analysis of experimental data to confirm the specificity of AS1842856 for its primary target, the transcription factor Foxo1. We delve into rescue experiments, compare its performance with other Foxo1 inhibitors, and discuss its known off-target effects.
This compound is a small molecule inhibitor that has been widely used to study the physiological roles of Foxo1, a key regulator of metabolism, cell cycle, and apoptosis.[1][2] It acts by binding to the dephosphorylated, active form of Foxo1, thereby inhibiting its transcriptional activity.[3][4] However, a comprehensive evaluation of its specificity requires rigorous experimental validation, including rescue experiments and comparison with alternative inhibitors.
Comparative Efficacy and Specificity of Foxo1 Inhibitors
The following table summarizes the in vitro potency of this compound against Foxo1 and its known off-target, GSK3, in comparison to other known Foxo1 inhibitors.
| Compound | Target | IC50 | Notes |
| This compound | Foxo1 | 0.03 µM | Potent inhibitor of Foxo1 transcriptional activity. [4] |
| Foxo3a | >1 µM | Lower potency against other Foxo isoforms.[4] | |
| Foxo4 | >1 µM | Lower potency against other Foxo isoforms.[4] | |
| GSK3A/B | Not specified | Identified as a direct inhibitor.[5][6] | |
| AS1708727 | Foxo1 | Not specified | Another Foxo1 inhibitor used in comparative studies.[7] |
| Compound 10 | Foxo1 | Not specified | Described as a more selective Foxo1 inhibitor than this compound.[8] |
Rescue Experiments: Confirming On-Target Activity
A critical experiment to demonstrate the specificity of an inhibitor is the "rescue" experiment. The logic is that if the inhibitor's effect is truly due to the inhibition of its intended target, then overexpressing that target should reverse the inhibitor's effect.
In the context of this compound, studies have shown that its cytotoxic effects in B-cell acute lymphoblastic leukemia (B-ALL) cell lines can be rescued by overexpressing wild-type Foxo1 (wtFOXO1).[6][9] This provides strong evidence that the anti-leukemic effect of this compound is mediated, at least in part, through its inhibition of Foxo1.
Below is a diagram illustrating the workflow of a typical rescue experiment.
Caption: Workflow of a rescue experiment to validate this compound's on-target effect on Foxo1.
Signaling Pathway of this compound Action
The canonical pathway involving Foxo1 is the Insulin/PI3K/Akt signaling cascade. In the absence of insulin, Foxo1 is active and translocates to the nucleus to regulate gene expression. This compound inhibits this transcriptional activity. The diagram below illustrates this pathway and highlights the off-target effect on GSK3.
References
- 1. What are FOXO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. A Review of FoxO1-Regulated Metabolic Diseases and Related Drug Discoveries | MDPI [mdpi.com]
- 5. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
Unveiling Apoptosis: FAS and BIM as Key Markers for AS1842856-Induced Cell Death
A Comparative Guide for Researchers in Oncology and Drug Development
The targeted induction of apoptosis, or programmed cell death, is a cornerstone of modern cancer therapy. Identifying reliable biomarkers to monitor this process is crucial for evaluating the efficacy of novel therapeutic agents. This guide provides a comprehensive comparison of the FOXO1 inhibitor AS1842856 with other well-established apoptosis inducers, focusing on the utility of FAS and BIM as key apoptotic markers. Experimental data, detailed protocols, and visual pathway diagrams are presented to aid researchers in designing and interpreting their studies.
Performance Comparison: this compound vs. Alternative Apoptosis Inducers
This compound, a potent and selective inhibitor of the transcription factor FOXO1, has emerged as a promising agent for inducing apoptosis in various cancer cell lines, particularly in glioblastoma and basal-like breast cancer.[1][2][3] Its mechanism of action involves the upregulation of pro-apoptotic genes, most notably FAS and BIM.[1][2] To contextualize its performance, we compare it with two widely used apoptosis inducers: Doxorubicin, a topoisomerase inhibitor, and Staurosporine, a broad-spectrum protein kinase inhibitor.
Quantitative Data on Apoptosis Induction
The following tables summarize the quantitative effects of this compound and Doxorubicin on apoptosis and the expression of FAS and BIM in relevant cancer cell lines. While direct comparative studies are limited, the available data provides valuable insights into their relative potency and mechanisms.
Table 1: Induction of Apoptosis by this compound and Doxorubicin
| Compound | Cell Line | Concentration | Treatment Duration | % of Apoptotic Cells (Annexin V+) | Reference |
| This compound | MDA-MB-468 (Breast Cancer) | 1 µM | 48 hours | ~25% | [1] |
| This compound | BT549 (Breast Cancer) | 1 µM | 48 hours | ~30% | [1] |
| This compound | LN229 (Glioblastoma) | 1 µM | 48 hours | ~40% | [1] |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | 1 µM | 48 hours | Not specified | [4] |
| Doxorubicin | MCF7 (Breast Cancer) | 160 nM | Not specified | Not specified | [4] |
Table 2: Upregulation of FAS and BIM Gene Expression
| Compound | Cell Line | Concentration | Treatment Duration | FAS Fold Change (qRT-PCR) | BIM Fold Change (qRT-PCR) | Reference |
| This compound | MDA-MB-468 (Breast Cancer) | 1 µM | 48 hours | ~4.5 | ~2.5 | [1] |
| This compound | BT549 (Breast Cancer) | 1 µM | 48 hours | ~3.0 | ~2.0 | [1] |
| This compound | U87MG (Glioblastoma) | 1 µM | 48 hours | ~3.5 | ~2.0 | [1] |
| Doxorubicin | MCF7 (Breast Cancer) | 160 nM | Not specified | ~2.77 | Not Reported | [4] |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | Not specified | Not specified | No significant change | Not Reported | [4] |
Note: Data for Staurosporine's direct effect on FAS and BIM expression in these specific cell lines was not available in the reviewed literature.
Signaling Pathways of Apoptosis Induction
Understanding the molecular pathways activated by these compounds is critical for interpreting experimental results and designing combination therapies.
Experimental Protocols
Detailed and reproducible protocols are essential for validating and extending these findings. Below are methodologies for key experiments.
Western Blotting for FAS and BIM
This protocol provides a framework for detecting FAS and BIM protein levels in cell lysates.
Materials:
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-FAS, Rabbit anti-BIM
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells as required. Wash with ice-cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method allows for the quantification of apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells as required. Harvest both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound effectively induces apoptosis in glioblastoma and breast cancer cells, a process clearly marked by the upregulation of FAS and BIM. This guide provides a framework for comparing its efficacy against other apoptosis inducers. The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers investigating novel cancer therapeutics and the intricate mechanisms of programmed cell death. Further studies directly comparing the quantitative effects of these compounds on FAS and BIM expression in the same cell lines would be highly beneficial for the field.
References
- 1. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Doxorubicin sensitizes breast cancer cells to natural killer cells in connection with increased Fas receptors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of AS1842856: A Comparative Guide to Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological FOXO1 inhibitor, AS1842856, with genetic models of FOXO1 silencing, namely siRNA-mediated knockdown and CRISPR-Cas9 knockout. Cross-validation of small molecule inhibitors with genetic techniques is a cornerstone of rigorous drug development, ensuring on-target effects and elucidating the specific contributions of the target protein to cellular phenotypes. Here, we present a synthesis of experimental data to objectively evaluate the concordance of these distinct inhibitory approaches on key FOXO1-mediated processes: apoptosis and gluconeogenesis.
Data Presentation: Pharmacological vs. Genetic Inhibition of FOXO1
The following tables summarize quantitative data from various studies, offering a comparative view of the effects of this compound, FOXO1 siRNA, and FOXO1 knockout on cellular and molecular endpoints. It is important to note that direct side-by-side comparisons in the same experimental system are limited in the publicly available literature; therefore, this guide collates data from multiple sources to provide a comprehensive overview.
Table 1: Comparative Effects on Apoptosis
| Parameter | This compound Treatment | FOXO1 siRNA Knockdown | FOXO1 Knockout | Cell Line(s) |
| Induction of Apoptosis (% of apoptotic cells) | Increased Annexin V positive cells[1][2] | Increased apoptosis rate[3] | Increased apoptosis in cell transplants[4] | Glioblastoma, Breast Cancer, Osteosarcoma, Papillary Thyroid Carcinoma |
| Cleaved Caspase-3 Expression | Increased[1] | Increased[5] | - | Glioblastoma, Breast Cancer, Chondrocytes |
| Pro-apoptotic Gene Expression (e.g., FAS, BIM) | Upregulated[2][6] | Upregulated (BIM)[6] | Upregulated (Bim)[7] | Glioblastoma, Breast Cancer, BT549 cells |
Note: The percentage of apoptotic cells can vary significantly depending on the cell line, concentration of the inhibitor/siRNA, and the duration of the experiment.
Table 2: Comparative Effects on Gluconeogenesis
| Parameter | This compound Treatment | FOXO1 siRNA Knockdown | FOXO1 Knockout | Cell Line(s)/Model |
| Hepatic Glucose Production | Decreased[8][9][10] | Decreased[11] | Decreased[12][13][14] | Primary Hepatocytes, HepG2, Mouse Models |
| G6Pase mRNA Expression | Decreased[8] | Decreased[11] | Decreased[13][15][16] | Hepatocytes, Mouse Liver |
| PEPCK mRNA Expression | Decreased[8] | Decreased[11] | Decreased[13][15] | Hepatocytes, Mouse Liver |
Note: The magnitude of the effect on gluconeogenesis is dependent on the specific experimental conditions, including the presence of gluconeogenic stimuli.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for cross-validation.
Caption: Simplified FOXO1 signaling pathway and points of intervention.
Caption: Workflow for cross-validating this compound with genetic models.
Experimental Protocols
1. FOXO1 Transcriptional Activity Assay
This protocol describes a general method for assessing FOXO1 transcriptional activity using a luciferase reporter assay.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HepG2) in a 24-well plate at a density that allows for ~80% confluency on the day of transfection.
-
Co-transfect cells with a FOXO1 expression vector and a luciferase reporter plasmid containing a FOXO1-responsive element (e.g., insulin-responsive element) using a suitable transfection reagent. A control plasmid (e.g., Renilla luciferase) should be co-transfected for normalization.
-
-
Treatment:
-
24 hours post-transfection, treat the cells with this compound at various concentrations or with the vehicle control.
-
For genetic comparison, cells can be pre-treated with FOXO1 siRNA or be derived from a FOXO1 knockout model.
-
-
Luciferase Assay:
-
After the desired treatment period (e.g., 24 hours), lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
2. Apoptosis Assay (Annexin V Staining)
This protocol outlines the detection of apoptosis using Annexin V staining followed by flow cytometry.
-
Cell Preparation:
-
Treat cells with this compound, FOXO1 siRNA, or generate a FOXO1 knockout cell line. Include appropriate controls.
-
Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
-
3. siRNA-Mediated Knockdown of FOXO1
This protocol provides a general guideline for transiently knocking down FOXO1 expression using siRNA.
-
siRNA Preparation:
-
Resuspend lyophilized FOXO1-specific siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.
-
-
Transfection:
-
On the day of transfection, dilute the siRNA and a suitable lipid-based transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to cells cultured in antibiotic-free medium.
-
-
Validation:
-
After 48-72 hours, harvest the cells to assess FOXO1 knockdown efficiency by qRT-PCR or Western blotting.
-
4. CRISPR-Cas9 Mediated Knockout of FOXO1
This protocol describes the generation of a stable FOXO1 knockout cell line using the CRISPR-Cas9 system.
-
Guide RNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting an early exon of the FOXO1 gene using online design tools.
-
Clone the designed sgRNAs into a Cas9 expression vector.
-
-
Transfection and Selection:
-
Transfect the sgRNA/Cas9 plasmid into the target cells.
-
Select for transfected cells using an appropriate selection marker (e.g., puromycin).
-
-
Clonal Isolation and Validation:
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the clones and screen for FOXO1 knockout by genomic DNA sequencing to identify insertions or deletions (indels) and by Western blotting to confirm the absence of FOXO1 protein.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. siRNA-mediated silencing of FOXQ1 expression inhibits cell proliferation and induces apoptosis in human osteosarcoma cells - Wu - Translational Cancer Research [tcr.amegroups.org]
- 4. FOXO1 mediates miR-99a-5p/E2F7 to restrain breast cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of FOXO1 Activator/Repressor Balance Modulates Hepatic Glucose Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute exercise reduces hepatic glucose production through inhibition of the Foxo1/HNF-4α pathway in insulin resistant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. A Mutant Allele Encoding DNA Binding–Deficient FoxO1 Differentially Regulates Hepatic Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FoxO1 integrates direct and indirect effects of insulin on hepatic glucose production and glucose utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integrated Control Of Hepatic Lipogenesis Vs. Glucose Production Requires FoxO Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Deletion of Hepatic FoxO1/3/4 Genes in Mice Significantly Impacts on Glucose Metabolism through Downregulation of Gluconeogenesis and Upregulation of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AS1842856 and Compound 10 for Foxo1 Inhibition in Research
For researchers investigating the intricate roles of the Forkhead box protein O1 (Foxo1), selecting the appropriate small molecule inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two widely used Foxo1 inhibitors, AS1842856 and "compound 10," to aid researchers in making an informed choice for their specific study needs.
Executive Summary
This compound is a potent and cell-permeable inhibitor of Foxo1 transcriptional activity. In contrast, "compound 10" has emerged as a highly selective inhibitor of Foxo1. While both compounds effectively inhibit Foxo1, studies suggest that "compound 10" may be a superior tool for specifically studying Foxo1 function due to the potential for off-target effects with this compound. This guide will delve into the available data on their potency, selectivity, and experimental applications.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and "compound 10" based on published literature.
| Parameter | This compound | "compound 10" |
| IC50 (Foxo1) | ~30-33 nM[1][2][3][4] | 0.21 µM (human), 0.03 µM (mouse)[5] |
| Selectivity | Preferentially inhibits Foxo1 over Foxo3a and Foxo4[3]. Some studies report off-target effects[6][7]. | Highly selective for Foxo1, with minimal effects in genetic models of Foxo1 ablation[5][6][7][8]. |
| Mechanism of Action | Directly binds to active, unphosphorylated Foxo1, blocking its transcriptional activity[2][3][9]. | A highly selective small molecule inhibitor of the transcription factor Foxo1[5]. |
| In Vivo Efficacy | Reduces fasting plasma glucose levels in diabetic db/db mice[2]. | Improves insulin (B600854) sensitivity and glucose control in db/db mice without causing weight gain[5][6][8]. |
Signaling Pathway and Experimental Workflow
To visualize the context in which these inhibitors function, the following diagrams illustrate the Foxo1 signaling pathway and a general experimental workflow for comparing their effects.
Caption: The Foxo1 signaling pathway and points of inhibition.
Caption: A typical experimental workflow for comparing Foxo1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments used to characterize and compare this compound and "compound 10".
Foxo1 Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of Foxo1 in response to inhibitor treatment.
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2) in a 96-well plate at an appropriate density.
-
Transfection: Co-transfect the cells with a Foxo1 expression vector and a luciferase reporter plasmid containing Foxo1 response elements. A control plasmid (e.g., Renilla luciferase) should also be co-transfected for normalization.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, "compound 10," or vehicle control (DMSO).
-
Lysis and Luminescence Measurement: After a 16-24 hour incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis for Foxo1 Phosphorylation
This technique is used to assess the phosphorylation status of Foxo1, an indicator of its inactivation.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., Fao rat hepatoma cells) to ~80% confluency. Serum-starve the cells for 1-2 hours before treating with insulin, this compound, or "compound 10" for a specified time (e.g., 30 minutes)[2].
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against phospho-Foxo1 (Ser256) and total Foxo1 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and express the level of phosphorylated Foxo1 relative to the total Foxo1.
In Vivo Studies in Diabetic Mouse Models
Evaluating the efficacy of Foxo1 inhibitors in a physiological context is essential.
Methodology:
-
Animal Model: Utilize a diabetic mouse model, such as db/db mice.
-
Drug Administration: Administer this compound or "compound 10" orally at a specified dose and frequency for a defined period (e.g., 10 days)[8][10]. A vehicle control group should be included.
-
Monitoring: Measure key metabolic parameters such as ad libitum blood glucose levels, body weight, and food intake daily[8][10].
-
Fasting Studies: At the end of the treatment period, perform a 6-hour fast and measure blood glucose and plasma insulin levels[8][10].
-
Tissue Analysis: At the end of the study, tissues such as the liver can be harvested for gene expression analysis (e.g., G6Pase, PEPCK) via qPCR.
Concluding Remarks
Both this compound and "compound 10" are valuable tools for the study of Foxo1 biology. This compound is a well-established, potent inhibitor. However, for studies demanding high specificity to dissect the precise roles of Foxo1, "compound 10" appears to be the more suitable choice due to its reported higher selectivity and fewer off-target effects[6][7]. Researchers should carefully consider the specific requirements of their experimental system when selecting a Foxo1 inhibitor. The protocols and comparative data presented in this guide are intended to facilitate this decision-making process and promote robust and reproducible research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Foxo1 Inhibitor, this compound - CAS 836620-48-5 - Calbiochem | 344355 [merckmillipore.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. FOXO1-IN-10 | FOXO1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. FOXO1 inhibition synergizes with FGF21 to normalize glucose control in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FOXO1 inhibition synergizes with FGF21 to normalize glucose control in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of AS1842856 Selectivity for Foxo1 Over Foxo3a and Foxo4
This guide provides a detailed evaluation of the small molecule inhibitor AS1842856, focusing on its selectivity for the Forkhead box O1 (Foxo1) transcription factor over other closely related isoforms, Foxo3a and Foxo4. The data presented herein is intended for researchers, scientists, and drug development professionals investigating Foxo1-mediated signaling pathways.
Mechanism of Action
The Forkhead box O (FOXO) family of transcription factors, including FOXO1, FOXO3a, and FOXO4, are key regulators of cellular processes such as metabolism, cell cycle, and apoptosis.[1][2] Their activity is primarily regulated by the PI3K-Akt signaling pathway. Upon activation by growth factors, Akt phosphorylates FOXO proteins, leading to their exclusion from the nucleus and subsequent inactivation.[2] In the absence of this phosphorylation, FOXO proteins translocate to the nucleus, bind to DNA, and regulate the transcription of target genes.[3] this compound is a cell-permeable inhibitor that functions by directly binding to the active, unphosphorylated form of Foxo1, thereby blocking its transcriptional activity.[3][4][5]
Quantitative Selectivity Data
This compound demonstrates significant selectivity for Foxo1 over Foxo3a and Foxo4. This is evident in both its half-maximal inhibitory concentration (IC50) and its effect on promoter activity in cellular assays.
| Target | IC50 | % Inhibition of Promoter Activity (at 100 nM) |
| Foxo1 | 33 nM[4][5][6] | 70%[4][5] |
| Foxo3a | >1 µM[6] | 3%[4][5] |
| Foxo4 | >1 µM[6] | 20%[4][5] |
Table 1: Comparative inhibitory activity of this compound against Foxo isoforms.
The data clearly indicates that this compound is a potent inhibitor of Foxo1, with an IC50 value in the low nanomolar range. In contrast, its inhibitory effect on Foxo3a and Foxo4 is substantially weaker, with IC50 values greater than 1 µM.[6] This selectivity is further confirmed by reporter gene assays, where at a concentration of 100 nM, this compound inhibits Foxo1-mediated promoter activity by 70%, while only minimally affecting Foxo3a (3%) and moderately affecting Foxo4 (20%).[4][5]
Experimental Protocols
The selectivity of this compound is typically determined using a transcriptional activity luciferase reporter assay. The following protocol provides a representative methodology.
Objective: To quantify the inhibitory effect and determine the selectivity of this compound on the transcriptional activity of Foxo1, Foxo3a, and Foxo4.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are often used due to their low endogenous expression of FOXO proteins.[7]
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and incubated at 37°C in a humidified 5% CO2 atmosphere.
-
Transfection: Cells are seeded in multi-well plates. At approximately 60-70% confluency, they are co-transfected with the following plasmids using a lipid-based transfection reagent:
-
An expression vector for the specific FOXO isoform (e.g., pCMV-Foxo1, pCMV-Foxo3a, or pCMV-Foxo4).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with FOXO binding sites, such as an Insulin Response Element (IRE).[7]
-
A control vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.[7]
-
2. Compound Treatment:
-
Following a post-transfection incubation period (typically 24 hours), the cell culture medium is replaced with a medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Cells are incubated with the compound for a specified duration (e.g., 6-24 hours) to allow for the inhibition of FOXO transcriptional activity.
3. Luciferase Assay:
-
After treatment, cells are washed with Phosphate-Buffered Saline (PBS) and lysed using a passive lysis buffer.
-
The firefly and Renilla luciferase activities in the cell lysate are measured sequentially using a luminometer and a dual-luciferase reporter assay system.[8] The light output is directly proportional to the enzyme activity.
4. Data Analysis:
-
The firefly luciferase activity for each sample is normalized to the corresponding Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
The normalized luciferase activity is then expressed as a percentage of the activity in the vehicle-treated control cells.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic curve.
References
- 1. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 2. FOXO transcription factors: key regulators of cellular quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The link of FOXO1 and FOXO4 transcription factors to development of the lens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound ≥98% (HPLC), solid, Foxo1 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. rndsystems.com [rndsystems.com]
- 7. FOXO1 inhibition synergizes with FGF21 to normalize glucose control in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional Activity of FOXO Transcription Factors Measured by Luciferase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Downstream Signaling Effects of AS1842856: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the FOXO1 inhibitor, AS1842856, with other alternatives, supported by experimental data. We delve into its mechanism of action and downstream signaling effects, offering detailed experimental protocols for key validation assays.
Introduction to this compound
This compound is a cell-permeable small molecule that acts as a potent and selective inhibitor of the Forkhead box protein O1 (FOXO1) transcription factor.[1][2] FOXO1 is a key regulator of numerous cellular processes, including metabolism, cell cycle, and apoptosis.[3][4] this compound exerts its inhibitory effect by directly binding to the dephosphorylated, active form of FOXO1, thereby preventing its transactivation of target genes.[1][2] This targeted inhibition makes this compound a valuable tool for studying FOXO1-mediated signaling pathways and a potential therapeutic agent in various diseases, including diabetes and certain cancers.[2][5][6]
Mechanism of Action and Downstream Signaling
This compound primarily functions by suppressing the transcriptional activity of FOXO1.[1] In its active state, FOXO1 translocates to the nucleus and binds to the promoter regions of its target genes, initiating their transcription. By binding to active FOXO1, this compound prevents this interaction with DNA, leading to the downregulation of FOXO1-dependent gene expression.[5]
Key downstream signaling pathways affected by this compound include:
-
Gluconeogenesis: In hepatic cells, FOXO1 promotes the expression of gluconeogenic enzymes such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK).[5] this compound inhibits the expression of these genes, leading to a reduction in hepatic glucose production.[1][5]
-
Adipogenesis: FOXO1 plays a crucial role in adipocyte differentiation.[5] Persistent inhibition of FOXO1 by this compound has been shown to almost completely suppress adipogenesis, in part by downregulating the expression of peroxisome proliferator-activated receptor-gamma (PPARγ).[5]
-
Apoptosis: In certain cancer cell lines, such as glioblastoma multiforme and basal-like breast cancer, inhibition of FOXO1 by this compound leads to the upregulation of pro-apoptotic genes like FAS and BIM, resulting in increased apoptosis.[6]
-
Cell Cycle Regulation: FOXO1 can influence the cell cycle by regulating the expression of cell cycle inhibitors like p21 and p27.[3] Inhibition of FOXO1 by this compound has been observed to induce cell cycle arrest in osteosarcoma cells.[3]
It is important to note that some studies have identified potential off-target effects of this compound, most notably the inhibition of glycogen (B147801) synthase kinase 3 (GSK3).[4][7] This dual inhibition of both FOXO1 and GSK3 may contribute to its cytotoxic effects in certain contexts, such as B-cell acute lymphoblastic leukemia.[7]
Comparative Performance Data
The following tables summarize the quantitative effects of this compound in comparison to other experimental conditions or inhibitors.
Table 1: Inhibition of FOXO1-Mediated Promoter Activity
| Compound | Concentration | Cell Line | Reporter Assay | Inhibition of FOXO1 Activity (%) | Reference |
| This compound | 0.1 µM | HepG2 | Luciferase Reporter | 70% | [1] |
| Insulin | Not Specified | HepG2 | Luciferase Reporter | Dose-dependent | [1] |
Table 2: Effect on Downstream Target Gene Expression
| Compound | Cell Line/Model | Target Gene | Change in mRNA/Protein Level | Reference |
| This compound | Fao (hepatic) | G6Pase | Decreased mRNA | [1] |
| This compound | Fao (hepatic) | PEPCK | Decreased mRNA | [1] |
| This compound | Differentiating Adipocytes | PPARγ | Significantly Suppressed Protein | [5] |
| This compound | U87MG (glioblastoma) | FAS | Increased mRNA | [6] |
| This compound | U87MG (glioblastoma) | BIM | Increased mRNA | [6] |
| This compound | BT549 (breast cancer) | FAS | Increased mRNA | [6] |
Table 3: Comparison with Another FOXO1 Inhibitor
| Compound | Target Selectivity | In Vivo Efficacy (Pyruvate Tolerance Test) | Reference |
| This compound | Shows significant FOXO1-independent effects | Reduces pyruvate-stimulated glucose excursions | [2][8] |
| Compound 10 | Highly selective for FOXO1 | Not specified in provided abstracts | [8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treat cells with this compound or a vehicle control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., FOXO1, p-FOXO1, PPARγ, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the relative protein expression levels.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
RNA Extraction: Treat cells as described above and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (e.g., G6Pase, PEPCK, FAS, BIM) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control groups.
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or other inhibitors for the desired duration.
-
Assay Reagent Addition: Add a viability reagent such as MTT, MTS, or a resazurin-based reagent to the wells and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control to determine the IC50 value of the compound.
Visualizing the Signaling Pathways
To better understand the mechanism of action of this compound, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.
Caption: this compound inhibits active FOXO1, modulating downstream pathways.
Caption: General workflow for validating the effects of FOXO1 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. | BioWorld [bioworld.com]
- 3. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Control Experiments for Studying AS1842856 in Biological Systems
For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of a chemical probe is paramount. AS1842856, initially identified as a specific inhibitor of the Forkhead box O1 (FOXO1) transcription factor, has been shown to exhibit a more complex pharmacological profile. This guide provides a framework for designing and interpreting experiments with this compound, emphasizing the critical need for comprehensive control experiments to dissect its biological effects.
Recent studies have revealed that this compound also directly inhibits Glycogen Synthase Kinase 3 (GSK3) alpha and beta.[1][2] This dual activity necessitates careful experimental design to attribute observed phenotypes to the inhibition of FOXO1, GSK3, or both. This guide will compare this compound with alternative inhibitors and provide detailed protocols for key validation experiments.
Comparative Inhibitor Performance
To distinguish the biological roles of FOXO1 and GSK3 inhibition, it is essential to compare the effects of this compound with more selective inhibitors.
| Inhibitor | Primary Target(s) | Reported IC50 | Key Biological Effects | Reference(s) |
| This compound | FOXO1, GSK3A/B | FOXO1: 33 nM; GSK3B: 8.2 nM | Induces apoptosis, alters cell cycle, suppresses adipogenesis and gluconeogenesis.[1][3][4][5] | [1][5] |
| CHIR-99021 | GSK3A/B | GSK3B: 11 nM | Stabilizes β-catenin, mimics Wnt signaling.[1] | [1] |
| AS1708727 | FOXO1 | Not specified | Induces FAS expression.[6] | [6] |
Key Experimental Protocols for Target Validation
To rigorously investigate the effects of this compound, a combination of in vitro and cell-based assays is recommended.
In Vitro Kinase Assay
This assay directly measures the inhibitory activity of a compound against a purified kinase.
Objective: To determine the IC50 values of this compound and control inhibitors (e.g., CHIR-99021) for GSK3A/B.
Protocol:
-
Prepare a reaction mixture containing purified recombinant GSK3B, a suitable substrate (e.g., a phosphopeptide), and ATP.
-
Add serial dilutions of this compound or CHIR-99021 to the reaction mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as luminescence-based kinase activity assay.[1]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for β-catenin Stabilization
GSK3 inhibition leads to the stabilization and accumulation of β-catenin.
Objective: To assess the functional inhibition of GSK3 in cells treated with this compound.
Protocol:
-
Culture cells (e.g., B-ALL cell lines RS4;11 or 018Z) to 70-80% confluency.
-
Treat cells with this compound (e.g., 100 nM), CHIR-99021 (as a positive control), or vehicle (DMSO) for 24 hours.[1]
-
Lyse the cells and determine the total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against β-catenin and a loading control (e.g., β-tubulin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system. An increase in the β-catenin signal relative to the loading control indicates GSK3 inhibition.[1]
Quantitative Real-Time PCR (qRT-PCR) for FOXO1 Target Genes
This method measures changes in the expression of genes known to be regulated by FOXO1.
Objective: To determine if this compound treatment alters the transcription of FOXO1 target genes.
Protocol:
-
Treat cells (e.g., glioblastoma or basal-like breast cancer cell lines) with this compound (e.g., 1 µM) or a vehicle control for 48 hours.[4]
-
Isolate total RNA from the cells and synthesize cDNA.
-
Perform qRT-PCR using primers specific for FOXO1 target genes (e.g., FAS, BIM, GADD45A) and a housekeeping gene for normalization (e.g., TUBB).[4]
-
Analyze the relative gene expression using the 2-ΔΔCt method.[1]
Apoptosis Assay
This compound has been shown to induce apoptosis in cancer cells.[4][7]
Objective: To quantify the induction of apoptosis following treatment with this compound.
Protocol:
-
Treat cells with this compound at various concentrations.
-
After the desired incubation period (e.g., 3 days), harvest the cells.
-
Stain the cells with Annexin V and Propidium Iodide (PI).[1]
-
Analyze the stained cells by flow cytometry. An increase in the percentage of Annexin V-positive cells is indicative of apoptosis.
Visualizing the Signaling Context
To better understand the interplay of this compound with key cellular pathways, the following diagrams illustrate the relevant signaling networks and experimental workflows.
References
- 1. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Foxo1 Inhibitor, this compound - CAS 836620-48-5 - Calbiochem | 344355 [merckmillipore.com]
- 6. scilit.com [scilit.com]
- 7. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for the Disposal of AS1842856
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proper Disposal of AS1842856
This document provides procedural guidance for the safe and compliant disposal of the research chemical this compound. Adherence to these protocols is essential for maintaining laboratory safety and environmental responsibility.
While this compound is not classified as a hazardous substance by all suppliers under Regulation (EC) No. 1907/2006 (REACH), it is imperative to follow standard laboratory safety protocols for chemical waste.[1] The following procedures are based on general best practices for non-hazardous chemical disposal.
Chemical and Physical Properties Relevant to Disposal
A summary of this compound's properties is provided below to inform safe handling and disposal.
| Property | Value |
| CAS Number | 836620-48-5 |
| Form | Solid |
| Solubility | DMSO: 0.5 mg/mL - 5 mg/mL |
| Storage Temperature | -20°C to 8°C |
| Stability | ≥ 4 years when stored at -20°C |
Data compiled from multiple sources.
Standard Operating Procedure for Disposal
This section outlines the step-by-step process for the disposal of this compound.
Unused or Expired Solid Compound
-
Evaluation: Confirm that the compound is in its solid, uncontaminated form.
-
Packaging: Ensure the compound is in a clearly labeled, sealed container.
-
Disposal: Dispose of the solid waste in accordance with local, state, and federal regulations for non-hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
Solutions of this compound
-
Solvent Consideration: The primary hazard of this compound solutions is often the solvent used (e.g., DMSO).
-
Waste Collection: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container for organic solvents.
-
Disposal: The solvent waste should be disposed of through your institution's hazardous waste management program. Do not pour solutions down the drain.
Contaminated Labware
-
Solid Waste: Items such as pipette tips, centrifuge tubes, and gloves that are contaminated with this compound should be collected in a designated solid waste container.
-
Liquid Waste from Cleaning: When cleaning glassware, use a suitable solvent to rinse, and collect the rinsate in the designated hazardous solvent waste container.
-
Disposal: Dispose of contaminated solid waste and liquid cleaning waste according to your institution's chemical and hazardous waste disposal procedures.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling AS1842856
For immediate use by researchers, scientists, and drug development professionals, this guide provides critical safety and logistical information for handling the FOXO1 inhibitor, AS1842856. This document outlines essential personal protective equipment (PPE), procedural steps for safe handling and storage, and proper disposal methods to ensure a secure laboratory environment.
Summary of Safety and Handling Information
While some suppliers classify this compound as not hazardous under REACH regulations, it is crucial to handle this compound with care, adhering to standard laboratory safety protocols. Another supplier recommends specific personal protective equipment and handling precautions. Therefore, a cautious approach is recommended.
| Parameter | Information | Source |
| CAS Number | 836620-48-5 | Cayman Chemical[1] |
| Formulation | A crystalline solid | Cayman Chemical[1] |
| Storage Temperature | -20°C | Cayman Chemical[1] |
| Solubility (DMSO) | 0.5 mg/ml | Cayman Chemical[1] |
| Stability | ≥ 4 years | Cayman Chemical[1] |
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is recommended:
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved respirator is advised.
-
Skin and Body Protection: A laboratory coat should be worn.
Operational and Disposal Plans
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid direct contact with the skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store the compound in a tightly sealed container at -20°C.[1]
Disposal:
-
Dispose of unused compounds and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety department for specific guidance.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
References
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
